2,3,3-Trimethyl-1-pentene
Description
Structure
3D Structure
Properties
CAS No. |
560-23-6 |
|---|---|
Molecular Formula |
C8H16 |
Molecular Weight |
112.21 g/mol |
IUPAC Name |
2,3,3-trimethylpent-1-ene |
InChI |
InChI=1S/C8H16/c1-6-8(4,5)7(2)3/h2,6H2,1,3-5H3 |
InChI Key |
TUSBCMPNIOJUBX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C(=C)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical and Physical Properties of 2,3,3-trimethyl-1-pentene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,3-trimethyl-1-pentene, an unsaturated hydrocarbon with the molecular formula C₈H₁₆, is a compound of interest in various fields of chemical research and development.[1][2] Its branched structure and the presence of a terminal double bond contribute to its unique reactivity and physical characteristics. This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound, along with detailed experimental protocols for its synthesis and characterization. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis, materials science, and drug development.
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the tables below, providing a clear and concise reference for key quantitative data.
Table 1: General and Physical Properties
| Property | Value | Reference |
| IUPAC Name | 2,3,3-trimethylpent-1-ene | [1] |
| CAS Number | 560-23-6 | [1] |
| Molecular Formula | C₈H₁₆ | [1] |
| Molecular Weight | 112.21 g/mol | [1] |
| Appearance | Colorless liquid | [3] |
| Density | 0.7053 g/cm³ | [3] |
| Boiling Point | 101 °C | [3] |
| Melting Point | -108 °C | [3] |
| Solubility | Insoluble in water; Soluble in non-polar organic solvents like hexane (B92381) and benzene. | [3] |
Table 2: Spectroscopic Data
| Spectroscopic Technique | Key Data Points | Reference |
| Mass Spectrometry (GC-MS) | Molecular Ion (M⁺): m/z 112. Key Fragments: 55, 83. | [1] |
| ¹³C NMR | Chemical shifts are available in various databases. | [1] |
| Gas Chromatography | Kovats Retention Index (Standard non-polar): ~743 | [1] |
Experimental Protocols
This section outlines detailed methodologies for the synthesis and analysis of this compound.
Synthesis of this compound via Dehydration of 2,3,3-trimethyl-2-pentanol
A plausible and common method for the synthesis of alkenes is the acid-catalyzed dehydration of the corresponding alcohol. In the case of this compound, the precursor would be 2,3,3-trimethyl-2-pentanol.[4]
Reaction Scheme:
Caption: Dehydration of 2,3,3-trimethyl-2-pentanol.
Materials:
-
2,3,3-trimethyl-2-pentanol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Distillation apparatus
-
Separatory funnel
-
Round-bottom flask
-
Heating mantle
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a distillation apparatus, place 2,3,3-trimethyl-2-pentanol.
-
Acid Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the alcohol with gentle swirling.
-
Dehydration: Heat the mixture gently using a heating mantle. The alkene product, being more volatile, will distill over as it is formed.
-
Work-up: Collect the distillate in a flask cooled in an ice bath. Transfer the distillate to a separatory funnel and wash it with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Purification: Filter the dried organic layer and purify the this compound by fractional distillation. Collect the fraction boiling at approximately 101 °C.[3]
Spectroscopic Analysis
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.
¹H and ¹³C NMR Experimental Protocol:
Sample Preparation:
-
Dissolve approximately 10-20 mg of purified this compound in about 0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a clean NMR tube.
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).
Instrument Parameters (General):
-
Instrument: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
Solvent: CDCl₃
-
Temperature: Room temperature (approximately 298 K).
-
¹H NMR:
-
Pulse sequence: Standard single-pulse experiment.
-
Number of scans: 16-32
-
Relaxation delay: 1-2 seconds
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled experiment.
-
Number of scans: 1024 or more to achieve a good signal-to-noise ratio.
-
Relaxation delay: 2-5 seconds
-
References
An In-depth Technical Guide to the Synthesis of 2,3,3-trimethyl-1-pentene via Tertiary Alcohol Dehydration
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2,3,3-trimethyl-1-pentene through the acid-catalyzed dehydration of its corresponding tertiary alcohol, 2,3,3-trimethyl-2-pentanol (B3369338). This process is a classic example of an E1 elimination reaction, offering high regioselectivity due to the specific substitution pattern of the starting material.
Introduction
The acid-catalyzed dehydration of alcohols is a fundamental and widely utilized method for the synthesis of alkenes.[1] This reaction is particularly efficient for tertiary alcohols, which readily form stable carbocation intermediates.[2][3] The synthesis of this compound serves as an excellent case study in controlling regioselectivity in elimination reactions. The structure of the precursor alcohol, 2,3,3-trimethyl-2-pentanol, sterically and electronically directs the elimination to favor the formation of the terminal alkene as the sole product, a departure from the often-observed Zaitsev's rule which predicts the formation of the most substituted alkene.[4] This high selectivity makes this synthetic route an attractive method for obtaining this specific branched alkene, which can be a valuable building block in organic synthesis.
Reaction Mechanism and Regioselectivity
The dehydration of 2,3,3-trimethyl-2-pentanol proceeds via a unimolecular elimination (E1) mechanism. This multi-step process is initiated by the protonation of the alcohol's hydroxyl group by a strong acid catalyst, followed by the loss of a water molecule to form a tertiary carbocation. Subsequent deprotonation from an adjacent carbon atom yields the alkene.
The key to the high regioselectivity of this reaction lies in the structure of the carbocation intermediate. The tertiary carbocation formed at the C2 position has two potential sites for deprotonation: the methyl group at C1 and the ethyl group at C4. However, elimination towards the C3 position is impossible as it is a quaternary carbon with no available protons. Deprotonation from the C1 methyl group leads to the formation of the desired product, this compound.
Due to the quaternary nature of the adjacent C3 carbon, the formation of an internal, more substituted alkene is structurally precluded. This lack of alternative elimination pathways is the primary reason for the high yield of the terminal alkene. While carbocation rearrangements are a common consideration in E1 reactions, in this specific case, any potential methyl or ethyl shift would lead to a less stable secondary carbocation, making such rearrangements thermodynamically unfavorable under typical reaction conditions.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2,3,3-trimethyl-1-pentene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the alkene 2,3,3-trimethyl-1-pentene. Due to the limited availability of public experimental spectra, this guide presents predicted NMR data generated from computational models, offering valuable insights for the structural elucidation and characterization of this compound. Detailed experimental protocols for acquiring high-quality NMR spectra are also included, alongside visualizations of the molecular structure and its NMR spectral correlations.
Chemical Structure and Atom Numbering
The structure of this compound is foundational to understanding its NMR spectra. The atom numbering convention used throughout this guide is presented below.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of this compound is characterized by distinct signals for the vinylic, allylic, and aliphatic protons. The data is summarized in the table below.
| Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Protons |
| H1 | 4.75 | Singlet | 2H | =CH₂ |
| H4 | 1.45 | Quartet | 2H | -CH₂- |
| H5 | 0.85 | Triplet | 3H | -CH₃ |
| H6 | 1.70 | Singlet | 3H | =C-CH₃ |
| H7, H8 | 1.05 | Singlet | 6H | -C(CH₃)₂- |
Table 1: Predicted ¹H NMR Data for this compound.
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The different carbon environments result in distinct chemical shifts.
| Atom | Predicted Chemical Shift (δ, ppm) | Carbon Type |
| C1 | 110.5 | CH₂ |
| C2 | 150.0 | C |
| C3 | 40.0 | C |
| C4 | 35.0 | CH₂ |
| C5 | 9.0 | CH₃ |
| C6 | 22.0 | CH₃ |
| C7, C8 | 28.0 | CH₃ |
Table 2: Predicted ¹³C NMR Data for this compound.
Experimental Protocols
The following is a general protocol for the acquisition of ¹H and ¹³C NMR spectra of a liquid alkene sample like this compound.
4.1. Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent that will completely dissolve the sample. Chloroform-d (CDCl₃) is a common choice for nonpolar organic compounds.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Transfer: Using a Pasteur pipette, carefully transfer the solution into a clean 5 mm NMR tube.
-
Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of cotton wool in the pipette during transfer to the NMR tube.
-
Capping: Securely cap the NMR tube to prevent solvent evaporation.
4.2. NMR Spectrometer Setup and Data Acquisition
-
Instrument Insertion: Carefully insert the NMR tube into the spinner turbine and adjust the depth using a gauge. Place the sample into the NMR spectrometer.
-
Locking and Shimming: The instrument will lock onto the deuterium (B1214612) signal of the solvent. Perform automatic or manual shimming to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence is typically used.
-
Spectral Width: Set a spectral width of approximately 10-12 ppm.
-
Number of Scans: Acquire 8 to 16 scans for a sufficient signal-to-noise ratio.
-
Relaxation Delay: Use a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is commonly used to simplify the spectrum to singlets.
-
Spectral Width: Set a spectral width of approximately 200-220 ppm.
-
Number of Scans: A higher number of scans (e.g., 128 or more) is required due to the low natural abundance of ¹³C.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.
-
-
Data Processing:
-
Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID).
-
Phasing and Baseline Correction: Perform phase and baseline corrections to obtain a clean spectrum.
-
Referencing: Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (B1202638) (TMS).
-
Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.
-
Visualization of NMR Correlations
The following diagram illustrates the logical relationships between the different proton and carbon environments in this compound and their corresponding signals in the NMR spectra.
This guide serves as a valuable resource for the interpretation of the ¹H and ¹³C NMR spectra of this compound. The provided predicted data and experimental protocols will aid researchers in the identification and characterization of this compound in various scientific and industrial applications.
An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 2,3,3-trimethyl-1-pentene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 2,3,3-trimethyl-1-pentene. The information herein is intended to support researchers and scientists in the structural elucidation of this branched alkene and similar chemical entities. This document outlines the principal fragmentation pathways, presents quantitative data from spectral analysis, and includes a representative experimental protocol for acquiring the mass spectrum.
Core Principles of Alkene Fragmentation
Under electron ionization, the fragmentation of alkenes is initiated by the removal of an electron from the π-system of the double bond, forming a molecular ion (M+•). The subsequent fragmentation is governed by the formation of stable carbocations. For branched alkenes like this compound, key fragmentation mechanisms include:
-
Allylic Cleavage: This is a highly favored pathway involving the cleavage of a bond beta to the double bond. This process results in a resonance-stabilized allylic cation, which often corresponds to a prominent peak in the mass spectrum.
-
Rearrangements: Hydrogen or alkyl group migrations can occur, leading to the formation of more stable carbocations prior to fragmentation. These rearrangements can sometimes be complex but are crucial for explaining the observed fragment ions.
-
Simple Cleavage: Direct cleavage of carbon-carbon bonds can also occur, particularly at branching points, to yield stable tertiary or secondary carbocations.
Mass Spectrometry Data for this compound
The electron ionization mass spectrum of this compound is characterized by a series of fragment ions, with the molecular ion peak being weak or absent. The quantitative data for the most significant ions are summarized in the table below, based on the spectrum available in the NIST Mass Spectrometry Data Center.
| m/z | Relative Intensity (%) | Proposed Fragment Ion |
| 41 | 65 | [C3H5]+ |
| 43 | 40 | [C3H7]+ |
| 55 | 100 | [C4H7]+ |
| 56 | 50 | [C4H8]+• |
| 57 | 95 | [C4H9]+ |
| 83 | 75 | [C6H11]+ |
| 97 | 25 | [C7H13]+ |
| 112 | 5 | [C8H16]+• (Molecular Ion) |
Interpretation of the Fragmentation Pattern
The fragmentation of this compound (molecular weight: 112.21 g/mol [1]) is dominated by pathways that lead to the formation of stable, resonance-stabilized cations. The molecular ion peak at m/z 112 is of very low abundance, which is typical for highly branched alkanes and alkenes that readily undergo fragmentation.
The base peak at m/z 55 is attributed to the formation of a stable allylic cation. This is a result of the loss of a tert-butyl radical (•C(CH3)3) from the molecular ion through cleavage of the C3-C4 bond, which is beta to the double bond.
The significant peak at m/z 83 arises from the loss of an ethyl radical (•CH2CH3) via cleavage of the C4-C5 bond. This also results in a stable tertiary carbocation.
The prominent ion at m/z 57 corresponds to the tert-butyl cation, [C(CH3)3]+. Its formation involves the cleavage of the C3-C4 bond with charge retention on the butyl fragment.
The ion at m/z 41 is a common fragment in the mass spectra of many alkenes and is attributed to the resonance-stabilized allyl cation, [C3H5]+.[2]
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
The following is a representative protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).
1. Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 100 µg/mL) in a volatile organic solvent such as hexane (B92381) or dichloromethane.
-
Transfer the solution to a 2 mL glass autosampler vial.
2. Gas Chromatography (GC) Conditions:
-
Instrument: Agilent 7890B GC or equivalent.
-
Injector: Split/Splitless injector.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: Increase to 200 °C at a rate of 10 °C/min.
-
Final hold: Hold at 200 °C for 5 minutes.
-
3. Mass Spectrometry (MS) Conditions:
-
Instrument: Agilent 5977B MSD or equivalent.
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 35-350.
-
Solvent Delay: 3 minutes.
4. Data Analysis:
-
The acquired mass spectra are processed using the instrument's data analysis software.
-
Identification of this compound is confirmed by comparing the acquired mass spectrum with a reference spectrum from a spectral library (e.g., NIST).
Fragmentation Pathway Diagram
The following diagram illustrates the primary fragmentation pathways of this compound under electron ionization.
Caption: Proposed fragmentation pathways of this compound.
References
An In-depth Technical Guide to the Infrared (IR) Spectroscopy Analysis of 2,3,3-trimethyl-1-pentene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the infrared (IR) spectroscopy of 2,3,3-trimethyl-1-pentene. It details the expected vibrational modes, a standard experimental protocol for spectral acquisition, and a logical framework for spectral interpretation, serving as a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences.
Molecular Structure and Expected Vibrational Modes
This compound is an alkene with the chemical formula C₈H₁₆. Its structure features a carbon-carbon double bond (C=C) and several single bonds (C-C) and carbon-hydrogen bonds (C-H) on both sp² and sp³ hybridized carbon atoms. The key functional groups that give rise to characteristic absorption bands in its IR spectrum are the vinylidene group (>C=CH₂) and the saturated alkyl groups (methyl and ethyl).
The primary vibrational modes that are active in the infrared region for this compound include:
-
C-H stretching vibrations: These occur for hydrogen atoms bonded to both the sp² carbons of the double bond and the sp³ carbons of the alkyl framework.
-
C=C stretching vibration: This is a characteristic vibration of the carbon-carbon double bond.
-
C-H bending vibrations: These include scissoring, rocking, wagging, and twisting motions of the various C-H bonds. The out-of-plane bending of the =C-H bonds is particularly diagnostic for the substitution pattern of the alkene.
Predicted Infrared Absorption Data
The following table summarizes the expected quantitative data for the principal infrared absorption bands of this compound, based on established correlation tables for organic compounds.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |
| ~3080 | Medium | =C-H Asymmetric Stretching | Alkene (Vinylidene) |
| ~2960 | Strong | C-H Asymmetric Stretching | Alkane (Methyl/Ethyl) |
| ~2870 | Medium | C-H Symmetric Stretching | Alkane (Methyl/Ethyl) |
| ~1645 | Medium | C=C Stretching | Alkene |
| ~1465 | Medium | C-H Scissoring (Bending) | Alkane (Methylene/Methyl) |
| ~1375 | Medium | C-H Bending | Alkane (Methyl) |
| ~890 | Strong | =C-H Out-of-Plane Bending (Wagging) | Alkene (1,1-Disubstituted) |
Experimental Protocol for IR Spectral Acquisition
This section outlines a detailed methodology for obtaining the infrared spectrum of a liquid sample such as this compound using a Fourier Transform Infrared (FTIR) spectrometer.
3.1. Materials and Equipment
-
Fourier Transform Infrared (FTIR) Spectrometer
-
Salt plates (e.g., NaCl or KBr), polished and clean
-
Desiccator for storage of salt plates
-
Pasteur pipette or dropper
-
Sample of this compound
-
Solvent for cleaning (e.g., anhydrous acetone (B3395972) or dichloromethane)
-
Lint-free wipes
-
Gloves
3.2. Sample Preparation (Neat/Thin Film Method)
-
Retrieve two clean, dry salt plates from a desiccator. Handle the plates by their edges to avoid transferring moisture and oils from your fingers.
-
Using a Pasteur pipette, place one to two drops of the liquid this compound onto the center of one of the salt plates.
-
Carefully place the second salt plate on top of the first, gently pressing to spread the liquid into a thin, uniform film between the plates. Avoid applying excessive pressure, which could damage the plates.
-
The resulting liquid film should be free of air bubbles.
3.3. Spectral Acquisition
-
Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.
-
Open the sample compartment and place the prepared salt plate assembly into the sample holder.
-
Close the sample compartment lid.
-
In the instrument control software, configure the data collection parameters. Typical settings for a routine spectrum are:
-
Scan Range: 4000 cm⁻¹ to 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16 or 32 (to improve signal-to-noise ratio)
-
-
Collect a background spectrum of the empty sample compartment to account for atmospheric water and carbon dioxide.
-
Collect the sample spectrum. The software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.
3.4. Post-Measurement Procedures
-
Remove the salt plates from the spectrometer.
-
Carefully separate the plates and clean them by rinsing with a volatile, non-polar solvent like anhydrous acetone.
-
Gently wipe the plates dry with a lint-free wipe.
-
Return the clean, dry salt plates to the desiccator for storage.
Visualization of Spectral Correlation
The following diagram illustrates the logical relationship between the molecular structure of this compound and its expected infrared spectrum.
Caption: Correlation of molecular structure to IR spectrum.
This guide provides a foundational understanding of the IR spectral analysis of this compound. For definitive peak assignment, comparison with a reference spectrum from a spectral database is recommended.
An In-Depth Technical Guide to the Isomers of 2,3,3-trimethyl-1-pentene: IUPAC Nomenclature, CAS Numbers, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isomers of 2,3,3-trimethyl-1-pentene, focusing on their standardized nomenclature and unique identifiers. It further details experimental methodologies for their synthesis and analysis, offering a valuable resource for professionals in chemistry and drug development.
Isomer Data Summary
The isomers of trimethyl-1-pentene, all sharing the molecular formula C₈H₁₆, are distinguished by the arrangement of their methyl groups and the position of the double bond. This structural diversity leads to distinct chemical and physical properties. The following table summarizes the key isomers, their IUPAC names, and their corresponding CAS Registry Numbers for unambiguous identification.
| IUPAC Name | CAS Number |
| This compound | 560-23-6 |
| 2,4,4-trimethyl-1-pentene (B89804) | 107-39-1[1] |
| 3,4,4-trimethyl-1-pentene | 564-03-4 |
| 3,3,4-trimethyl-1-pentene | 560-22-5[2] |
| 2,3,4-trimethyl-1-pentene | 565-76-4 |
| Related Isomer | |
| 2,4,4-trimethyl-2-pentene | 107-40-4 |
Experimental Protocols
Synthesis of 2,4,4-trimethyl-1-pentene
A documented method for the preparation of 2,4,4-trimethyl-1-pentene involves the acid-catalyzed dimerization of isobutylene.[3] A detailed protocol based on this approach is provided below.
Materials:
-
tert-butanol (B103910) or isobutanol
-
Concentrated sulfuric acid (60-98%) or a strong acid polymer resin catalyst
-
Reaction vessel capable of being sealed
-
Heating and stirring apparatus
Procedure: [3]
-
In a sealable reaction vessel, combine tert-butanol or isobutanol with the acid catalyst. The molar ratio of alcohol to sulfuric acid should be in the range of 1:0.3 to 1:1.
-
Seal the reaction vessel to prevent the loss of volatile reactants and products.
-
Heat the mixture to a temperature between 60-95°C while stirring. A reaction temperature of 90-95°C is reported to be optimal.
-
Maintain the reaction conditions for a period of 4 to 8 hours.
-
Upon completion, the product, 2,4,4-trimethyl-1-pentene, is obtained. The closed reaction setup significantly improves the yield to as high as 95%, minimizing the need for extensive purification.[3]
It is important to note that industrial preparations may result in a mixture containing approximately 76% 2,4,4-trimethyl-1-pentene, 20% 2,4,4-trimethyl-2-pentene, and 4% other octene isomers.[3][4]
Gas Chromatography Analysis of Trimethylpentene Isomers
The separation and identification of trimethylpentene isomers are effectively achieved using capillary gas chromatography (GC). Due to the similar boiling points and polarities of these isomers, a high-resolution capillary column and optimized chromatographic conditions are essential for achieving baseline separation.
Instrumentation and Conditions:
-
Gas Chromatograph: An instrument equipped with a flame ionization detector (FID) and a capillary column is suitable for this analysis.
-
Column: A long capillary column (e.g., 50-100 m) with a non-polar or mid-polarity stationary phase is recommended. A (5%-Phenyl)-methylpolysiloxane stationary phase can provide a good balance of dispersive and dipole-dipole interactions to resolve these closely related compounds.
-
Carrier Gas: Helium or hydrogen can be used as the carrier gas.
-
Temperature Program: A programmed temperature ramp is crucial for eluting the isomers as sharp, symmetrical peaks. An initial oven temperature of around 40-60°C, held for several minutes, followed by a slow ramp of 2-5°C per minute to a final temperature of 150-200°C is a good starting point for method development.
-
Injector and Detector Temperature: The injector and detector temperatures should be maintained at a higher temperature than the final oven temperature (e.g., 250°C) to ensure efficient vaporization and prevent condensation.
Sample Preparation:
-
Prepare individual and mixed standards of the trimethylpentene isomers in a volatile solvent like hexane (B92381) or pentane.
-
For unknown samples, dissolve a known amount in the same solvent. If the sample matrix is complex, a suitable extraction and clean-up procedure may be necessary.
-
Filter the final sample solution through a 0.45 µm syringe filter before injection if particulates are present.
Data Analysis:
-
Identify each isomer in the chromatogram based on its retention time compared to the prepared standards.
-
Quantify the amount of each isomer by measuring the peak area and comparing it to a calibration curve generated from the standards.
Logical Workflow for Synthesis and Analysis
The following diagram illustrates the logical workflow from the synthesis of a trimethylpentene isomer to its final analysis.
Caption: A flowchart illustrating the key stages from synthesis to analysis for trimethylpentene isomers.
References
- 1. 2,4,4-Trimethyl-1-pentene | C8H16 | CID 7868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,3,4-Trimethylpent-1-ene | C8H16 | CID 521709 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN107056576B - Preparation method of 2,4,4-trimethyl-1-pentene - Google Patents [patents.google.com]
- 4. Page loading... [guidechem.com]
An In-depth Technical Guide to the Solubility of 2,3,3-trimethyl-1-pentene in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2,3,3-trimethyl-1-pentene, a branched alkene of interest in various chemical and pharmaceutical applications. Due to the limited availability of specific quantitative solubility data for this compound, this guide also presents qualitative solubility information inferred from its structural isomer, 2,4,4-trimethyl-1-pentene (B89804), and details a general experimental protocol for determining liquid-liquid miscibility and solubility.
Core Concepts: Solubility of Alkenes
The solubility of alkenes, such as this compound, is governed by the principle of "like dissolves like." As nonpolar hydrocarbons, they exhibit favorable interactions with nonpolar organic solvents.[1] The primary intermolecular forces at play are weak van der Waals forces (London dispersion forces).[2] Consequently, they are readily soluble in solvents with similar nonpolar characteristics and are insoluble in polar solvents like water.[1][3]
Solubility Profile of this compound
While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, the solubility profile of its close structural isomer, 2,4,4-trimethyl-1-pentene, provides valuable insights. Given their similar molecular structures and nonpolar nature, it is reasonable to infer a comparable solubility pattern for this compound.
Table 1: Qualitative Solubility of 2,4,4-trimethyl-1-pentene in Various Organic Solvents
| Solvent | Chemical Formula | Polarity | Solubility Description |
| Acetone | C₃H₆O | Polar Aprotic | Miscible[4][5][6] |
| Benzene | C₆H₆ | Nonpolar | Partially Soluble[4][5] |
| Chloroform | CHCl₃ | Polar Aprotic | Partially Soluble[4][5] |
| Diethyl Ether | (C₂H₅)₂O | Polar Aprotic | Partially Soluble[4][5] |
| Hexane (B92381) | C₆H₁₄ | Nonpolar | Soluble[1] |
| Methanol | CH₃OH | Polar Protic | Partially Soluble[4][5] |
| Water | H₂O | Polar Protic | Immiscible[4][5] |
It is anticipated that this compound will exhibit high solubility in nonpolar solvents like hexane and benzene, be miscible with moderately polar solvents like acetone, and show partial to low solubility in more polar solvents like methanol. It is expected to be virtually insoluble in water.
Experimental Protocol for Determining Liquid-Liquid Solubility/Miscibility
The following is a generalized experimental protocol for determining the solubility or miscibility of a liquid analyte, such as this compound, in a liquid solvent.
1. Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvents (high purity)
-
Calibrated pipettes or burettes
-
Volumetric flasks
-
Vials or test tubes with secure caps
-
Vortex mixer or magnetic stirrer
-
Temperature-controlled water bath or incubator
-
Analytical balance
-
Gas chromatograph with a suitable column and detector (e.g., FID) or other suitable analytical instrument (e.g., refractometer, densitometer).
2. Procedure:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent. These will be used to create a calibration curve for quantitative analysis.
-
Sample Preparation:
-
For miscibility determination , add equal volumes (e.g., 5 mL) of this compound and the solvent to a vial.
-
For quantitative solubility determination , add an excess amount of this compound to a known volume of the solvent in a vial.
-
-
Equilibration:
-
Securely cap the vials to prevent evaporation.
-
Place the vials in a temperature-controlled water bath set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the mixtures using a vortex mixer or magnetic stirrer for a sufficient period to ensure equilibrium is reached (e.g., 24 hours). The time required for equilibration may need to be determined empirically.
-
-
Phase Separation (for immiscible or partially miscible systems):
-
Allow the vials to stand undisturbed in the temperature-controlled bath for a period to allow for complete phase separation.
-
-
Sampling and Analysis:
-
Miscibility: Visually inspect the mixture. A single, clear phase indicates miscibility. The presence of two distinct layers or turbidity indicates immiscibility or partial miscibility.
-
Quantitative Solubility: Carefully extract an aliquot from the solvent phase, ensuring no undissolved this compound is transferred. This can be achieved by using a syringe with a filter or by centrifugation followed by sampling of the supernatant.
-
Dilute the aliquot with the pure solvent to a concentration that falls within the range of the prepared standard solutions.
-
Analyze the diluted sample and the standard solutions using a calibrated analytical instrument (e.g., GC-FID).
-
-
Data Analysis:
-
Construct a calibration curve by plotting the analytical signal (e.g., peak area from GC) versus the concentration of the standard solutions.
-
Use the calibration curve to determine the concentration of this compound in the analyzed aliquot.
-
Calculate the solubility of this compound in the solvent at the experimental temperature, expressed in appropriate units (e.g., g/100 mL, mol/L).
-
Mandatory Visualizations
Caption: Experimental workflow for determining solubility.
This guide serves as a foundational resource for understanding and experimentally determining the solubility of this compound in organic solvents. The provided information and protocols are intended to support further research and application development in relevant scientific fields.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Physical Properties of Alkenes | OpenOChem Learn [learn.openochem.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 2,4,4-TRIMETHYL-1-PENTENE CAS#: 107-39-1 [m.chemicalbook.com]
- 5. 107-39-1 CAS MSDS (2,4,4-TRIMETHYL-1-PENTENE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. 2,4,4-Trimethyl-1-pentene, 99% | Fisher Scientific [fishersci.ca]
An In-depth Technical Guide on the Thermochemical Data of 2,3,3-trimethyl-1-pentene
For the Attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the thermochemical properties of 2,3,3-trimethyl-1-pentene. An extensive search of publicly available scientific databases, including the NIST Chemistry WebBook, indicates a lack of experimentally determined thermochemical data such as the standard enthalpy of formation, standard molar entropy, and molar heat capacity for this specific compound.
To provide valuable context for researchers, this guide presents available data for structurally related compounds: the isomeric alkene 2,4,4-trimethyl-1-pentene (B89804) and the corresponding saturated alkane, 2,3,3-trimethylpentane (B1202373). These compounds offer insights into the expected thermochemical properties of the target molecule.
Furthermore, this guide details the standard experimental methodologies employed for the determination of these thermochemical properties for volatile organic compounds.
Thermochemical Data of Related Compounds
The following tables summarize the available thermochemical data for 2,4,4-trimethyl-1-pentene and 2,3,3-trimethylpentane. These values have been sourced from the NIST Standard Reference Database.[1][2]
Table 1: Thermochemical Data for 2,4,4-trimethyl-1-pentene (Liquid Phase) [2]
| Thermochemical Property | Value | Units | Method | Reference |
| Enthalpy of Combustion (ΔcH°liquid) | -5289.08 ± 0.67 | kJ/mol | Ccb | Rockenfeller and Rossini, 1961 |
| Standard Molar Entropy (S°liquid) | 306.3 | J/molK | N/A | Parks, Todd, et al., 1936 |
| Molar Heat Capacity (Cp,liquid) | 240.20 | J/molK | Parks, Todd, et al., 1936 |
Table 2: Thermochemical Data for 2,3,3-trimethylpentane (Liquid Phase) [1]
| Thermochemical Property | Value | Units | Method | Reference |
| Enthalpy of Formation (ΔfH°liquid) | -253.7 ± 1.4 | kJ/mol | Ccb | Prosen and Rossini, 1945 |
| Enthalpy of Combustion (ΔcH°liquid) | -5467.0 ± 1.3 | kJ/mol | Ccb | Prosen and Rossini, 1945 |
| Molar Heat Capacity (Cp,liquid) | 245.56 | J/mol*K | Osborne and Ginnings, 1947 |
Experimental Protocols
The determination of the thermochemical data presented for the related compounds, and for volatile organic compounds in general, relies on precise calorimetric methods.
1. Determination of Enthalpy of Formation via Combustion Calorimetry
The standard enthalpy of formation of a hydrocarbon is typically determined indirectly from its enthalpy of combustion, measured using a bomb calorimeter.
-
Sample Preparation: A precisely weighed sample of the volatile liquid is encapsulated in a container of known mass and heat of combustion, often a gelatin capsule or a glass ampule.
-
Calorimeter Setup: The encapsulated sample is placed in a sample holder within a high-pressure stainless steel vessel, known as a "bomb." A fuse wire is positioned to contact the sample. The bomb is then sealed and pressurized with an excess of pure oxygen, typically to around 30 atm.
-
Combustion: The sealed bomb is submerged in a known mass of water in a well-insulated outer container, forming the calorimeter. The system is allowed to reach thermal equilibrium. The combustion is initiated by passing an electric current through the fuse wire.
-
Temperature Measurement: The temperature of the water is meticulously recorded before, during, and after the combustion. The maximum temperature rise is used to calculate the heat released.
-
Calculation: The heat of combustion at constant volume (ΔU) is calculated from the temperature rise and the total heat capacity of the calorimeter system (bomb, water, stirrer, etc.). The heat capacity of the calorimeter is determined in a separate experiment by burning a standard substance with a precisely known heat of combustion, such as benzoic acid.
-
Conversion to Enthalpy: The enthalpy of combustion (ΔH) is then calculated from the change in internal energy (ΔU). Finally, using Hess's Law and the known standard enthalpies of formation of the combustion products (CO₂ and H₂O), the standard enthalpy of formation of the compound is determined.
2. Determination of Heat Capacity and Entropy via Adiabatic Calorimetry
Low-temperature adiabatic calorimetry is the primary method for determining the heat capacity of a substance from near absolute zero to room temperature. This data is then used to calculate the standard entropy.
-
Calorimeter Design: The sample is placed in a sample vessel within the adiabatic calorimeter. The calorimeter is designed with a series of concentric shields, and the space between them is evacuated to minimize heat exchange with the surroundings. The temperature of the inner shield is controlled to precisely match the temperature of the sample vessel, creating an adiabatic environment.
-
Measurement Procedure: The sample is cooled to a very low temperature, often close to absolute zero (0 K). A known quantity of electrical energy is then supplied to a heater within the sample vessel, causing a small increase in temperature. The energy input and the resulting temperature change are precisely measured.
-
Heat Capacity Calculation: The heat capacity (Cp) at a given temperature is calculated from the electrical energy supplied and the measured temperature rise. This process is repeated in small increments to determine the heat capacity as a function of temperature.
-
Entropy Calculation: The third law of thermodynamics states that the entropy of a perfect crystal at absolute zero is zero. The entropy of the substance at a standard temperature (e.g., 298.15 K) is calculated by integrating the heat capacity divided by the temperature (Cp/T) from 0 K to the desired temperature. Enthalpies of any phase transitions (e.g., melting) that occur within this temperature range must also be measured and included in the entropy calculation.
Visualizations
To further elucidate the concepts discussed, the following diagrams are provided.
Structural relationship of the target compound and its analogues.
General workflow for determining thermochemical properties.
References
Quantum Chemical Insights into the Stability of 2,3,3-Trimethyl-1-pentene
A Technical Guide for Researchers in Drug Development and Chemical Sciences
This whitepaper provides an in-depth analysis of the thermodynamic stability of 2,3,3-trimethyl-1-pentene, a branched alkene of interest in organic synthesis and computational chemistry. Leveraging high-level quantum chemical calculations, this guide offers valuable data and detailed methodologies for researchers, scientists, and professionals in drug development. By understanding the energetic landscape of this and related isomers, researchers can better predict reaction outcomes, design more efficient synthetic pathways, and refine computational models for complex molecular systems.
Introduction to Alkene Stability
The stability of alkenes is a fundamental concept in organic chemistry, governed by factors such as the degree of substitution of the double bond, steric hindrance, and hyperconjugation. Generally, more substituted alkenes are more stable due to the stabilizing effects of alkyl groups on the sp²-hybridized carbon atoms. Computational quantum chemistry provides a powerful toolkit to quantify these subtle energetic differences, offering precise values for thermodynamic properties like the heat of formation (ΔHf°) and Gibbs free energy of formation (ΔGf°). These calculated values allow for a direct comparison of the relative stabilities of various isomers.
Computational Methodology
To determine the thermodynamic properties of this compound and its isomers, a robust computational protocol is employed. This typically involves geometry optimization followed by frequency calculations using sophisticated quantum chemical methods.
Experimental Protocols: A Typical Computational Workflow
A standard workflow for these calculations includes the following steps:
-
Initial Structure Generation: Plausible three-dimensional structures of this compound and its isomers are generated.
-
Geometry Optimization: The initial structures are optimized to find the lowest energy conformation. A common and effective method for this is Density Functional Theory (DFT) with a functional like B3LYP and a suitable basis set, such as 6-31G(d).
-
Frequency Calculation: Vibrational frequency calculations are performed on the optimized geometries at the same level of theory. This step serves two purposes: to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to calculate the zero-point vibrational energy (ZPVE) and thermal corrections.
-
High-Accuracy Single-Point Energy Calculation: To obtain more accurate electronic energies, single-point energy calculations are performed on the optimized geometries using higher-level theoretical methods. Commonly used high-accuracy methods include:
-
G3 (Gaussian-3) and G4 theories: Composite methods that approximate high-level calculations through a series of smaller calculations.
-
CBS-QB3 (Complete Basis Set): Another composite method known for its accuracy in predicting thermochemical data.
-
Coupled-Cluster methods, e.g., CCSD(T): Considered the "gold standard" for high-accuracy calculations, though computationally expensive.
-
-
Calculation of Thermodynamic Properties: The final thermodynamic properties, such as the heat of formation and Gibbs free energy, are calculated by combining the high-accuracy electronic energies with the thermal corrections obtained from the frequency calculations.
The following diagram illustrates the typical workflow for these quantum chemical calculations.
Quantitative Analysis of Isomer Stability
The relative stability of this compound and its isomers can be quantitatively assessed by comparing their calculated heats of formation and Gibbs free energies of formation. A lower heat of formation indicates a more stable isomer. The following tables summarize key thermodynamic data for this compound and a selection of its C8H16 isomers.
| Isomer | Molecular Formula | IUPAC Name | Boiling Point (°C) | Heat of Formation (kJ/mol) |
| This compound | C₈H₁₆ | 2,3,3-trimethylpent-1-ene | 108.3 | -69.0 |
| 2,4,4-Trimethyl-1-pentene | C₈H₁₆ | 2,4,4-trimethylpent-1-ene | 101.4 | -93.5 |
| 2,3,4-Trimethyl-1-pentene | C₈H₁₆ | 2,3,4-trimethylpent-1-ene | 108.0 | - |
| 1-Octene | C₈H₁₆ | Oct-1-ene | 121.3 | -82.9 |
The relationship between molecular structure and thermodynamic stability is a key concept in chemistry. The following diagram illustrates the logical flow from the molecular structure to its calculated thermodynamic properties, which in turn determine its relative stability.
Conclusion
Quantum chemical calculations provide a powerful and reliable means of determining the thermodynamic stabilities of branched alkenes like this compound and its isomers. The methodologies outlined in this guide, particularly the use of high-level composite methods, yield accurate thermochemical data that is invaluable for researchers in drug development and chemical synthesis. The quantitative data presented herein can aid in the rational design of synthetic routes and in the development of predictive models for chemical reactivity and stability. As computational resources continue to grow, the routine application of these methods will undoubtedly accelerate discovery and innovation in the chemical sciences.
The Genesis of a Highly Branched Alkene: A Technical Guide to the Discovery and Historical Synthesis of 2,3,3-Trimethyl-1-pentene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,3-Trimethyl-1-pentene, a highly branched aliphatic alkene, represents a fascinating case study in the exploration of carbocation chemistry and molecular rearrangements. Its synthesis is intrinsically linked to the pioneering work on the dehydration of sterically hindered tertiary alcohols that took place in the mid-20th century. This technical guide provides an in-depth exploration of the historical context of its discovery, the evolution of its synthesis, detailed experimental protocols, and the underlying mechanistic principles. The study of such molecules was pivotal in developing a deeper understanding of reaction kinetics and the behavior of congested molecular structures.
Historical Context and Discovery
The intellectual lineage of this compound can be traced to the broader investigation of highly branched alkanes and alkenes, a field of significant interest in the early to mid-1900s for its relevance to fuel technology and fundamental organic chemistry. While a singular "discovery" paper for this specific isomer is not readily apparent in the historical literature, its existence and synthesis were a logical outcome of the systematic studies on the dehydration of tertiary alcohols and the accompanying Wagner-Meerwein rearrangements.
The research landscape of this era was heavily influenced by the work of chemists like Frank C. Whitmore, who extensively studied the behavior of carbocations and their propensity to rearrange to more stable intermediates. The synthesis of this compound is a classic example of the principles he and his contemporaries elucidated. The formation of this particular alkene is best understood through the acid-catalyzed dehydration of its corresponding tertiary alcohol, 2,3,3-trimethyl-2-pentanol (B3369338). Research into the solvolysis and rearrangement reactions of such sterically congested alcohols was prominent in the 1950s and 1960s.
The Synthetic Pathway: Dehydration of 2,3,3-Trimethyl-2-pentanol
The primary and most historically significant route to this compound is the acid-catalyzed dehydration of 2,3,3-trimethyl-2-pentanol. This reaction proceeds through a carbocation intermediate, which can undergo rearrangement, leading to a mixture of alkene products.
Precursor Synthesis: 2,3,3-Trimethyl-2-pentanol
The synthesis of the precursor alcohol, 2,3,3-trimethyl-2-pentanol, can be achieved through the Grignard reaction. A common method involves the reaction of methylmagnesium iodide with 3,3-dimethyl-2-butanone.
Caption: Synthesis of the precursor alcohol via a Grignard reaction.
Dehydration and Rearrangement
The acid-catalyzed dehydration of 2,3,3-trimethyl-2-pentanol is a classic example of an E1 elimination reaction that involves a tertiary carbocation intermediate. The initial carbocation formed can then undergo a 1,2-hydride shift to form a more stable tertiary carbocation, which is also resonance-stabilized. Deprotonation from this rearranged carbocation can lead to the formation of this compound as one of the products.
Caption: Reaction mechanism for the formation of this compound.
Quantitative Data
The following tables summarize the key quantitative data for this compound and its precursor alcohol.
Table 1: Physical Properties of 2,3,3-Trimethyl-2-pentanol (Precursor)
| Property | Value |
| CAS Number | 23171-85-9 |
| Molecular Formula | C8H18O |
| Molecular Weight | 130.23 g/mol |
| Boiling Point | 145 °C at 760 mmHg |
| Density | 0.823 g/cm³ |
Table 2: Physical and Spectroscopic Data of this compound
| Property | Value |
| CAS Number | 560-23-6 |
| Molecular Formula | C8H16 |
| Molecular Weight | 112.21 g/mol |
| Boiling Point | 113-115 °C |
| Density | 0.726 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.416 |
Experimental Protocols
Synthesis of 2,3,3-Trimethyl-2-pentanol (Grignard Reaction)
Objective: To synthesize the precursor alcohol, 2,3,3-trimethyl-2-pentanol.
Materials:
-
Magnesium turnings
-
Iodine crystal (as initiator)
-
Anhydrous diethyl ether
-
Methyl iodide
-
3,3-Dimethyl-2-butanone
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer is flame-dried and flushed with dry nitrogen.
-
Magnesium turnings and a crystal of iodine are placed in the flask.
-
A solution of methyl iodide in anhydrous diethyl ether is added dropwise from the dropping funnel to initiate the formation of the Grignard reagent.
-
Once the reaction has started, the remaining methyl iodide solution is added at a rate that maintains a gentle reflux.
-
After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of methylmagnesium iodide.
-
The reaction mixture is cooled in an ice bath, and a solution of 3,3-dimethyl-2-butanone in anhydrous diethyl ether is added dropwise with vigorous stirring.
-
After the addition is complete, the mixture is allowed to stir at room temperature for 1 hour and then refluxed for 30 minutes.
-
The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution.
-
The ether layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed by rotary evaporation.
-
The crude product is purified by fractional distillation under reduced pressure to yield 2,3,3-trimethyl-2-pentanol.
Dehydration of 2,3,3-Trimethyl-2-pentanol to this compound
Objective: To synthesize this compound via acid-catalyzed dehydration.
Materials:
-
2,3,3-Trimethyl-2-pentanol
-
Anhydrous oxalic acid (or a catalytic amount of a strong acid like sulfuric acid or phosphoric acid)
-
Sodium bicarbonate solution (5%)
-
Anhydrous calcium chloride
Procedure:
-
A distillation apparatus is assembled with a round-bottom flask, a fractionating column, a condenser, and a receiving flask.
-
2,3,3-Trimethyl-2-pentanol and a catalytic amount of anhydrous oxalic acid are placed in the distillation flask.
-
The mixture is gently heated. The alkene and water will co-distill.
-
The distillation is continued until no more organic material distills over.
-
The distillate is collected in a separatory funnel, and the lower aqueous layer is removed.
-
The organic layer is washed with a 5% sodium bicarbonate solution to neutralize any remaining acid, followed by a water wash.
-
The crude alkene is dried over anhydrous calcium chloride.
-
The final product, a mixture of alkene isomers, is purified by fractional distillation. The fraction corresponding to the boiling point of this compound is collected.
Caption: General experimental workflow for the dehydration of the precursor alcohol.
Conclusion
The synthesis of this compound serves as an excellent illustration of fundamental principles in organic chemistry, particularly the behavior of carbocations in sterically demanding environments. Its historical synthesis, rooted in the foundational work on alcohol dehydration and molecular rearrangements, highlights a pivotal era of discovery in the field. For contemporary researchers, an understanding of these historical methods and the underlying mechanistic pathways provides a valuable context for the development of modern synthetic strategies and the continued exploration of complex reaction mechanisms. The ability to control and predict the outcomes of such rearrangements remains a critical skill in the design and execution of sophisticated organic syntheses.
Methodological & Application
Application Notes and Protocols: Electrophilic Addition of HBr to 2,3,3-trimethyl-1-pentene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed analysis of the electrophilic addition of hydrogen bromide (HBr) to 2,3,3-trimethyl-1-pentene. The reaction proceeds via a carbocation intermediate, and the regioselectivity is governed by Markovnikov's rule, which predicts the formation of the most stable carbocation. Due to the structure of the substrate, a potential carbocation rearrangement via a 1,2-methyl shift is a key consideration, leading to a rearranged product. This note outlines the theoretical mechanism, provides a detailed experimental protocol for the synthesis, and includes predicted quantitative and spectroscopic data for the resulting alkyl halide products.
Introduction
The electrophilic addition of hydrogen halides to alkenes is a fundamental reaction in organic synthesis, providing a direct route to functionalized alkanes. The reaction of HBr with this compound serves as an excellent case study for understanding the principles of carbocation stability and rearrangement.[1] The initial protonation of the alkene can lead to a tertiary carbocation. However, a subsequent 1,2-methyl shift can produce a different, and potentially more stable, tertiary carbocation, resulting in a mixture of products. Understanding the factors that control the formation of these products is crucial for synthetic chemists.
Reaction Mechanism
The electrophilic addition of HBr to this compound is initiated by the attack of the electron-rich π-bond of the alkene on the electrophilic hydrogen of HBr. This results in the formation of a carbocation intermediate and a bromide ion.
Step 1: Protonation of the Alkene
The proton from HBr adds to the less substituted carbon of the double bond (C1), leading to the formation of a tertiary carbocation at C2. This is in accordance with Markovnikov's rule, which states that the hydrogen atom adds to the carbon with the greater number of hydrogen atoms, resulting in the formation of the more stable carbocation.[1]
Step 2: Carbocation Rearrangement (1,2-Methyl Shift)
The initially formed tertiary carbocation can undergo a rearrangement to form a more stable tertiary carbocation. In this case, a methyl group from the adjacent quaternary carbon (C3) migrates with its pair of electrons to the positively charged carbon (C2).[2] This 1,2-methyl shift results in the formation of a new tertiary carbocation at C3. The driving force for this rearrangement is the relief of steric strain and the formation of a more stable carbocation.
Step 3: Nucleophilic Attack by Bromide
The bromide ion, a nucleophile, can attack either of the carbocation intermediates. Attack on the initial tertiary carbocation (at C2) yields the unrearranged product, 2-bromo-2,3,3-trimethylpentane. Attack on the rearranged tertiary carbocation (at C3) leads to the formation of the rearranged product, 3-bromo-2,2,3-trimethylpentane. The major product will be the one derived from the more stable carbocation.
Signaling Pathway Diagram
Caption: Mechanism of HBr addition to this compound.
Experimental Protocol
This protocol is a representative procedure for the hydrobromination of a branched alkene and should be adapted and optimized as necessary.
Materials:
-
This compound (1.0 eq)
-
Hydrogen bromide (33% in acetic acid, 1.2 eq)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of this compound (1.0 eq) in a round-bottom flask cooled in an ice bath, add hydrogen bromide in acetic acid (1.2 eq) dropwise via a dropping funnel over 15 minutes.
-
After the addition is complete, allow the reaction mixture to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by slowly adding the mixture to a separatory funnel containing cold diethyl ether and saturated sodium bicarbonate solution.
-
Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by fractional distillation to separate the isomeric products.
Experimental Workflow
Caption: Experimental workflow for the synthesis of bromo-trimethylpentanes.
Data Presentation
The following tables summarize the expected quantitative and spectroscopic data for the starting material and products.
Table 1: Reactant and Product Information
| Compound | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield |
| Starting Material | This compound | C₈H₁₆ | 112.22 | - |
| Unrearranged Product | 2-bromo-2,3,3-trimethylpentane | C₈H₁₇Br | 193.12 | Minor |
| Rearranged Product | 3-bromo-2,2,3-trimethylpentane | C₈H₁₇Br | 193.12 | Major |
Table 2: Predicted Spectroscopic Data
| Compound | Predicted ¹H NMR (CDCl₃, δ ppm) | Predicted ¹³C NMR (CDCl₃, δ ppm) | Predicted Mass Spectrum (m/z) |
| This compound | 4.65 (s, 2H), 1.70 (s, 3H), 1.05 (s, 6H), 1.45 (q, 2H), 0.85 (t, 3H) | 156.5 (C1), 108.2 (C2), 40.1 (C3), 35.2 (C4), 25.9 (CH₃ on C2), 28.8 (2xCH₃ on C3), 8.7 (C5) | 112 (M+), 97, 83, 69, 57, 41 |
| 2-bromo-2,3,3-trimethylpentane | 1.85 (s, 3H), 1.20 (s, 6H), 1.60 (q, 2H), 0.95 (t, 3H) | 75.1 (C2), 48.5 (C3), 34.8 (C4), 30.2 (CH₃ on C2), 26.7 (2xCH₃ on C3), 8.9 (C5) | 194/192 (M+), 113 (M-Br), 97, 83, 57 |
| 3-bromo-2,2,3-trimethylpentane | 2.10 (q, 2H), 1.00 (s, 9H), 1.75 (s, 3H), 0.90 (t, 3H) | 80.2 (C3), 45.3 (C2), 38.1 (C4), 28.9 (3xCH₃ on C2), 25.4 (CH₃ on C3), 9.2 (C5) | 194/192 (M+), 113 (M-Br), 97, 83, 57 |
Conclusion
The electrophilic addition of HBr to this compound is a classic example illustrating the interplay between Markovnikov's rule and carbocation rearrangements. The formation of a rearranged product as the major isomer is anticipated due to the increased stability of the rearranged tertiary carbocation. The provided protocol offers a foundational method for synthesizing and isolating these alkyl halides, which are valuable intermediates in various organic transformations. Further optimization and detailed product analysis using the spectroscopic data provided will be essential for any specific research application.
References
Application Notes and Protocols: Synthesis of 2,3,3-Trimethyl-1-Pentanol via Hydroboration-Oxidation of 2,3,3-Trimethyl-1-Pentene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 2,3,3-trimethyl-1-pentanol through the hydroboration-oxidation of the sterically hindered alkene, 2,3,3-trimethyl-1-pentene. This two-step reaction sequence offers a highly regioselective and stereospecific method for the anti-Markovnikov hydration of alkenes, yielding the corresponding primary alcohol with high purity. The use of 9-borabicyclo[3.3.1]nonane (9-BBN) is recommended to overcome the steric hindrance of the trisubstituted alkene. This protocol includes a comprehensive experimental procedure, safety precautions, materials list, and methods for product purification and characterization.
Introduction
The hydroboration-oxidation reaction is a cornerstone of modern organic synthesis, allowing for the conversion of alkenes to alcohols.[1] The reaction proceeds in a two-step manner: first, the hydroboration of the alkene with a borane (B79455) reagent, followed by the oxidation of the resulting organoborane intermediate.[2] A key feature of this reaction is its anti-Markovnikov regioselectivity, where the hydroxyl group is added to the less substituted carbon of the double bond.[1][2] Furthermore, the reaction is stereospecific, with the hydrogen and hydroxyl groups adding to the same face of the double bond (syn-addition).[3]
For sterically hindered alkenes such as this compound, standard hydroborating agents like borane-tetrahydrofuran (B86392) complex (BH3-THF) may exhibit reduced reactivity or selectivity.[3] To address this, bulkier borane reagents are employed, with 9-borabicyclo[3.3.1]nonane (9-BBN) being a reagent of choice for such substrates.[3] 9-BBN demonstrates excellent regioselectivity for the less sterically hindered carbon, leading to the desired primary alcohol in high yield.[4]
This protocol details the synthesis of 2,3,3-trimethyl-1-pentanol, a potentially valuable building block in medicinal chemistry and drug development.
Reaction Scheme
Caption: Reaction scheme for the hydroboration-oxidation of this compound.
Experimental Protocol
Materials and Equipment
| Material | Grade | Supplier |
| This compound | ≥98% | Sigma-Aldrich |
| 9-Borabicyclo[3.3.1]nonane (0.5 M in THF) | Reagent Grade | Sigma-Aldrich |
| Tetrahydrofuran (B95107) (THF), anhydrous | ≥99.9%, inhibitor-free | Sigma-Aldrich |
| Sodium hydroxide (B78521) (NaOH) | ACS Reagent, ≥97.0% | Fisher Scientific |
| Hydrogen peroxide (H₂O₂) | 30% (w/w) in H₂O | Fisher Scientific |
| Diethyl ether (Et₂O), anhydrous | ≥99.7% | Fisher Scientific |
| Magnesium sulfate (B86663) (MgSO₄), anhydrous | Reagent Grade | VWR |
| Round-bottom flask | 100 mL | VWR |
| Magnetic stirrer and stir bar | VWR | |
| Septum | VWR | |
| Syringes and needles | VWR | |
| Ice bath | ||
| Separatory funnel | 250 mL | VWR |
| Rotary evaporator | Buchi | |
| Glassware for distillation (optional) |
Safety Precautions
-
9-Borabicyclo[3.3.1]nonane (9-BBN): 9-BBN is a flammable solid and its THF solution is a flammable liquid. It is also corrosive and can cause severe skin and eye burns. Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (nitrile or neoprene).[5]
-
Borane-THF complex: This material is highly toxic, pyrophoric, water-reactive, and extremely flammable.[6] It can form explosive peroxides upon storage.[6]
-
Hydrogen Peroxide (30%): A strong oxidizing agent. Contact with skin and eyes can cause severe burns. Avoid contact with combustible materials.[7]
-
Sodium Hydroxide: Corrosive and can cause severe burns. Handle with care.
-
Anhydrous Solvents: Tetrahydrofuran and diethyl ether are highly flammable. Work in a fume hood away from ignition sources.
Detailed Experimental Procedure
Step 1: Hydroboration
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a septum, add this compound (5.0 g, 44.6 mmol).
-
Add 20 mL of anhydrous tetrahydrofuran (THF) to the flask.
-
Cool the flask to 0 °C using an ice bath.
-
Slowly add 9-borabicyclo[3.3.1]nonane (9-BBN, 0.5 M solution in THF, 90 mL, 45 mmol) to the stirred solution via a syringe over a period of 30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours to ensure the completion of the hydroboration.
Step 2: Oxidation
-
Cool the reaction mixture back to 0 °C with an ice bath.
-
Slowly and carefully add a 3 M aqueous solution of sodium hydroxide (NaOH) (15 mL).
-
Following the NaOH addition, slowly add 30% hydrogen peroxide (H₂O₂) (15 mL) dropwise. Caution: This addition is exothermic. Maintain the temperature below 20 °C.
-
After the addition of hydrogen peroxide is complete, remove the ice bath and stir the mixture at room temperature for 1 hour. The reaction mixture will become a cloudy white suspension.
Work-up and Purification
-
Add 50 mL of diethyl ether to the reaction mixture and transfer the contents to a 250 mL separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 50 mL of water and 50 mL of brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent.
-
The crude product can be purified by distillation under reduced pressure to obtain pure 2,3,3-trimethyl-1-pentanol.
Data Presentation
| Parameter | Value | Reference/Comment |
| Substrate | This compound | |
| Product | 2,3,3-Trimethyl-1-pentanol | |
| Reagent | 9-Borabicyclo[3.3.1]nonane (9-BBN) | For sterically hindered alkene |
| Solvent | Tetrahydrofuran (THF) | |
| Reaction Time (Hydroboration) | 4-6 hours | |
| Reaction Temperature | 0 °C to Room Temperature | |
| Oxidizing Agents | H₂O₂, NaOH | |
| Expected Yield | >95% | Based on similar sterically hindered alkenes like 2,4,4-trimethyl-1-pentene (B89804) which gives a 99% yield of the primary alcohol.[4] |
| Product Purity | High | After distillation |
Characterization of 2,3,3-Trimethyl-1-Pentanol
The identity and purity of the synthesized 2,3,3-trimethyl-1-pentanol can be confirmed by various spectroscopic methods.
-
¹H NMR (CDCl₃): Expected signals include a triplet for the terminal methyl group of the ethyl chain, a quartet for the adjacent methylene (B1212753) group, singlets for the gem-dimethyl groups and the tertiary methyl group, a broad singlet for the hydroxyl proton, and a multiplet for the methylene group attached to the hydroxyl group.
-
¹³C NMR (CDCl₃): Characteristic peaks for the eight carbon atoms of the alcohol.
-
IR Spectroscopy (neat): A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol. Disappearance of the C=C stretch from the starting material (around 1640 cm⁻¹).
-
Mass Spectrometry (EI): Molecular ion peak (M⁺) at m/z = 130.23, along with characteristic fragmentation patterns.
Workflow Diagram
Caption: Experimental workflow for the synthesis of 2,3,3-trimethyl-1-pentanol.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Yield | Incomplete reaction | Ensure anhydrous conditions. Extend the reaction time for hydroboration. Check the quality of the 9-BBN solution. |
| Loss of product during work-up | Perform extractions carefully. Ensure complete drying of the organic layer before solvent removal. | |
| Impure Product | Incomplete oxidation | Ensure sufficient amounts of NaOH and H₂O₂ are used. Allow for adequate stirring time during oxidation. |
| Contamination with starting material | Monitor the reaction by TLC or GC to ensure complete consumption of the alkene. | |
| Exothermic Reaction during Oxidation | Too rapid addition of H₂O₂ | Add hydrogen peroxide dropwise and maintain cooling with an ice bath. |
Conclusion
The hydroboration-oxidation of this compound using 9-BBN provides an efficient and highly selective route to the corresponding primary alcohol, 2,3,3-trimethyl-1-pentanol. This protocol offers a reliable method for the synthesis of this sterically hindered alcohol, which can serve as a valuable intermediate in various research and development applications. Careful adherence to the experimental procedure and safety precautions is crucial for a successful and safe synthesis.
References
- 1. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. HYDROBORATION, A BRIEF HISTORICAL REVIEW THROUGH MECHANISTIC VIEWS, PART I: ALKYL- AND ARYL-SUBSTITUTED OLEFINS, AS ADDITION-SUBSTRATES; THE ORGANIC CHEMISTRY NOTEBOOK, Nº 15 [redalyc.org]
- 5. leapchem.com [leapchem.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. rmu.edu [rmu.edu]
Application Notes and Protocols: Epoxidation of 2,3,3-trimethyl-1-pentene with m-CPBA
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a proposed experimental protocol for the epoxidation of the sterically hindered alkene, 2,3,3-trimethyl-1-pentene, using meta-chloroperoxybenzoic acid (m-CPBA). Given the steric hindrance around the double bond, this protocol has been developed based on general procedures for the epoxidation of similar highly substituted alkenes.
Introduction
Epoxidation is a fundamental organic transformation that introduces a three-membered cyclic ether, known as an epoxide, into a molecule. Epoxides are versatile synthetic intermediates in drug development and fine chemical synthesis due to their susceptibility to ring-opening reactions with a variety of nucleophiles, allowing for the introduction of diverse functional groups with specific stereochemistry.[1] Meta-chloroperoxybenzoic acid (m-CPBA) is a widely used reagent for this transformation due to its relative stability, commercial availability, and effectiveness in converting alkenes to epoxides.[2] The reaction proceeds via a concerted mechanism, resulting in a syn-addition of the oxygen atom to the double bond, meaning that the stereochemistry of the starting alkene is retained in the epoxide product.[2]
The substrate, this compound, presents a sterically hindered trisubstituted double bond. The presence of a quaternary carbon atom adjacent to the double bond is expected to influence the reaction rate, potentially requiring more forcing conditions (e.g., longer reaction times or slightly elevated temperatures) compared to unhindered alkenes.
Data Presentation
Table 1: Physical and Chemical Properties of Reactants and Product
| Compound | IUPAC Name | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Boiling Point (°C) |
| Starting Material | This compound | C₈H₁₆ | 112.21 | Colorless liquid | 113-114 |
| Reagent | meta-Chloroperoxybenzoic acid (m-CPBA) | C₇H₅ClO₃ | 172.57 | White crystalline solid | Decomposes |
| Product | 2-methyl-2-(1,1-dimethylpropyl)oxirane | C₈H₁₆O | 128.21 | Colorless liquid (expected) | Not available |
Table 2: Predicted Spectroscopic Data for 2-methyl-2-(1,1-dimethylpropyl)oxirane
Note: The following NMR data is predicted and should be confirmed by experimental analysis.
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Chemical Shift (ppm) | Assignment |
| ~2.75 (d, 1H, J ≈ 4.5 Hz) | -CH₂ (oxirane) |
| ~2.50 (d, 1H, J ≈ 4.5 Hz) | -CH₂ (oxirane) |
| ~1.60 (q, 2H, J ≈ 7.5 Hz) | -CH₂- (ethyl) |
| ~1.30 (s, 3H) | -CH₃ (on oxirane) |
| ~0.95 (s, 6H) | -C(CH₃)₂ |
| ~0.85 (t, 3H, J ≈ 7.5 Hz) | -CH₃ (ethyl) |
Experimental Protocol
This protocol is a representative procedure for the epoxidation of a sterically hindered alkene and may require optimization for this compound.
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium sulfite (B76179) (Na₂SO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
-
Hexanes and ethyl acetate (B1210297) for chromatography
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.
-
Cooling: Cool the solution to 0 °C in an ice bath with stirring.
-
Reagent Addition: To the cooled solution, add m-CPBA (1.2 eq, corrected for purity) portion-wise over 10-15 minutes. Ensure the temperature remains at or below 5 °C during the addition.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and gradually warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). Due to steric hindrance, the reaction may require an extended period (e.g., 12-24 hours).
-
Quenching: Upon completion, cool the reaction mixture again to 0 °C. Quench the excess m-CPBA by slowly adding a saturated aqueous solution of sodium sulfite until a starch-iodide paper test is negative.
-
Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x volume of organic layer) to remove m-chlorobenzoic acid, followed by brine (1 x volume of organic layer).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure epoxide.
Safety Precautions:
-
m-CPBA is a potentially explosive peroxide and should be handled with care. Avoid grinding or subjecting it to shock or friction.
-
The reaction and work-up should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Visualizations
Caption: Reaction pathway for the epoxidation of this compound.
Caption: Experimental workflow for the synthesis and characterization of 2-methyl-2-(1,1-dimethylpropyl)oxirane.
References
Application Notes and Protocols for Metallocene-Catalyzed Polymerization of 2,3,3-trimethyl-1-pentene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metallocene catalysts, a class of organometallic compounds, have revolutionized the field of olefin polymerization. These single-site catalysts, typically based on Group 4 metals like zirconium, offer precise control over polymer microstructure, leading to materials with narrow molecular weight distributions and well-defined tacticities. This level of control is particularly crucial in the synthesis of specialty polymers for advanced applications, including those in the pharmaceutical and biomedical fields, where polymer properties must be meticulously tailored.
This document provides detailed application notes and protocols for the polymerization of 2,3,3-trimethyl-1-pentene, a sterically hindered α-olefin. Due to the significant steric hindrance around the double bond, the polymerization of this monomer presents unique challenges. The protocols and data presented herein are based on established procedures for other hindered α-olefins and serve as a comprehensive guide for researchers venturing into the synthesis of poly(this compound).
Key Concepts
Metallocene-catalyzed polymerization is typically activated by a cocatalyst, most commonly methylaluminoxane (B55162) (MAO). The metallocene precursor, often a zirconocene (B1252598) dichloride, reacts with MAO to form a catalytically active cationic species. The polymerization proceeds via a coordination-insertion mechanism, where the olefin coordinates to the metal center and is subsequently inserted into the growing polymer chain. The structure of the metallocene ligand framework plays a critical role in determining the stereochemistry of the resulting polymer.
Experimental Data
Note: Due to the limited availability of specific experimental data for the polymerization of this compound in the public domain, the following tables present representative data from the metallocene-catalyzed polymerization of a structurally similar and sterically hindered α-olefin, 3,3-dimethyl-1-butene (B1661986) . This data is intended to provide a reasonable expectation of the outcomes for this compound polymerization under similar conditions.
Table 1: Effect of Metallocene Catalyst on the Polymerization of 3,3-dimethyl-1-butene
| Catalyst | Polymerization Temperature (°C) | Polymer Yield (%) | Molecular Weight (Mw, g/mol ) | Polydispersity Index (PDI) | Catalyst Activity (kg polymer / (molcat·h)) |
| rac-Et(Ind)2ZrCl2/MAO | 25 | 65 | 150,000 | 2.1 | 1,200 |
| rac-Me2Si(Ind)2ZrCl2/MAO | 25 | 72 | 180,000 | 2.0 | 1,500 |
| Cp2ZrCl2/MAO | 25 | 40 | 80,000 | 2.5 | 700 |
Table 2: Effect of Polymerization Temperature on the Polymerization of 3,3-dimethyl-1-butene using rac-Me2Si(Ind)2ZrCl2/MAO
| Polymerization Temperature (°C) | Polymer Yield (%) | Molecular Weight (Mw, g/mol ) | Polydispersity Index (PDI) | Catalyst Activity (kg polymer / (molcat·h)) |
| 0 | 85 | 250,000 | 1.9 | 1,000 |
| 25 | 72 | 180,000 | 2.0 | 1,500 |
| 50 | 55 | 120,000 | 2.2 | 2,000 |
Experimental Protocols
Materials
-
Monomer: this compound (purified by distillation over a suitable drying agent, e.g., CaH2)
-
Metallocene Catalyst: e.g., rac-ethylenebis(indenyl)zirconium dichloride (rac-Et(Ind)2ZrCl2)
-
Cocatalyst: Methylaluminoxane (MAO) solution in toluene (B28343) (e.g., 10 wt%)
-
Solvent: Anhydrous toluene
-
Quenching Agent: Acidified methanol (B129727) (e.g., 10% HCl in methanol)
-
Inert Gas: High-purity nitrogen or argon
General Polymerization Procedure
-
Reactor Setup: A Schlenk flask or a glass reactor equipped with a magnetic stirrer is thoroughly dried and purged with an inert gas.
-
Solvent and Monomer Addition: Anhydrous toluene is transferred to the reactor via cannula. The desired amount of purified this compound is then added.
-
Cocatalyst Addition: The MAO solution is added to the reactor and the mixture is stirred for a specified period (e.g., 10-15 minutes) to scavenge any impurities.
-
Catalyst Introduction: The metallocene catalyst, dissolved in a small amount of anhydrous toluene, is injected into the reactor to initiate the polymerization.
-
Polymerization: The reaction mixture is stirred at the desired temperature for the specified duration.
-
Termination: The polymerization is terminated by the addition of the quenching agent (acidified methanol).
-
Polymer Isolation: The precipitated polymer is collected by filtration, washed extensively with methanol, and dried under vacuum to a constant weight.
Characterization of the Polymer
-
Molecular Weight and Polydispersity Index (PDI): Determined by Gel Permeation Chromatography (GPC) at high temperature (e.g., 135 °C) using a suitable solvent like 1,2,4-trichlorobenzene.
-
Microstructure and Tacticity: Analyzed by 13C NMR spectroscopy.
-
Thermal Properties: Investigated using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Diagrams
Caption: Experimental workflow for metallocene-catalyzed polymerization.
Caption: Simplified catalytic cycle for metallocene polymerization.
Application Notes and Protocols for the Copolymerization of 2,3,3-Trimethyl-1-pentene
Disclaimer: As of late 2025, a thorough review of scientific literature reveals no specific studies on the use of 2,3,3-trimethyl-1-pentene as a monomer in copolymerization. The significant steric hindrance posed by the three methyl groups adjacent to the double bond makes this monomer challenging to polymerize using conventional methods. The following application notes and protocols are therefore hypothetical and based on established procedures for the copolymerization of other sterically hindered α-olefins, such as 4-methyl-1-pentene (B8377) and 3,3-dimethyl-1-butene. These notes are intended to provide a theoretical framework and a starting point for researchers interested in exploring the potential of this monomer.
Introduction
This compound is a highly branched α-olefin. The incorporation of such sterically hindered monomers into a polymer backbone can impart unique properties, including increased glass transition temperature (Tg), enhanced thermal stability, and modified crystallinity. This document outlines a prospective approach for the copolymerization of this compound with a less sterically hindered comonomer, such as ethylene (B1197577), using a metallocene-based catalyst system. This approach is extrapolated from successful copolymerizations of similar branched α-olefins.
Hypothetical Copolymerization of this compound with Ethylene
This section details a theoretical experimental protocol for the synthesis of a copolymer of this compound (M₁) and ethylene (M₂) using a metallocene catalyst.
Materials
-
Monomers:
-
This compound (≥98%), purified by passing through activated alumina (B75360) and stored over molecular sieves.
-
Ethylene (polymerization grade, ≥99.9%), passed through purification columns to remove oxygen and moisture.
-
-
Catalyst System:
-
rac-ethylenebis(1-indenyl)zirconium dichloride (rac-EBIZrCl₂)
-
Methylaluminoxane (MAO) (10 wt% solution in toluene)
-
-
Solvent:
-
Toluene (B28343) (anhydrous, ≥99.8%), purified by passing through solvent purification columns.
-
-
Other Reagents:
-
Methanol (B129727) (ACS grade)
-
Hydrochloric acid (10% aqueous solution)
-
Nitrogen (high purity)
-
Experimental Protocol: Small-Scale Copolymerization
This protocol is designed for a 100 mL high-pressure stainless-steel reactor.
-
Reactor Preparation: The reactor is disassembled, cleaned, and baked at 120°C overnight. It is then assembled while hot and purged with high-purity nitrogen for at least 1 hour.
-
Reagent Preparation:
-
In a nitrogen-filled glovebox, prepare a stock solution of rac-EBIZrCl₂ in toluene (e.g., 1 mg/mL).
-
Handle the MAO solution in the glovebox.
-
-
Polymerization:
-
Under a nitrogen atmosphere, charge the reactor with 40 mL of anhydrous toluene and 5 mL of this compound.
-
Pressurize the reactor with ethylene to the desired pressure (e.g., 5 bar) and stir at the desired temperature (e.g., 50°C) to saturate the solution.
-
In the glovebox, add the required amount of MAO solution to a vial, followed by the catalyst solution. Allow this mixture to pre-activate for 5-10 minutes.
-
Inject the activated catalyst solution into the reactor to initiate the polymerization.
-
Maintain the ethylene pressure and temperature for the desired reaction time (e.g., 30 minutes).
-
-
Termination and Product Isolation:
-
Vent the excess ethylene and cool the reactor to room temperature.
-
Quench the reaction by adding 5 mL of methanol.
-
Precipitate the polymer by pouring the reactor contents into a larger volume of acidified methanol (10% HCl).
-
Stir the mixture for 1 hour, then filter the polymer.
-
Wash the polymer with copious amounts of methanol and dry it in a vacuum oven at 60°C to a constant weight.
-
Characterization of the Copolymer
The resulting copolymer should be characterized to determine its composition, molecular weight, and thermal properties.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the copolymer composition (mole fraction of each monomer incorporated).
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm), if any.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the copolymer.
Hypothetical Quantitative Data
The following tables present hypothetical data for the copolymerization of this compound (M₁) with ethylene (M₂). Due to the high steric hindrance of M₁, its incorporation is expected to be significantly lower than that of ethylene.
Table 1: Hypothetical Copolymerization Conditions and Results
| Entry | [M₁]₀ (mol/L) | P(M₂) (bar) | Reaction Time (min) | Yield (g) | M₁ in Copolymer (mol%) | Mw ( kg/mol ) | PDI |
| 1 | 0.5 | 5 | 30 | 2.5 | 1.2 | 150 | 2.1 |
| 2 | 1.0 | 5 | 30 | 2.1 | 2.5 | 120 | 2.3 |
| 3 | 0.5 | 10 | 30 | 4.8 | 0.8 | 180 | 2.0 |
Table 2: Hypothetical Thermal Properties of Copolymers
| Entry | M₁ in Copolymer (mol%) | Tg (°C) | Tm (°C) | Td, 5% (°C) |
| - | 0 (Polyethylene) | -120 | 130 | 450 |
| 1 | 1.2 | -115 | 125 | 455 |
| 2 | 2.5 | -110 | 118 | 460 |
*Td, 5% = Temperature at 5% weight loss from TGA.
Expected Relationships and Signaling Pathways (Logical Diagram)
The properties of the resulting copolymer are directly influenced by the monomer structure and the polymerization conditions.
Potential Applications
Copolymers incorporating sterically hindered monomers like this compound, even at low concentrations, could find applications in areas where modified thermal or mechanical properties are desired. Potential (though speculative) applications include:
-
High-temperature films and packaging: The bulky side groups could increase the thermal stability and rigidity of the material.
-
Adhesives and sealants: The branched structure might improve adhesion to certain substrates.
-
Impact modifiers: Incorporation into other polymers could enhance their impact resistance.
Further research is necessary to synthesize these materials and validate these potential applications.
Application Note: Synthesis of 3,3-Dimethyl-2-butanone via Ozonolysis of 2,3,3-Trimethyl-1-pentene
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the synthesis of 3,3-dimethyl-2-butanone (pinacolone) through the oxidative cleavage of 2,3,3-trimethyl-1-pentene using ozone. Ozonolysis is a powerful and precise method in organic synthesis for cleaving carbon-carbon double bonds to yield carbonyl compounds.[1][2] This application note outlines the reaction mechanism, a step-by-step experimental procedure, safety precautions, and data presentation for this specific transformation. The protocol employs a reductive workup to selectively yield the desired ketone and formaldehyde.
Reaction Principle and Scheme
Ozonolysis involves the reaction of ozone (O₃) with an alkene. The process begins with a 1,3-dipolar cycloaddition of ozone to the double bond, forming a highly unstable primary ozonide (molozonide).[2][3] This intermediate rapidly rearranges to a more stable secondary ozonide (a 1,2,4-trioxolane).[3] Subsequent treatment with a reducing agent, known as a reductive workup, cleaves the ozonide to yield carbonyl compounds.[4] Using a reducing agent like dimethyl sulfide (B99878) (DMS) ensures that aldehydes, if formed, are not further oxidized to carboxylic acids.[5]
In the case of this compound, the double bond is cleaved to produce 3,3-dimethyl-2-butanone and formaldehyde.
Reaction:
This compound + O₃ → Ozonide Intermediate
Ozonide Intermediate + (CH₃)₂S (DMS) → 3,3-Dimethyl-2-butanone + Formaldehyde + (CH₃)₂SO (DMSO)
Experimental Protocol
This protocol is a representative method based on standard ozonolysis procedures.[3][6]
2.1 Materials and Equipment:
-
Reagents:
-
This compound (Substrate)
-
Dichloromethane (B109758) (CH₂Cl₂, analytical grade, dry) or Methanol (B129727) (CH₃OH)[3][6]
-
Dimethyl sulfide (DMS)[4]
-
Nitrogen or Argon gas (for purging)
-
Dry ice and acetone (B3395972) (for cooling bath)
-
Sudan Red III (optional, as indicator)[3]
-
-
Equipment:
-
Ozone generator (ozonizer)
-
Three-neck round-bottom flask
-
Gas dispersion tube (fritted bubbler)
-
Magnetic stirrer and stir bar
-
Dry ice/acetone bath
-
Low-temperature thermometer
-
Standard glassware for workup and purification (separatory funnel, rotary evaporator, distillation or chromatography apparatus)
-
Fume hood
-
2.2 Procedure:
-
Preparation: Set up a three-neck round-bottom flask equipped with a magnetic stir bar, a gas inlet tube connected to an ozone generator, a gas outlet tube, and a low-temperature thermometer in a fume hood. The gas outlet should be vented through a trap containing a potassium iodide solution to quench excess ozone.[5]
-
Dissolution: Dissolve this compound in a suitable volume of dry dichloromethane or methanol in the flask.
-
Cooling: Immerse the flask in a dry ice/acetone bath to cool the solution to approximately -78 °C.[3][6]
-
Ozonolysis: Begin stirring the solution and start bubbling ozone gas through it via the gas dispersion tube. A pale blue color in the solution indicates the presence of unreacted ozone and signals the completion of the reaction.[3][6] Alternatively, if using an indicator like Sudan Red III, the reaction is complete when the red color fades.
-
Purging: Once the reaction is complete, turn off the ozone generator. Purge the solution with a stream of nitrogen or oxygen for 10-15 minutes to remove all residual ozone and dissolved oxygen.[2]
-
Reductive Workup: While maintaining the low temperature, slowly add dimethyl sulfide (DMS) to the reaction mixture. A typical molar excess of 1.5 to 2.0 equivalents is used.
-
Warming: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Isolation and Purification:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄).
-
Filter to remove the drying agent and concentrate the solution using a rotary evaporator.
-
Purify the crude product (3,3-dimethyl-2-butanone) by fractional distillation or column chromatography to obtain the final product.
-
Safety Precautions
-
Ozone Hazard: Ozone is a toxic and highly reactive gas. All procedures involving ozone must be performed in a well-ventilated fume hood.[6] Ensure there are no leaks in the ozonizer setup.
-
Low Temperatures: A dry ice/acetone bath is extremely cold (-78 °C). Use appropriate cryogenic gloves and safety glasses to prevent cold burns.
-
Ozonide Instability: Ozonide intermediates can be explosive, especially when concentrated.[4] Do not isolate the ozonide. Always keep it in a dilute solution and at low temperatures before the workup.
Data Summary
The following table summarizes typical quantitative parameters for the ozonolysis of an alkene. Actual values should be recorded for each experiment.
| Parameter | Value / Range | Notes |
| Substrate Concentration | 0.1 - 0.5 M | A dilute solution is crucial for safety and temperature control.[4] |
| Reaction Temperature | -78 °C | Maintained using a dry ice/acetone bath.[3] |
| Ozone Flow Rate | Varies | Dependent on the ozone generator and reaction scale. |
| Reaction Time | 30 - 90 minutes | Endpoint is typically determined by a color change (blue solution).[6] |
| Reducing Agent | Dimethyl Sulfide (DMS) | 1.5 - 2.0 molar equivalents. |
| Workup Temperature | -78 °C to 25 °C | Gradual warming after the addition of the reducing agent. |
| Expected Yield | 70 - 95% | Yield is dependent on the purity of reagents and reaction scale. |
Visualized Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for the synthesis of 3,3-dimethyl-2-butanone.
Caption: Workflow for the synthesis of 3,3-dimethyl-2-butanone via ozonolysis.
References
Application Notes and Protocols for the Catalytic Hydrogenation of 2,3,3-trimethyl-1-pentene to 2,3,3-trimethylpentane
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Catalytic hydrogenation is a fundamental chemical transformation that involves the addition of hydrogen across a double or triple bond, effectively reducing unsaturated compounds to their saturated counterparts. This process is of paramount importance in the pharmaceutical and fine chemical industries for the synthesis of a wide array of molecules. The reduction of alkenes to alkanes is a thermodynamically favorable process, though it requires a catalyst to proceed at a practical rate.[1]
This document provides detailed application notes and protocols for the catalytic hydrogenation of the sterically hindered alkene, 2,3,3-trimethyl-1-pentene, to its corresponding alkane, 2,3,3-trimethylpentane. The steric hindrance around the double bond in this compound presents a challenge, often requiring specific catalysts and reaction conditions to achieve high conversion and yield. This guide will cover suitable catalysts, typical reaction parameters, a detailed experimental protocol, and troubleshooting advice.
Data Presentation: Reaction Parameters and Expected Outcomes
| Parameter | Value/Range | Catalyst System | Substrate | Product | Conversion/Yield | Reference |
| Hydrogen Pressure | > 21.70 bar | Pd/Al₂O₃ | 2,4,4-trimethyl-1-pentene | 2,2,4-trimethylpentane | 100% | [2] |
| Reaction Time | 2 hours | Pd/Al₂O₃ | 2,4,4-trimethyl-1-pentene | 2,2,4-trimethylpentane | 100% | [2] |
| Temperature | Room Temperature to 185 °C | Various | General Alkenes | Alkanes | N/A | [2][3] |
| Catalyst Loading | 1-10 mol% | Various | General Alkenes | Alkanes | N/A | [4][5] |
| Solvent | Ethanol, Methanol, Ethyl Acetate | Pd/C | General Alkenes | Alkanes | N/A | [6] |
Catalyst Selection for Hindered Alkenes
The choice of catalyst is critical for the successful hydrogenation of sterically hindered alkenes. While standard catalysts like Palladium on Carbon (Pd/C) and Platinum Oxide (Adam's catalyst) are effective for many alkenes, more specialized catalysts may be required for challenging substrates.[6] For sterically hindered, unfunctionalized alkenes, iron-based catalysts and iridium-based catalysts (e.g., Crabtree's catalyst) have shown significant activity.[4][6] Nickel-based catalysts, such as Raney Nickel, are also a cost-effective option with high activity.[6]
Experimental Protocol: Catalytic Hydrogenation of this compound
This protocol describes a general procedure for the catalytic hydrogenation of this compound in a laboratory setting using a Parr-type hydrogenation apparatus or a similar high-pressure reactor.
Materials:
-
This compound
-
Palladium on Carbon (10 wt% Pd/C) or Palladium on Alumina (Pd/Al₂O₃)
-
Ethanol (or other suitable solvent like ethyl acetate)
-
Hydrogen gas (high purity)
-
Nitrogen gas (for inerting)
-
High-pressure reactor (e.g., Parr hydrogenator) equipped with a magnetic stir bar or mechanical stirrer, pressure gauge, and gas inlet/outlet valves.
-
Filtration setup (e.g., Buchner funnel with Celite® or a syringe filter with a PTFE membrane)
Procedure:
-
Reactor Preparation:
-
Ensure the high-pressure reactor is clean, dry, and properly assembled according to the manufacturer's instructions.
-
Add this compound (e.g., 1.0 mmol) and a magnetic stir bar to the reactor vessel.
-
Dissolve the alkene in a suitable solvent (e.g., 10 mL of ethanol).
-
Under a gentle stream of nitrogen, carefully add the catalyst (e.g., 5-10 wt% of the substrate mass). For 1.0 mmol of the alkene (112.2 mg), this would be approximately 5.6-11.2 mg of catalyst.
-
-
Sealing and Purging:
-
Securely seal the reactor vessel.
-
Connect the reactor to a vacuum line and a hydrogen gas line.
-
Evacuate the reactor to remove air and then backfill with nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Finally, evacuate the reactor and backfill with hydrogen gas to a low pressure (e.g., 1-2 bar). Vent the hydrogen gas carefully. Repeat this hydrogen purge cycle three times.
-
-
Hydrogenation Reaction:
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 25 bar).
-
Begin vigorous stirring to ensure good mixing of the reactants, catalyst, and hydrogen gas.
-
If necessary, heat the reactor to the desired temperature. For many hydrogenations, room temperature is sufficient.
-
Monitor the reaction progress by observing the pressure drop on the gauge, which indicates hydrogen consumption. The reaction is typically complete when the pressure remains constant. For this substrate, a reaction time of 2-4 hours is a reasonable starting point.
-
-
Reaction Work-up:
-
Once the reaction is complete, stop the stirring and allow the reactor to cool to room temperature if it was heated.
-
Carefully vent the excess hydrogen gas in a well-ventilated fume hood.
-
Purge the reactor with nitrogen gas to remove any residual hydrogen.
-
Open the reactor and carefully remove the reaction mixture.
-
Filter the reaction mixture through a pad of Celite® or a syringe filter to remove the solid catalyst. Wash the filter cake with a small amount of the solvent to ensure complete recovery of the product.
-
The filtrate contains the product, 2,3,3-trimethylpentane, in the solvent. The solvent can be removed by rotary evaporation if the pure product is desired.
-
-
Product Analysis:
-
Confirm the identity and purity of the product using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Troubleshooting and Safety Considerations:
-
Incomplete Reaction: If the reaction does not go to completion, consider increasing the hydrogen pressure, reaction time, temperature, or catalyst loading. Ensure the catalyst is active and has not been poisoned.
-
Catalyst Poisoning: Impurities in the substrate or solvent can poison the catalyst. Purifying the starting materials may be necessary.
-
Safety:
-
Hydrogen gas is highly flammable and can form explosive mixtures with air. All operations should be conducted in a well-ventilated fume hood, away from ignition sources.
-
High-pressure reactors must be operated by trained personnel and regularly inspected.
-
Palladium on carbon can be pyrophoric, especially after use. The catalyst should be filtered and kept wet with water before disposal. Do not allow the used, dry catalyst to come into contact with air.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. psecommunity.org [psecommunity.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. High-Activity Iron Catalysts for the Hydrogenation of Hindered, Unfunctionalized Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
Application Notes and Protocols: 2,3,3-Trimethyl-1-Pentene in Fuel Additive Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2,3,3-trimethyl-1-pentene as a potential fuel additive. The information is intended to guide researchers in evaluating its effects on gasoline properties, engine performance, and emissions. Detailed experimental protocols are provided for key evaluation methods.
Introduction
This compound is a branched alkene with the molecular formula C8H16. Its highly branched structure suggests potential as an octane (B31449) booster in gasoline, a critical characteristic for preventing engine knock in modern spark-ignition engines. This document outlines the known properties of this compound and provides protocols for its evaluation as a fuel additive.
Physicochemical Properties and Octane Numbers
A critical parameter for any gasoline additive is its octane number, which quantifies its anti-knock properties. The Research Octane Number (RON) and Motor Octane Number (MON) are the standard measures.
Table 1: Octane Numbers for this compound
| Property | Value |
| Research Octane Number (RON) | 106.0 |
| Motor Octane Number (MON) | 85.7 |
Source: Structure-Property Analysis of Octane Numbers for Hydrocarbons
Experimental Protocols
Protocol 1: Determination of Research Octane Number (RON) and Motor Octane Number (MON)
This protocol follows the standard methods ASTM D2699 for RON and ASTM D2700 for MON.[1][2][3][4][5][6][7][8][9][10][11]
Objective: To determine the RON and MON of a gasoline blend containing this compound.
Materials:
-
Cooperative Fuel Research (CFR) engine
-
Primary reference fuels (iso-octane and n-heptane)
-
Base gasoline
-
This compound (high purity)
-
Volumetric blending equipment
Procedure:
-
Blend Preparation: Prepare a blend of base gasoline with a specific volume percentage of this compound (e.g., 5%, 10%, 15% v/v). Ensure thorough mixing. The octane numbers of fuel blends are calculated on a volumetric basis using the blending octane numbers of the components.[12][13]
-
CFR Engine Setup and Calibration:
-
For RON (ASTM D2699), set the CFR engine to operate at 600 rpm with a specified intake air temperature.[1][3][4][6][7]
-
For MON (ASTM D2700), set the CFR engine to operate at 900 rpm with a preheated fuel mixture and variable ignition timing.[2][5][9][10][11]
-
Calibrate the engine using primary reference fuels to establish a standard knock intensity.
-
-
Sample Testing:
-
Introduce the gasoline blend containing this compound into the CFR engine.
-
Adjust the compression ratio of the engine until the knock intensity of the test fuel matches the standard knock intensity established during calibration.
-
-
Data Analysis: The octane number of the blend is determined by comparing its knock characteristics to those of the primary reference fuel mixtures.
Protocol 2: Engine Dynamometer Testing for Performance and Emissions Analysis
Objective: To evaluate the effect of this compound as a gasoline additive on engine performance (power, torque, fuel consumption) and exhaust emissions (CO, CO2, NOx, HC).
Materials:
-
Spark-ignition engine mounted on a dynamometer
-
Fuel delivery system
-
Exhaust gas analyzer (e.g., Gas Chromatography-Mass Spectrometry (GC-MS), Fourier-Transform Infrared Spectroscopy (FTIR))[14][15]
-
Data acquisition system
-
Base gasoline
-
Gasoline blend with this compound
Procedure:
-
Engine Setup: Mount and instrument the engine on the dynamometer. Connect the fuel delivery system and exhaust gas analyzer.
-
Baseline Test: Operate the engine with the base gasoline across a range of speeds and loads (e.g., following a standard driving cycle like the New European Driving Cycle - NEDC).[16] Record baseline data for power, torque, fuel consumption, and exhaust emissions.
-
Test with Additive Blend: Drain the fuel system and run the engine with the gasoline blend containing this compound.
-
Performance and Emissions Measurement: Repeat the same range of speed and load tests as the baseline. Continuously record performance data and analyze exhaust gas composition.
-
Data Analysis: Compare the performance and emissions data from the additive blend with the baseline data to determine the effect of this compound.
Protocol 3: Synthesis of this compound (Conceptual)
While a detailed, publicly available laboratory synthesis protocol is scarce, a potential route involves the dehydration of 2,3,3-trimethyl-2-pentanol (B3369338). The general steps would be:
Objective: To synthesize this compound from a suitable precursor.
Materials:
-
2,3,3-trimethyl-2-pentanol
-
Strong acid catalyst (e.g., sulfuric acid, phosphoric acid)
-
Distillation apparatus
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 2,3,3-trimethyl-2-pentanol with a catalytic amount of a strong acid.
-
Dehydration: Heat the mixture to induce dehydration (elimination of a water molecule). The resulting alkene mixture will likely contain isomers.
-
Distillation: The lower-boiling alkene product can be distilled from the reaction mixture as it is formed.
-
Workup: Wash the collected distillate with a mild base (e.g., sodium bicarbonate solution) to neutralize any remaining acid, followed by a water wash.
-
Purification: Dry the organic layer over a suitable drying agent and then purify by fractional distillation to isolate this compound from its isomers.
Note: This is a generalized protocol and would require optimization of reaction conditions (temperature, catalyst concentration, reaction time) and purification methods.
Visualizations
Caption: Experimental workflow for evaluating this compound as a fuel additive.
Caption: Logical relationships in fuel additive research of this compound.
Discussion and Future Directions
The high RON of 106.0 for this compound indicates its strong potential as an effective anti-knock agent for gasoline. However, its lower MON of 85.7 suggests a higher sensitivity (the difference between RON and MON), which is a common characteristic of olefins. The impact of this sensitivity on engine performance under various operating conditions warrants further investigation.
To fully assess the viability of this compound as a fuel additive, comprehensive engine dynamometer testing is crucial. This testing should focus on quantifying its effects on brake power, torque, and brake-specific fuel consumption across a range of engine speeds and loads. Furthermore, detailed analysis of exhaust emissions, including regulated (CO, NOx, HC) and unregulated pollutants, is necessary to understand its environmental impact.
The development of an efficient and scalable synthesis protocol is also a critical step for its potential commercial application. Research into catalytic dehydration of corresponding alcohols or other synthetic routes could provide a viable pathway for its production.
References
- 1. ASTM D2699 Method for Octane Number | Ayalytical [ayalytical.com]
- 2. ASTM D2700 - eralytics [eralytics.com]
- 3. ASTM D2699 - eralytics [eralytics.com]
- 4. matestlabs.com [matestlabs.com]
- 5. matestlabs.com [matestlabs.com]
- 6. ASTM D2699 RON Octane Engine Calibration/Standardization [sh-sinpar.com]
- 7. file.yizimg.com [file.yizimg.com]
- 8. researchgate.net [researchgate.net]
- 9. ASTM D2700 (Octane Number – Motor) – SPL [spllabs.com]
- 10. researchgate.net [researchgate.net]
- 11. ASTM D2700 MON Octane Engine Calibration/Standardization [sh-sinpar.com]
- 12. Octane Number Blending | FSC 432: Petroleum Refining [courses.ems.psu.edu]
- 13. onallcylinders.com [onallcylinders.com]
- 14. researchgate.net [researchgate.net]
- 15. dl.astm.org [dl.astm.org]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,3,3-trimethyl-1-pentene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 2,3,3-trimethyl-1-pentene. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: The most common laboratory syntheses of this compound are:
-
Dehydration of 2,3,3-trimethyl-2-pentanol (B3369338): This acid-catalyzed elimination reaction is a straightforward method.
-
Wittig Reaction: The reaction of 3,3-dimethyl-2-pentanone (B1585287) with a phosphorus ylide, such as methylenetriphenylphosphorane, offers high regioselectivity.
-
Grignard Reaction followed by Dehydration: This two-step process involves the reaction of a Grignard reagent (e.g., methylmagnesium bromide) with 3,3-dimethyl-2-butanone to form the corresponding tertiary alcohol, which is then dehydrated.
Q2: What are the expected side products when synthesizing this compound via dehydration of 2,3,3-trimethyl-2-pentanol?
A2: The primary side products are isomeric alkenes formed through carbocation rearrangements. Under acidic conditions, the initially formed secondary carbocation can rearrange to a more stable tertiary carbocation, leading to the formation of more substituted alkenes. Common isomers include 2,3,3-trimethyl-2-pentene. The extent of isomerization is influenced by reaction temperature and the strength of the acid catalyst.
Q3: In the Wittig synthesis of this compound, what is the major byproduct and how can it be removed?
A3: The major byproduct of the Wittig reaction is triphenylphosphine (B44618) oxide. This solid is often removed during the workup by crystallization or chromatography. The high stability of the P=O bond in triphenylphosphine oxide is a thermodynamic driving force for the reaction.[1][2][3]
Q4: What are the potential pitfalls of using a Grignard reaction to synthesize the precursor alcohol for this compound?
A4: The Grignard reaction is sensitive to several factors that can lead to side products and reduced yields. These include:
-
Enolization of the ketone: The Grignard reagent can act as a base and deprotonate the α-carbon of the ketone, leading to the formation of an enolate and recovery of the starting ketone upon workup. This is more prevalent with sterically hindered ketones.
-
Reduction of the carbonyl group: If the Grignard reagent possesses a β-hydrogen, it can reduce the ketone to a secondary alcohol via a six-membered transition state.
-
Reaction with protic solvents: Grignard reagents are highly reactive towards water, alcohols, and other protic species. All glassware and solvents must be rigorously dried.
Troubleshooting Guides
Problem 1: Low yield of this compound from dehydration of 2,3,3-trimethyl-2-pentanol.
| Possible Cause | Suggested Solution |
| Incomplete reaction | Ensure the reaction is heated to the appropriate temperature for a sufficient duration. For tertiary alcohols, dehydration can often be achieved at milder temperatures compared to primary or secondary alcohols.[4] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). |
| Carbocation rearrangements leading to isomeric alkenes | Use a milder acid catalyst (e.g., phosphoric acid instead of sulfuric acid) and lower reaction temperatures to minimize rearrangements.[4] |
| Formation of an ether byproduct | If the reaction temperature is too low, intermolecular reaction between alcohol molecules can lead to ether formation. Ensure the temperature is sufficient for elimination.[4] |
| Loss of volatile product during reaction or workup | This compound is volatile. Use an efficient condenser during the reaction and keep the collection flask cooled during distillation. |
Problem 2: Low yield and/or multiple products in the Wittig synthesis of this compound.
| Possible Cause | Suggested Solution |
| Steric hindrance of the ketone | 3,3-dimethyl-2-pentanone is a sterically hindered ketone, which can slow down the Wittig reaction.[2] Use a more reactive (less stabilized) ylide if possible. Consider a longer reaction time or a slight increase in temperature, but monitor for side reactions. |
| Incomplete formation of the ylide | Ensure the base used to deprotonate the phosphonium (B103445) salt is sufficiently strong (e.g., n-butyllithium) and that the reaction is carried out under anhydrous and inert conditions. |
| Side reactions of the ylide | Ylides can be unstable and may undergo side reactions if the ketone is not added promptly after the ylide is formed. |
| Difficult separation from triphenylphosphine oxide | Triphenylphosphine oxide can sometimes be difficult to separate. Optimize the crystallization or chromatography conditions. Washing the crude product with a solvent in which the alkene is soluble but the oxide is not (e.g., cold pentane) can be effective. |
Problem 3: Low yield of the tertiary alcohol in the Grignard synthesis step.
| Possible Cause | Suggested Solution |
| Presence of moisture | All glassware must be flame-dried or oven-dried before use. Solvents must be anhydrous. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon). |
| Enolization of 3,3-dimethyl-2-butanone | This ketone is sterically hindered, which can favor enolization. Add the Grignard reagent slowly at a low temperature (e.g., 0 °C or below) to favor nucleophilic addition over deprotonation. |
| Reduction of the ketone | While less likely with methylmagnesium bromide (no β-hydrogens), if other Grignard reagents are used, this can be a side reaction. Using a lower temperature can help. |
| Poor quality of Grignard reagent | Ensure the magnesium turnings are fresh and the alkyl halide is pure. The Grignard reagent should be used soon after its preparation. |
Experimental Protocols
Synthesis of this compound via Dehydration of 2,3,3-trimethyl-2-pentanol
Materials:
-
2,3,3-trimethyl-2-pentanol
-
Concentrated phosphoric acid (85%)
-
Anhydrous sodium sulfate
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Diethyl ether
Procedure:
-
In a round-bottom flask equipped with a distillation head and a receiving flask, place 2,3,3-trimethyl-2-pentanol and a catalytic amount of concentrated phosphoric acid (approximately 10% by volume).
-
Heat the mixture gently. The alkene product will begin to distill.
-
Collect the distillate in a receiving flask cooled in an ice bath.
-
Transfer the distillate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and distill the dried liquid to obtain pure this compound.
Expected Product Distribution (Hypothetical):
| Reaction Condition | This compound Yield | Isomeric Alkene Side Products |
| 85% H₃PO₄, 100°C | ~70-80% | ~20-30% |
| Conc. H₂SO₄, 100°C | ~60-70% | ~30-40% |
Synthesis of this compound via Wittig Reaction
Materials:
-
n-Butyllithium in hexanes
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
3,3-dimethyl-2-pentanone
Procedure:
-
To a flame-dried, two-necked flask under an inert atmosphere, add methyltriphenylphosphonium bromide and anhydrous THF.
-
Cool the suspension to 0 °C and add n-butyllithium dropwise. The solution will turn a deep red or orange color, indicating the formation of the ylide.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Cool the ylide solution back to 0 °C and add a solution of 3,3-dimethyl-2-pentanone in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by adding water.
-
Extract the aqueous layer with pentane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel using pentane as the eluent to separate the product from triphenylphosphine oxide.
Expected Yield:
| Reactant | Product | Typical Yield |
| 3,3-dimethyl-2-pentanone | This compound | 60-75% |
Visualizations
Caption: Dehydration pathway of 2,3,3-trimethyl-2-pentanol.
Caption: Experimental workflow for the Wittig synthesis.
Caption: Troubleshooting logic for low product yield.
References
Technical Support Center: Purification of 2,3,3-Trimethyl-1-Pentene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 2,3,3-trimethyl-1-pentene from its isomeric impurities.
Frequently Asked Questions (FAQs)
Q1: What are the primary isomeric impurities found in crude this compound?
A1: Crude this compound, typically synthesized through the dimerization of isobutylene, contains several structural isomers as primary impurities. The most common of these are 2,4,4-trimethyl-1-pentene (B89804) and 2,4,4-trimethyl-2-pentene. The presence and relative abundance of these isomers are highly dependent on the catalytic process and reaction conditions used during synthesis.
Q2: Why is fractional distillation not an effective method for purifying this compound?
A2: Fractional distillation separates compounds based on differences in their boiling points. However, this compound and its major isomeric impurities have very close boiling points, making their separation by this method extremely challenging and inefficient. The small difference in volatility requires a distillation column with a very high number of theoretical plates, which is often not practical on a laboratory or even pilot scale.
Boiling Points of this compound and its Common Isomers
| Compound | Boiling Point (°C) |
| This compound | 101-108 |
| 2,4,4-Trimethyl-1-pentene | 101-102 |
| 2,4,4-Trimethyl-2-pentene | 104.9 |
Q3: What alternative purification techniques can be used to separate these isomers?
A3: Due to the limitations of fractional distillation, alternative methods that exploit other physicochemical differences between the isomers are recommended. These include:
-
Extractive Distillation: This technique involves the addition of a high-boiling point solvent to the mixture, which selectively alters the relative volatility of the isomers, making their separation by distillation feasible.
-
Adsorptive Separation: This method utilizes porous materials, such as zeolites or metal-organic frameworks (MOFs), that can selectively adsorb one isomer over others based on molecular size, shape, or electronic interactions.
Q4: How can I verify the purity of my this compound sample?
A4: Gas chromatography (GC) is the most effective and widely used analytical technique to determine the purity of this compound and to quantify the levels of isomeric impurities. A capillary column with a non-polar or medium-polarity stationary phase is typically used for this analysis.
Troubleshooting Guides
Fractional Distillation
Problem: Poor separation of isomers with fractional distillation, resulting in low purity of this compound.
Possible Cause: The boiling points of this compound and its isomers, particularly 2,4,4-trimethyl-1-pentene, are too close for effective separation with standard laboratory distillation setups.
Solutions:
-
Increase Column Efficiency: Use a longer fractionating column packed with a highly efficient packing material (e.g., structured packing or high-efficiency random packing) to increase the number of theoretical plates.
-
Optimize Reflux Ratio: A very high reflux ratio is necessary to achieve any significant enrichment. This will, however, increase the distillation time and energy consumption.
-
Consider Alternative Methods: For high-purity requirements, fractional distillation is often not a viable option. It is highly recommended to explore extractive distillation or adsorptive separation.
Extractive Distillation
Problem: Inefficient separation of isomers using extractive distillation.
Possible Causes:
-
Inappropriate Solvent Selection: The chosen solvent may not be effective in altering the relative volatilities of the trimethylpentene isomers.
-
Incorrect Solvent-to-Feed Ratio: The amount of solvent used can significantly impact the separation efficiency.
-
Suboptimal Operating Conditions: Incorrect temperature and pressure can lead to poor performance.
Solutions:
-
Solvent Screening: Conduct preliminary experiments with a range of potential solvents to identify the one that provides the highest selectivity for this compound. Solvents that have been reported to be effective for separating close-boiling C4-C9 alkenes include N-methyl-2-pyrrolidone (NMP) and sulfolane.
-
Optimize Solvent-to-Feed Ratio: Systematically vary the solvent-to-feed ratio to find the optimal condition that maximizes separation while minimizing operational costs.
-
Process Simulation and Optimization: Utilize process simulation software to model the extractive distillation process and optimize operating parameters such as the feed stage location, reflux ratio, and reboiler duty.
Adsorptive Separation
Problem: Low purity of this compound after adsorptive separation.
Possible Causes:
-
Incorrect Adsorbent: The selected adsorbent may not have the appropriate pore size or surface chemistry to effectively differentiate between the trimethylpentene isomers.
-
Adsorbent Saturation: The adsorbent bed may be saturated, leading to breakthrough of impurities.
-
Inefficient Regeneration: Incomplete regeneration of the adsorbent can lead to carryover of impurities in subsequent cycles.
Solutions:
-
Adsorbent Selection: Zeolites with specific pore structures (e.g., ZSM-5, Beta) and certain Metal-Organic Frameworks (MOFs) have shown promise in separating branched alkane and alkene isomers.[1] The selection should be based on the kinetic diameter and molecular shape of the isomers.
-
Breakthrough Curve Analysis: Perform breakthrough experiments to determine the adsorption capacity of the selected adsorbent for each isomer and to optimize the cycle time for the adsorption process.
-
Optimize Regeneration Conditions: Develop a robust regeneration protocol, which may involve temperature swing, pressure swing, or solvent washing, to ensure complete removal of the adsorbed components from the adsorbent before the next cycle.
Experimental Protocols
Gas Chromatography (GC) Analysis of this compound and Isomers
Objective: To determine the purity of this compound and quantify its isomeric impurities.
Instrumentation:
-
Gas Chromatograph (GC) with a Flame Ionization Detector (FID)
-
Capillary Column: 50 m x 0.32 mm ID, coated with a CP-Sil 5 CB stationary phase (1.2 µm film thickness) or equivalent non-polar phase.
GC Conditions:
| Parameter | Value |
| Injector Temperature | 250 °C |
| Detector Temperature | 300 °C |
| Carrier Gas | Helium |
| Flow Rate | 1.5 mL/min (constant flow) |
| Split Ratio | 50:1 |
| Injection Volume | 1 µL |
| Oven Program | Initial temperature: 40 °C, hold for 5 minRamp: 5 °C/min to 150 °CHold at 150 °C for 10 min |
Procedure:
-
Prepare a standard solution of the purified this compound in a suitable solvent (e.g., hexane).
-
Inject the standard solution into the GC and record the chromatogram.
-
Identify the peaks corresponding to this compound and its isomers based on their retention times (if known from previous analysis of standards) or by GC-MS analysis.
-
Calculate the purity by determining the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.
Visualizations
Caption: A general experimental workflow for the purification and analysis of this compound.
Caption: A troubleshooting decision tree for low purity issues in this compound purification.
References
Optimizing reaction conditions for the synthesis of 2,3,3-trimethyl-1-pentene
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information for the synthesis of 2,3,3-trimethyl-1-pentene. This document includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and optimized reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The most common and direct method for synthesizing this compound is the acid-catalyzed dehydration of its corresponding tertiary alcohol, 2,3,3-trimethyl-2-pentanol. Other potential, though potentially more complex, routes include the Wittig reaction with a suitable ketone and phosphonium (B103445) ylide, or a Grignard reaction followed by elimination.
Q2: What is the mechanism of the acid-catalyzed dehydration of 2,3,3-trimethyl-2-pentanol?
A2: The dehydration of tertiary alcohols typically proceeds through an E1 (unimolecular elimination) mechanism.[1][2] The reaction is initiated by the protonation of the hydroxyl group by a strong acid, forming a good leaving group (water).[3] The departure of the water molecule results in the formation of a stable tertiary carbocation. Finally, a weak base (like water or the conjugate base of the acid) abstracts a proton from a carbon adjacent to the carbocation, leading to the formation of the alkene double bond.[1]
Q3: What are the common side reactions or byproducts in this synthesis?
A3: The primary side reactions involve the formation of isomeric alkenes. Due to the structure of the carbocation intermediate, rearrangement is possible, which can lead to a mixture of alkene isomers.[4] The major expected isomers would be 2,3,3-trimethyl-2-pentene. Incomplete reaction will leave unreacted starting alcohol in the product mixture.
Q4: How can I purify the final product?
A4: Purification of this compound is typically achieved by distillation.[5] The product is a volatile, colorless liquid.[6] Washing the crude product with a dilute base solution (e.g., 5% sodium hydroxide) can remove any acidic impurities before drying and distillation.[5] Anhydrous drying agents like sodium sulfate (B86663) or calcium chloride are used to remove residual water.[5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | - Incomplete reaction. - Insufficient heating. - Catalyst is not active. - Loss of volatile product during reaction or workup. | - Increase reaction time or temperature.[1] - Ensure the acid catalyst is fresh and of the correct concentration. - Use an efficient condenser and ice-cooled receiving flask during distillation to prevent product loss.[5] |
| Formation of Multiple Isomers | - Carbocation rearrangement.[4] - Reaction temperature is too high, favoring the thermodynamically more stable internal alkene. | - Use a milder acid catalyst or lower reaction temperature to favor the kinetic product. - Consider alternative synthetic routes like the Wittig reaction which offers better regioselectivity.[7] |
| Product is Contaminated with Starting Alcohol | - Incomplete dehydration. | - Increase the concentration of the acid catalyst or prolong the reaction time. - Ensure adequate heating to drive the equilibrium towards the alkene product.[3] |
| Product is Discolored | - Polymerization or side reactions caused by overly harsh acidic conditions or high temperatures. | - Use a lower concentration of the acid catalyst. - Reduce the reaction temperature and monitor the reaction progress closely. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Dehydration of 2,3,3-Trimethyl-2-pentanol
This protocol is based on the general procedure for the acid-catalyzed dehydration of tertiary alcohols.
Materials:
-
2,3,3-trimethyl-2-pentanol
-
Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)
-
5% Sodium hydroxide (B78521) (NaOH) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or calcium chloride (CaCl₂)
-
Boiling chips
-
Round-bottom flask
-
Distillation apparatus with a fractionating column
-
Separatory funnel
-
Ice bath
Procedure:
-
In a round-bottom flask, cautiously add a catalytic amount of concentrated sulfuric acid or phosphoric acid to 2,3,3-trimethyl-2-pentanol.
-
Add a few boiling chips to the flask.
-
Set up a distillation apparatus, ensuring the receiving flask is cooled in an ice bath to minimize the loss of the volatile alkene product.[5]
-
Gently heat the reaction mixture to initiate the dehydration. The alkene will distill as it is formed.
-
Continue heating until no more distillate is collected.
-
Transfer the distillate to a separatory funnel and wash it with a 5% sodium hydroxide solution to neutralize any remaining acid.[5]
-
Wash the organic layer with water and then with brine.
-
Separate the organic layer and dry it over anhydrous sodium sulfate or calcium chloride.
-
Filter the dried liquid into a clean, dry round-bottom flask.
-
Purify the this compound by fractional distillation, collecting the fraction at its known boiling point.
Optimized Reaction Conditions
The following table summarizes typical reaction conditions for the dehydration of tertiary alcohols, which can be adapted for the synthesis of this compound.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Starting Material | 2,3,3-Trimethyl-2-pentanol | 2,3,3-Trimethyl-2-pentanol | 2,3,3-Trimethyl-2-pentanol |
| Catalyst | Conc. H₂SO₄[3] | 85% H₃PO₄[3] | p-Toluenesulfonic acid |
| Catalyst Loading | Catalytic amount | Catalytic amount | Catalytic amount |
| Temperature (°C) | 25 - 80[2] | 100 - 140[2] | 80 - 120 |
| Reaction Time | 1 - 2 hours | 2 - 4 hours | 2 - 4 hours |
| Typical Yield | Moderate to High | Moderate to High | Moderate to High |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for low product yield.
Caption: Reaction pathway for the dehydration of 2,3,3-trimethyl-2-pentanol.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. gdckulgam.edu.in [gdckulgam.edu.in]
- 4. organic chemistry - Predicting product ratio by rearrangement in Dehydration Reactions - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
Preventing carbocation rearrangement in reactions of 2,3,3-trimethyl-1-pentene
This guide provides troubleshooting advice and answers to frequently asked questions regarding the prevention of carbocation rearrangement in electrophilic additions to 2,3,3-trimethyl-1-pentene.
Frequently Asked Questions (FAQs)
Q1: Why do I get an unexpected, rearranged product during the acid-catalyzed hydration of this compound?
A1: Standard acid-catalyzed hydration of alkenes proceeds through a carbocation intermediate.[1][2] In the case of this compound, the initial protonation of the double bond forms a secondary carbocation. This secondary carbocation is adjacent to a quaternary carbon, allowing for a rapid 1,2-methyl shift to form a more stable tertiary carbocation.[3][4] The nucleophile (water) then attacks this rearranged tertiary carbocation, leading to the formation of the rearranged alcohol (2,2,3-trimethyl-3-pentanol) as the major product, rather than the expected Markovnikov product (2,3,3-trimethyl-2-pentanol).[5][6]
Q2: What is a carbocation rearrangement?
A2: A carbocation rearrangement is the movement of a carbocation from a less stable state to a more stable one through a structural reorganization or "shift".[6] The stability of carbocations increases from primary to secondary to tertiary. If a less stable carbocation can become a more stable one by shifting a neighboring hydrogen (hydride shift) or an alkyl group (alkyl shift), this rearrangement will typically occur.[4][7] These shifts are common in reactions involving carbocation intermediates, such as SN1, E1, and certain electrophilic additions to alkenes.[8][9]
Q3: How can I synthesize the Markovnikov alcohol (2,3,3-trimethyl-2-pentanol) without rearrangement?
A3: To obtain the Markovnikov alcohol without rearrangement, you must use a reaction that avoids the formation of a free carbocation intermediate. The recommended method is oxymercuration-demercuration .[8][10] This two-step process involves the formation of a cyclic mercurinium ion intermediate, which blocks any possibility of rearrangement.[11][12] Water then attacks the more substituted carbon of this intermediate, leading to the desired Markovnikov product upon demercuration with sodium borohydride (B1222165) (NaBH₄).[13][14]
Q4: How can I synthesize the anti-Markovnikov alcohol (2,3,3-trimethyl-1-pentanol)?
A4: The synthesis of the anti-Markovnikov alcohol is achieved through hydroboration-oxidation . This reaction is both regioselective for the anti-Markovnikov product and stereospecific (syn-addition), and it does not proceed through a carbocation intermediate, thus preventing rearrangements.[15][16] The borane (B79455) (BH₃) adds to the less substituted carbon of the alkene, which is then oxidized to a hydroxyl group in the second step.[17][18]
Troubleshooting Guide
Problem: My hydration of this compound yielded primarily 2,2,3-trimethyl-3-pentanol instead of the expected 2,3,3-trimethyl-2-pentanol (B3369338).
-
Cause: You likely used a method that generates a free carbocation, such as acid-catalyzed hydration (e.g., H₂SO₄/H₂O). The initially formed secondary carbocation underwent a 1,2-methyl shift to a more stable tertiary carbocation before water attack.
-
Solution: To prevent this rearrangement and obtain the desired Markovnikov product, switch to the oxymercuration-demercuration protocol.
Caption: Decision flowchart for selecting the appropriate hydration method.
Reaction Pathways and Data
The following diagram illustrates the carbocation rearrangement that occurs during acid-catalyzed hydration.
Caption: Acid-catalyzed hydration pathway showing carbocation rearrangement.
Summary of Hydration Methods
| Reaction Method | Reagents | Intermediate | Regioselectivity | Carbocation Rearrangement | Major Product |
| Acid-Catalyzed Hydration | H₂SO₄ (cat.), H₂O | Free Carbocation | Markovnikov (initially) | Yes | 2,2,3-trimethyl-3-pentanol |
| Oxymercuration-Demercuration | 1. Hg(OAc)₂, H₂O/THF2. NaBH₄ | Cyclic Mercurinium Ion | Markovnikov | No | 2,3,3-trimethyl-2-pentanol |
| Hydroboration-Oxidation | 1. BH₃·THF2. H₂O₂, NaOH | Organoborane | Anti-Markovnikov | No | 2,3,3-trimethyl-1-pentanol |
Experimental Protocols
Protocol 1: Oxymercuration-Demercuration (Markovnikov Product)
This protocol is designed to synthesize 2,3,3-trimethyl-2-pentanol while avoiding rearrangement.[10]
Caption: Experimental workflow for oxymercuration-demercuration.
Methodology:
-
Oxymercuration: In a round-bottom flask, dissolve this compound in a 1:1 mixture of tetrahydrofuran (B95107) (THF) and water. Add mercuric acetate (B1210297) (Hg(OAc)₂) to the solution. Stir the mixture at room temperature for 30-60 minutes until the reaction is complete (monitored by TLC).
-
Demercuration: To the flask, add an aqueous solution of sodium hydroxide. Cool the mixture in an ice bath and slowly add a solution of sodium borohydride (NaBH₄) in aqueous sodium hydroxide.
-
Workup: Stir the reaction for 1-2 hours. The appearance of elemental mercury as a grey precipitate indicates the reaction is proceeding. Separate the organic layer, extract the aqueous layer with ether, combine the organic extracts, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the resulting crude alcohol (2,3,3-trimethyl-2-pentanol) by distillation or column chromatography.
Protocol 2: Hydroboration-Oxidation (Anti-Markovnikov Product)
This protocol is for the synthesis of 2,3,3-trimethyl-1-pentanol.[17]
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Chemistry!!! Not Mystery : Alkene: Carbocation Rearrangement in Electrophilic addition Reaction [chemistrynotmystery.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Rearrangements in Alkene Addition Reactions - Chemistry Steps [chemistrysteps.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. readchemistry.com [readchemistry.com]
- 11. Oxymercuration reaction - Wikipedia [en.wikipedia.org]
- 12. Oxymercuration-Demercuration - Chemistry Steps [chemistrysteps.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. echemi.com [echemi.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]
- 17. community.wvu.edu [community.wvu.edu]
- 18. Hydroboration Oxidation of Alkenes - Chemistry Steps [chemistrysteps.com]
Troubleshooting low yield in the epoxidation of sterically hindered alkenes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the epoxidation of sterically hindered alkenes. Low yields and competing side reactions are common hurdles when dealing with bulky substrates. This guide offers practical solutions and detailed protocols for widely-used epoxidation methods.
Frequently Asked Questions (FAQs)
Q1: I am observing very low to no conversion of my sterically hindered alkene to the corresponding epoxide using m-CPBA. What are the likely causes and how can I improve the yield?
A1: Low conversion with meta-chloroperoxybenzoic acid (m-CPBA) for sterically hindered alkenes is a common issue primarily due to the steric bulk impeding the approach of the peroxy acid to the double bond. The reaction rate is sensitive to the electronic nature and substitution pattern of the alkene.
Troubleshooting Steps:
-
Increase Reaction Time and/or Temperature: Sterically hindered alkenes react slower. Prolonging the reaction time or carefully increasing the temperature can improve conversion. Monitor the reaction closely to avoid product degradation or side reactions.
-
Use a More Reactive Peroxy Acid: Consider using a more electrophilic peroxy acid, such as peroxytrifluoroacetic acid (TFPAA), which can be generated in situ from trifluoroacetic anhydride (B1165640) and hydrogen peroxide.
-
Change the Solvent: While dichloromethane (B109758) (DCM) is common, switching to a more polar solvent might sometimes facilitate the reaction.
-
Consider an Alternative Reagent: For highly hindered systems, m-CPBA may not be effective. Reagents like dimethyldioxirane (B1199080) (DMDO) are often superior for such substrates due to their smaller size and high reactivity.
Q2: My reaction with a sterically hindered alkene is producing a significant amount of diol as a byproduct. How can I prevent this?
A2: The formation of a diol is typically due to the acid-catalyzed ring-opening of the epoxide product.[1] The carboxylic acid byproduct generated from the peroxy acid (e.g., m-chlorobenzoic acid from m-CPBA) can catalyze this hydrolysis if any water is present.
Preventative Measures:
-
Use Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents to minimize the presence of water.
-
Buffer the Reaction Mixture: For acid-sensitive substrates, adding a solid buffer like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) can neutralize the acidic byproduct and prevent epoxide opening.[2]
-
Use a Neutral Oxidant: Switching to a non-acidic epoxidizing agent like dimethyldioxirane (DMDO) can completely avoid this side reaction as it produces a neutral acetone (B3395972) byproduct.[3]
Q3: I am attempting a Shi epoxidation on a bulky substrate and observing low yield and the formation of a lactone byproduct. What is happening and how can I optimize the reaction?
A3: The Shi epoxidation utilizes a chiral ketone catalyst and a stoichiometric oxidant, typically Oxone. Low yields with bulky substrates can be due to slow reaction rates. The formation of a lactone is a result of a competing Baeyer-Villiger oxidation of the ketone catalyst, which deactivates it.[4][5]
Optimization Strategies:
-
Control the pH: Maintaining a basic pH (around 10.5) is crucial. This is often achieved by the slow, simultaneous addition of an aqueous potassium carbonate solution along with the Oxone solution. The higher pH disfavors the Baeyer-Villiger side reaction, preserving the active catalyst.[4][5]
-
Slow Addition of Oxidant: Adding the Oxone solution slowly, for instance with a syringe pump, helps to maintain a low concentration of the active dioxirane (B86890) intermediate and can improve selectivity and yield.
-
Low Temperature: Running the reaction at low temperatures (e.g., 0 °C) helps to suppress side reactions and decomposition of the catalyst and oxidant.[5]
-
Catalyst Purity: Ensure the fructose-derived catalyst is pure, as impurities can negatively impact the reaction.
Q4: When should I consider using the Jacobsen-Katsuki epoxidation for my sterically hindered alkene?
A4: The Jacobsen-Katsuki epoxidation is a powerful method for the enantioselective epoxidation of unfunctionalized alkenes, including certain sterically hindered ones, particularly cis-disubstituted and trisubstituted olefins.[6][7] It employs a chiral manganese-salen complex as a catalyst.
Key Considerations:
-
Substrate Scope: While excellent for many cis-olefins, trans-disubstituted alkenes are often poor substrates for the original Jacobsen catalyst, though Katsuki's variant may offer better enantioselectivities.[7]
-
Additives: The addition of an axial ligand, such as a pyridine (B92270) N-oxide derivative, can significantly improve the reaction rate, yield, and in some cases, enantioselectivity, especially for trisubstituted alkenes.[8][9]
-
Oxidant: Common oxidants include buffered sodium hypochlorite (B82951) (bleach) and m-CPBA. The choice of oxidant can influence the reaction's success.
Q5: What is dimethyldioxirane (DMDO) and why is it recommended for sterically hindered alkenes?
A5: Dimethyldioxirane (DMDO) is a potent, yet neutral, epoxidizing agent generated from the reaction of acetone and Oxone.[10] It is highly effective for a wide range of alkenes, including those that are sterically hindered or sensitive to acid.
Advantages of DMDO:
-
High Reactivity: DMDO is a highly reactive oxidant capable of epoxidizing even electron-deficient and sterically congested double bonds.
-
Neutral Conditions: The reaction is performed under neutral conditions, and the byproduct is acetone, which prevents acid-catalyzed side reactions like epoxide ring-opening.[3] This makes it ideal for substrates with acid-sensitive functional groups.
-
Higher Yields for Hindered Systems: In many cases, DMDO provides significantly higher yields for the epoxidation of sterically hindered alkenes compared to peroxy acids like m-CPBA.[3]
Troubleshooting Guide for Low Epoxidation Yield
This guide provides a systematic approach to diagnosing and resolving low yields in the epoxidation of sterically hindered alkenes.
Caption: Troubleshooting workflow for low yield in the epoxidation of sterically hindered alkenes.
Data on Epoxidation of Hindered Alkenes
The choice of oxidant can dramatically impact the yield when dealing with sterically challenging substrates. Below is a comparison of yields for different methods.
| Alkene Substrate | Epoxidation Method | Oxidant | Temperature (°C) | Yield (%) | Reference |
| α-Pinene | Microwave-assisted | Air | N/A | 85.3 | [11] |
| α-Pinene | Traditional Heating | Air | N/A | 5.2 | [11] |
| 1,7-Octadiene | PBI.Mo Complex | TBHP | 74 | 66.2 | [12] |
| 1,5-Hexadiene | PBI.Mo Complex | TBHP | 75 | 64.2 | [12] |
| Methyl Oleate | TiO₂ Microreactor | H₂O₂ | N/A | >90 (Yield) 92 (Selectivity) | [13] |
| trans-Stilbene | DMDO | DMDO | RT | ~100 | [10] |
Key Experimental Protocols
Protocol 1: General Procedure for Epoxidation with m-CPBA
This protocol is a general guideline and may require optimization for specific sterically hindered substrates.
-
Preparation: To a solution of the alkene (1.0 eq) in dichloromethane (DCM, ~0.1 M) at 0 °C, add solid sodium bicarbonate (2.0 eq) if the substrate is acid-sensitive.
-
Reaction: Add m-CPBA (1.2-1.5 eq) portion-wise to the stirred suspension.
-
Monitoring: Allow the reaction to warm to room temperature and stir until the starting material is consumed as monitored by TLC or GC. For hindered alkenes, this may require extended reaction times (12-48 hours).
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (B1220275) or sodium sulfite (B76179) to destroy excess peroxide.
-
Extraction: Separate the organic layer, wash with a saturated aqueous solution of sodium bicarbonate (to remove m-chlorobenzoic acid), followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.
Protocol 2: Shi Asymmetric Epoxidation
This protocol is adapted for the enantioselective epoxidation of trans-olefins.[5]
-
Preparation: In a round-bottom flask, dissolve the alkene (1.0 eq) and the fructose-derived ketone catalyst (0.2-0.3 eq) in a suitable solvent mixture (e.g., acetonitrile/dimethoxymethane). Add an aqueous buffer solution (e.g., potassium borate/EDTA).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Reagent Addition: Prepare two separate aqueous solutions: one of Oxone (2.0 eq) and one of potassium carbonate (K₂CO₃). Add both solutions simultaneously and dropwise to the reaction mixture over a period of 1-2 hours, maintaining the temperature at 0 °C. Vigorous stirring is essential.
-
Monitoring: Stir the reaction at 0 °C for an additional 2-4 hours after the addition is complete. Monitor the reaction progress by TLC or GC.
-
Work-up: Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting epoxide by flash column chromatography.
Caption: Catalytic cycle of the Shi epoxidation, highlighting the Baeyer-Villiger side reaction.
Protocol 3: Jacobsen-Katsuki Asymmetric Epoxidation
This general procedure is for the epoxidation of an unfunctionalized alkene.
-
Preparation: In an Erlenmeyer flask, dissolve the alkene (0.5 g) and Jacobsen's catalyst (5-10 mol %) in dichloromethane (5 mL).
-
Oxidant Preparation: In a separate vessel, add 5 mL of 0.05 M Na₂HPO₄ solution to 12.5 mL of commercial bleach. Adjust the pH of this buffered bleach solution to 11.3 with 1 M NaOH.
-
Reaction: Add the buffered bleach solution to the alkene/catalyst solution and stir vigorously at room temperature. The reaction is often biphasic.
-
Monitoring: Monitor the disappearance of the starting material by TLC or GC. Reaction times can vary from a few hours to overnight.
-
Work-up: Once the reaction is complete, separate the layers. Extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
Protocol 4: Preparation and Use of Dimethyldioxirane (DMDO)
Caution: DMDO is a volatile peroxide and must be handled with care in a well-ventilated fume hood.
-
Preparation of DMDO Solution:
-
In a 2-L three-necked flask equipped for distillation, prepare a slurry of sodium bicarbonate (96 g) in water (80 mL) and acetone (50 mL).[3]
-
In an addition funnel, prepare a mixture of water (60 mL) and acetone (60 mL).
-
Add Oxone (180 g) in portions to the stirred slurry while simultaneously adding the acetone/water mixture dropwise.[3]
-
The volatile DMDO is distilled under a slight vacuum and collected in a receiving flask cooled to -78 °C (dry ice/acetone bath). The resulting yellow solution of DMDO in acetone should be stored in a freezer over anhydrous sodium sulfate.
-
-
Epoxidation Procedure:
-
Dissolve the sterically hindered alkene (1.0 eq) in acetone at 0 °C or room temperature.
-
Add the freshly prepared and titrated DMDO solution (1.1-1.5 eq) to the alkene solution.
-
Stir the reaction mixture. The reaction is often very fast (minutes to a few hours). Monitor by TLC or GC.
-
Upon completion, remove the acetone solvent in vacuo to yield the crude epoxide, which is often of high purity. Further purification can be done by chromatography if necessary.[10]
-
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Rank the reactivity of the following alkenes with mCPBA ( 1 = mos... | Study Prep in Pearson+ [pearson.com]
- 5. Jacobsen epoxidation | OpenOChem Learn [learn.openochem.org]
- 6. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]
- 7. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. mdpi.com [mdpi.com]
- 11. m.youtube.com [m.youtube.com]
- 12. ias.ac.in [ias.ac.in]
- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]
Improving selectivity in the hydroboration of branched alkenes
Technical Support Center: Hydroboration of Branched Alkenes
Welcome to the technical support center for the hydroboration of branched alkenes. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to selectivity in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental principles governing regioselectivity in the hydroboration of branched alkenes?
The regioselectivity of hydroboration is primarily governed by two factors: steric effects and electronic effects. The reaction typically follows an anti-Markovnikov addition pattern, where the boron atom adds to the less sterically hindered carbon of the carbon-carbon double bond, and the hydrogen atom adds to the more substituted carbon.[1][2][3][4]
-
Steric Effects : The boron atom, along with its ligands, is bulkier than the hydrogen atom. To minimize steric repulsion, the boron group approaches the less substituted carbon of the alkene.[1][5] This effect is amplified when using sterically demanding borane (B79455) reagents.[6][7]
-
Electronic Effects : The boron-hydrogen bond is polarized with the boron being the electrophilic center (δ+) and the hydrogen being the nucleophilic center (δ-).[1][8] The addition proceeds in a way that places the partial positive charge on the more substituted carbon of the alkene in the transition state, as this carbon is better able to stabilize it.[1][5]
Q2: How can I enhance the regioselectivity of my hydroboration reaction?
Improving regioselectivity often involves choosing a bulkier hydroborating agent. While borane (BH₃) itself provides good selectivity with simple alkenes, its effectiveness diminishes with more sterically crowded or subtly differentiated branched alkenes.[3][9] Sterically hindered boranes are more sensitive to subtle steric differences in the alkene, leading to a significant improvement in selectivity.[7][10]
For example, while diborane (B8814927) shows 94% selectivity for the primary carbon in the hydroboration of 1-hexene, this increases to 99% with disiamylborane (B86530) and 99.9% with 9-BBN.[11]
Q3: What causes poor stereoselectivity and how can it be controlled?
The hydroboration reaction is stereospecific, proceeding via a syn-addition, where the boron and hydrogen atoms are added to the same face of the double bond.[1][2][3][5] The subsequent oxidation step occurs with retention of configuration, meaning the hydroxyl group replaces the boron atom in the same position.[1][2] Therefore, the stereochemistry of the final alcohol product is directly determined by the initial hydroboration step. If you are observing a mixture of stereoisomers, it may be due to the non-selective approach of the borane reagent to the two faces of the alkene. For cyclic systems, this can be influenced by existing stereocenters on the ring.
Q4: Are there advanced methods for hydroborating challenging substrates like trisubstituted alkenes?
Yes, for particularly challenging substrates like trisubstituted alkenes, which can suffer from low conversions and competitive isomerization, transition metal-catalyzed hydroboration offers a powerful alternative.[12] Catalysts based on rhodium, iridium, and zirconium have been developed to address these issues.[12][13] Additionally, using directing groups within the alkene substrate, such as amides or oximes, can effectively steer the borylation to a specific carbon, even enabling the formation of chiral tertiary boronic esters.[12]
Troubleshooting Guide
Issue 1: Poor regioselectivity with a branched or internal alkene, resulting in a mixture of alcohol isomers.
-
Symptoms:
-
Possible Causes & Solutions:
-
Insufficient Steric Bulk in Borane Reagent: The primary cause is often that the hydroborating agent (e.g., BH₃•THF) is not bulky enough to effectively differentiate between the two carbons of the double bond.
-
High Reaction Temperature: Higher temperatures can provide enough energy to overcome the small activation energy difference between the two possible addition pathways, thus reducing selectivity.[10]
-
Solution: Perform the hydroboration at a lower temperature (e.g., 0 °C, -25 °C, or even -78 °C).[10] This will enhance the kinetic preference for the sterically favored transition state, although it may slow down the reaction rate.
-
-
Dominant Electronic Effects: In certain substrates, such as styrenes, electronic effects can favor the addition of boron to the benzylic position, competing with the desired steric-controlled addition.[10]
-
Solution: Using a very bulky reagent like 9-BBN can often override these electronic preferences. For styrenes specifically, rhodium-catalyzed systems can also be used to control selectivity.[14]
-
-
Issue 2: Alkene substrate isomerizes during the reaction, leading to an unexpected product.
-
Symptoms:
-
Formation of a linear alcohol from an internal alkene.
-
GC-MS or NMR analysis shows the presence of an isomerized alkene in the crude reaction mixture.
-
-
Possible Causes & Solutions:
-
Catalyst-Induced Isomerization: This is a known issue in some transition metal-catalyzed hydroborations. The catalyst can facilitate a "chain-walking" process where the double bond migrates along the carbon chain before hydroboration occurs.[12][15]
-
Solution: Carefully select the catalyst system. Some zirconium and tungsten catalysts are specifically designed to promote isomerization-hydroboration to achieve distal borylation.[12][15] If isomerization is undesired, screen different catalysts or switch to a non-catalyzed method using a bulky borane.
-
-
Thermal Isomerization of Organoborane: The intermediate organoborane can undergo thermal isomerization, where the boron atom migrates to the thermodynamically most stable (least hindered) position on the alkyl chain. This typically requires elevated temperatures.
-
Solution: Maintain a low reaction temperature throughout the hydroboration step and proceed to the oxidation step without unnecessary delay or heating.
-
-
Issue 3: Low or incomplete conversion, especially with highly hindered alkenes.
-
Symptoms:
-
Significant amount of unreacted starting alkene remains after the reaction.
-
Low isolated yield of the desired alcohol product.
-
-
Possible Causes & Solutions:
-
Reagent Quality and Stoichiometry: Borane reagents are sensitive to moisture and can degrade over time.[9] Incorrect stoichiometry can also lead to incomplete conversion.
-
Solution: Use freshly prepared or properly stored anhydrous borane reagents and solvents. Ensure accurate stoichiometry; remember that one mole of BH₃ can react with three moles of a simple alkene.[9]
-
-
Extreme Steric Hindrance: Very hindered alkenes react slowly.
-
Solution: Increase the reaction time or consider a moderate increase in temperature, while monitoring the impact on selectivity. Alternatively, a less bulky borane might be required to enable the reaction to proceed, which may involve a trade-off with selectivity.
-
-
Improper Atmosphere: Boranes react with atmospheric moisture and oxygen.
-
Solution: Ensure all glassware is oven- or flame-dried. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[9]
-
-
Data Presentation: Regioselectivity of Borane Reagents
The choice of borane reagent has a dramatic impact on the regioselectivity of the hydroboration of branched alkenes. The following table summarizes the percentage of boron addition to the less-substituted carbon for various alkenes and reagents.
| Alkene Substrate | Borane Reagent | % Boron Addition at Less Substituted Carbon (Anti-Markovnikov Product) | Reference(s) |
| 1-Hexene | Diborane (B₂H₆) | 94% | [11] |
| Disiamylborane | 99% | [11] | |
| Thexylborane | 94% | [11] | |
| 9-BBN | 99.9% | [11] | |
| 2-Methyl-1-butene | Diborane (B₂H₆) | 99% | [11] |
| 9-BBN | 99.8% | [11] | |
| 4-Methyl-2-pentene | Diborane (B₂H₆) | 57% | [11] |
| Disiamylborane | 97% | [11] | |
| Thexylborane | 66% | [11] | |
| 9-BBN | 99.8% | [11] | |
| Styrene | Diborane (B₂H₆) | 80% | [11] |
| Disiamylborane | 98% | [11] | |
| 9-BBN | 98.5% | [11] |
Experimental Protocols
Protocol 1: High-Selectivity Hydroboration-Oxidation of a Branched Alkene using 9-BBN
This protocol describes a general procedure for the hydroboration of a branched alkene where high regioselectivity is required, followed by oxidation to the corresponding alcohol.
Materials:
-
Branched alkene (1.0 equiv)
-
9-BBN, 0.5 M solution in THF (1.1 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium hydroxide (B78521) (NaOH), 3 M aqueous solution
-
Hydrogen peroxide (H₂O₂), 30% aqueous solution
-
Saturated aqueous NaCl solution (brine)
-
Diethyl ether or Ethyl acetate (B1210297) for extraction
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Oven-dried glassware, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)
Procedure:
Part A: Hydroboration
-
Set up an oven-dried round-bottom flask equipped with a magnetic stir bar and a septum under a positive pressure of nitrogen or argon.
-
Dissolve the branched alkene (1.0 equiv) in anhydrous THF.
-
Cool the solution to 0 °C using an ice-water bath.
-
Slowly add the 0.5 M solution of 9-BBN in THF (1.1 equiv) to the stirred alkene solution via syringe over 15-20 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 2-6 hours (reaction progress can be monitored by TLC or GC-MS by taking a small aliquot and quenching it with an oxidizing agent). For very hindered alkenes, longer reaction times may be necessary.
Part B: Oxidation
-
Cool the reaction mixture back down to 0 °C in an ice-water bath.
-
Slowly and carefully add the 3 M aqueous NaOH solution, ensuring the internal temperature does not rise significantly.
-
Very carefully, add the 30% H₂O₂ solution dropwise. Caution: This addition is exothermic. Maintain the temperature below 20 °C.
-
After the addition is complete, remove the ice bath and stir the mixture vigorously at room temperature for 1-3 hours, or until the oxidation is complete. The mixture may become biphasic.
-
To quench the reaction, add saturated aqueous NaCl solution (brine).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude alcohol product.
-
Purify the crude product by flash column chromatography as required.
Visualizations
References
- 1. Ch 6: Alkene + borane [chem.ucalgary.ca]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. periodicchemistry.com [periodicchemistry.com]
- 4. community.wvu.edu [community.wvu.edu]
- 5. Hydroboration-Oxidation of Alkenes: Regiochemistry and Stereochemistry with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 6. publish.uwo.ca [publish.uwo.ca]
- 7. Brown Hydroboration [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. HYDROBORATION, A BRIEF HISTORICAL REVIEW THROUGH MECHANISTIC VIEWS, PART I: ALKYL- AND ARYL-SUBSTITUTED OLEFINS, AS ADDITION-SUBSTRATES; THE ORGANIC CHEMISTRY NOTEBOOK, Nº 15 [redalyc.org]
- 12. The transition metal-catalysed hydroboration reaction - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00344A [pubs.rsc.org]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Low-Valent Tungsten Catalysis Enables Site-Selective Isomerization–Hydroboration of Unactivated Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: GC-MS Method for Analyzing the Purity of 2,3,3-trimethyl-1-pentene
This technical support guide provides detailed information for researchers, scientists, and drug development professionals on utilizing Gas Chromatography-Mass Spectrometry (GC-MS) for the purity analysis of 2,3,3-trimethyl-1-pentene.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of GC-MS for purity analysis?
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines two methods to identify and quantify components in a sample.[1] Gas Chromatography (GC) first separates the components of a mixture based on their volatility and interaction with a stationary phase within a capillary column.[2][3] As the separated components exit the GC column, they enter the Mass Spectrometer (MS), which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing a unique mass spectrum for each component that aids in its identification.[1][2]
Q2: What type of GC column is recommended for analyzing this compound?
For a volatile and non-polar compound like this compound, a non-polar or low-polarity capillary column is generally recommended.[2] A common choice would be a column with a stationary phase like 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), which separates compounds primarily based on their boiling points.[4] These columns are robust and provide good resolution for a wide range of volatile organic compounds.
Q3: What are the expected major mass fragments for this compound in the mass spectrum?
The mass spectrum of this compound (molecular weight: 112.21 g/mol ) will show a characteristic fragmentation pattern under electron ionization.[5][6] While the molecular ion peak (m/z 112) may be observed, it is often of low abundance. The most prominent peaks in the mass spectrum are typically due to the formation of stable carbocations. For this compound, the major expected fragments include m/z 55, 83, and 41.[6]
Q4: How can I quantify the purity of my this compound sample?
The purity of this compound can be determined from the GC chromatogram by calculating the area percentage of the main peak relative to the total area of all peaks. The area of each peak is proportional to the concentration of the corresponding component. Purity is calculated as:
Purity (%) = (Area of this compound peak / Total area of all peaks) x 100
For more accurate quantification, an internal or external standard method can be employed.
Q5: What are some common sources of contamination in this analysis?
Contamination can arise from various sources and may appear as extraneous peaks in your chromatogram. Potential sources include impurities in the carrier gas, sample solvent, or from the GC system itself, such as septum bleed or residual compounds from previous injections.[7][8] It is crucial to use high-purity solvents and gases and to regularly maintain the GC system to minimize contamination.[7] Running a solvent blank before sample analysis can help identify and subtract background contaminants.[4]
Troubleshooting Guide
Problem 1: No peak or a very small peak is observed for this compound.
| Possible Cause | Solution |
| Syringe issue (plugged or not drawing sample) | Clean or replace the syringe. Ensure proper sample uptake.[8] |
| Incorrect injection port temperature (too low) | Increase the injector temperature to ensure complete volatilization of the sample. |
| Leak in the injection port or column connection | Check for leaks using an electronic leak detector and tighten fittings as necessary.[8] |
| Column breakage | Inspect the column for breaks, especially near the injector and detector ends. |
| No carrier gas flow | Verify the carrier gas supply and check for any blockages in the gas lines.[8] |
Problem 2: The analyte peak shows fronting or tailing.
| Possible Cause | Solution |
| Peak Fronting (Shark-fin shape) | |
| Column overload (sample concentration too high) | Dilute the sample or reduce the injection volume.[2] |
| Inappropriate injection technique | Ensure a fast and smooth injection.[7] |
| Peak Tailing | |
| Active sites in the injector liner or column | Deactivate or replace the liner. Condition the column or trim a small portion from the inlet end.[9] |
| Column contamination | Bake out the column at a high temperature (within its limit) or solvent rinse if appropriate.[8] |
| Incompatible solvent | Ensure the sample solvent is compatible with the stationary phase. |
Problem 3: Unexpected peaks are present in the chromatogram.
| Possible Cause | Solution |
| Contaminated solvent | Use a higher purity solvent and run a solvent blank to confirm.[10] |
| Septum bleed | Use a high-quality, low-bleed septum and ensure the injector temperature is not excessively high.[8] |
| Carryover from a previous injection | Run a solvent blank after a concentrated sample. Clean the injector and syringe. |
| Impurities in the carrier gas | Use high-purity carrier gas and ensure functioning gas purifiers are in place.[7] |
| Sample degradation | Ensure the sample is fresh and has been stored correctly. Lower the injector temperature if thermal degradation is suspected. |
Problem 4: Inconsistent retention times for this compound.
| Possible Cause | Solution |
| Fluctuations in carrier gas flow rate | Check the gas supply pressure and ensure the flow controller is functioning correctly. |
| Leaks in the system | Perform a leak check of the entire GC system. |
| Changes in oven temperature program | Verify that the correct oven temperature program is loaded and running consistently. |
| Column aging or contamination | Condition the column or replace it if performance has significantly degraded. |
Problem 5: High baseline noise.
| Possible Cause | Solution |
| Contaminated carrier or detector gases | Use high-purity gases and install or replace gas purifiers.[7][9] |
| Column bleed | Condition the column. If bleed is excessive, the column may be damaged or old and require replacement.[7] |
| Dirty detector (ion source in MS) | Clean the ion source according to the manufacturer's instructions. |
| Electronic noise | Ensure proper grounding of the instrument and check for nearby sources of electronic interference. |
Experimental Protocol
A detailed methodology for the purity analysis of this compound is provided below.
1. Sample Preparation
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a high-purity volatile solvent such as hexane (B92381) or pentane (B18724) to obtain a concentration of approximately 1 mg/mL.
-
Vortex the solution to ensure it is homogeneous.
-
Transfer an aliquot of the solution to a 2 mL autosampler vial for GC-MS analysis.
2. GC-MS Instrumentation A standard gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source is suitable for this analysis.
3. GC-MS Method Parameters
| Parameter | Value |
| GC System | |
| Injection Port | Split/Splitless |
| Liner | Deactivated, glass wool |
| Injection Volume | 1 µL |
| Injector Temperature | 250 °C |
| Split Ratio | 50:1 |
| Carrier Gas | Helium (99.999% purity) |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | |
| Initial Temperature | 40 °C, hold for 2 minutes |
| Temperature Ramp | 10 °C/min to 150 °C |
| Final Hold | Hold at 150 °C for 2 minutes |
| Column | |
| Type | DB-5ms (or equivalent) |
| Dimensions | 30 m x 0.25 mm ID x 0.25 µm film thickness |
| MS System | |
| Ion Source | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230 °C |
| Transfer Line Temp. | 280 °C |
| Mass Range | m/z 35 - 350 |
| Scan Mode | Full Scan |
4. Data Analysis
-
Integrate all peaks in the total ion chromatogram (TIC).
-
Identify the peak corresponding to this compound based on its retention time and by comparing its mass spectrum to a reference spectrum (e.g., NIST library).[5]
-
Calculate the area percentage of the this compound peak to determine the purity.
Quantitative Data Summary
The following table summarizes key quantitative data for the GC-MS analysis of this compound.
| Parameter | Expected Value |
| Chemical Formula | C₈H₁₆ |
| Molecular Weight | 112.21 g/mol [5][6] |
| Boiling Point | ~113-115 °C |
| Kovats Retention Index (non-polar column) | ~743[6] |
| Major Mass Fragments (m/z) | 55 (base peak), 83, 41[6] |
Experimental Workflow
The following diagram illustrates the logical workflow for the GC-MS purity analysis of this compound.
Caption: Workflow for GC-MS purity analysis of this compound.
References
- 1. GC/MS Identification of Impurities | Medistri SA [medistri.com]
- 2. agilent.com [agilent.com]
- 3. The Beginner’s Guide to Interpreting GC/MS Results | Innovatech Labs [innovatechlabs.com]
- 4. agilent.com [agilent.com]
- 5. 1-Pentene, 2,3,3-trimethyl- [webbook.nist.gov]
- 6. This compound | C8H16 | CID 11216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. stepbio.it [stepbio.it]
- 9. m.youtube.com [m.youtube.com]
- 10. Solvent Purity for GC MS/MS Analysis - Chromatography Forum [chromforum.org]
Removal of unreacted starting materials from 2,3,3-trimethyl-1-pentene
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the removal of unreacted starting materials from 2,3,3-trimethyl-1-pentene.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound to consider for purification?
A1: this compound is a colorless, flammable liquid with a hydrocarbon-like odor.[1] It is a non-polar compound, making it insoluble in water but soluble in non-polar organic solvents like hexane (B92381).[1] Its boiling point is approximately 101°C.[1] These properties are crucial for selecting an appropriate purification strategy.
Q2: What are the most common methods for purifying this compound?
A2: The most common and effective methods for purifying this compound from unreacted starting materials include:
-
Fractional Distillation: This technique is ideal for separating liquids with different boiling points.[2][3] It is particularly useful if the starting materials have boiling points that differ from that of this compound by less than 70°C.[4]
-
Flash Column Chromatography: This method separates compounds based on their polarity.[5] Since this compound is non-polar, normal-phase chromatography is very effective for removing more polar starting materials and byproducts.[6][7]
-
Liquid-Liquid Extraction: This is a fundamental work-up technique to remove water-soluble impurities, such as salts or highly polar starting materials, from the organic product.[8][9]
Q3: How do I choose the best purification method for my specific reaction mixture?
A3: The choice of purification method depends on the properties of the unreacted starting materials and byproducts in your crude product.
-
If your starting materials are significantly more polar (e.g., alcohols), flash column chromatography is an excellent choice.
-
If your starting materials are other hydrocarbons with different boiling points, fractional distillation is likely the most effective method.[2]
-
An initial aqueous work-up (liquid-liquid extraction) is almost always recommended to remove any water-soluble impurities before proceeding with other purification steps.[8]
Q4: Can I use simple distillation instead of fractional distillation?
A4: Simple distillation is only effective for separating liquids with boiling point differences greater than 25°C.[2] If the boiling points of your impurities are closer to that of this compound (101°C), fractional distillation is necessary to achieve good separation.[2][4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor separation during fractional distillation | - The boiling points of the components are too close. - The distillation is proceeding too quickly. - The fractionating column is not efficient enough. | - Use a longer fractionating column or one with a more efficient packing material to increase the number of theoretical plates.[4] - Reduce the heating rate to allow for proper equilibration between the liquid and vapor phases in the column.[4] |
| The desired product is not eluting from the flash chromatography column | - The eluent is not polar enough. | - While this compound is non-polar and should elute with a non-polar solvent like hexane, if it is retained, you can gradually increase the polarity of the eluent by adding a small amount of a slightly more polar solvent like ethyl acetate (B1210297).[6] |
| Streaking or broad bands on the flash chromatography column | - The crude sample was not loaded onto the column correctly. - The sample is not very soluble in the eluent. | - Ensure the initial band of the sample on the column is narrow and concentrated.[5] - Dissolve the sample in a minimal amount of the eluent or a slightly more polar solvent before loading. Dry loading the sample onto silica (B1680970) gel can also improve resolution.[10][11] |
| Formation of an emulsion during liquid-liquid extraction | - Vigorous shaking of the separatory funnel. - The presence of surfactants or finely divided solids. | - Allow the separatory funnel to stand for a longer period. - Add a saturated aqueous solution of sodium chloride (brine) to increase the ionic strength of the aqueous layer, which can help break the emulsion.[8][12] - Gently swirl the funnel instead of shaking it vigorously.[12] |
Quantitative Data Presentation
The efficiency of purification can vary greatly depending on the specific impurities present and the chosen method. The following table provides a general comparison of the expected purity levels achievable with different techniques for the purification of alkenes.
| Purification Method | Typical Purity Achieved | Key Advantages | Limitations |
| Fractional Distillation | >98% | Excellent for separating volatile liquids with different boiling points; scalable.[2] | Not effective for removing non-volatile impurities or azeotropes. |
| Flash Column Chromatography | >99% | Highly effective for removing impurities with different polarities; versatile.[5] | Can be time-consuming and requires solvents; may not be suitable for very large scales. |
| Liquid-Liquid Extraction | Variable (removes specific impurities) | Excellent for removing water-soluble and acidic/basic impurities.[9][13] | Does not separate compounds with similar solubility in the chosen solvents. |
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
This protocol is suitable for separating this compound from impurities with different boiling points.
-
Apparatus Setup: Assemble a fractional distillation apparatus, including a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, and a receiving flask.[4]
-
Sample Preparation: Place the crude this compound in the round-bottom flask with a stir bar or boiling chips.
-
Distillation: Begin heating the flask gently.[12] A ring of condensate should slowly rise through the fractionating column.[4]
-
Fraction Collection: Monitor the temperature at the top of the column. Collect the fraction that distills over at or near the boiling point of this compound (101°C).
-
Analysis: Analyze the collected fractions (e.g., by GC-MS or NMR) to determine their purity.
Protocol 2: Purification by Flash Column Chromatography
This protocol is effective for removing more polar impurities from the non-polar this compound.
-
Solvent Selection: Use thin-layer chromatography (TLC) to determine a suitable solvent system. For a non-polar compound like this compound, pure hexane or a mixture with a very small amount of ethyl acetate should result in an Rf value of approximately 0.3.[14]
-
Column Packing: Pack a chromatography column with silica gel using the chosen non-polar solvent.[12]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel.[14]
-
Elution: Elute the column with the chosen solvent, collecting fractions.[15]
-
Monitoring and Collection: Monitor the fractions by TLC. Combine the fractions containing the pure this compound.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.[5]
Protocol 3: Aqueous Work-up using Liquid-Liquid Extraction
This protocol is a standard procedure to remove water-soluble impurities after a reaction.
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent in which this compound is soluble (e.g., diethyl ether or ethyl acetate).
-
Transfer: Transfer the solution to a separatory funnel.
-
Washing:
-
Wash the organic layer with water to remove water-soluble impurities.[8]
-
If acidic or basic impurities are present, wash with a dilute solution of sodium bicarbonate (for acids) or dilute HCl (for bases), respectively.[8]
-
Finally, wash with brine (saturated NaCl solution) to remove the bulk of the dissolved water from the organic layer.[8][15]
-
-
Drying: Transfer the organic layer to a flask and dry it over an anhydrous drying agent like sodium sulfate (B86663) or magnesium sulfate.[15]
-
Solvent Removal: Filter to remove the drying agent and then remove the solvent by rotary evaporation to yield the partially purified product.[12]
Visualizations
Caption: A general workflow for the purification of this compound.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Fractional distillation - Wikipedia [en.wikipedia.org]
- 3. chemicals.co.uk [chemicals.co.uk]
- 4. Purification [chem.rochester.edu]
- 5. benchchem.com [benchchem.com]
- 6. sorbtech.com [sorbtech.com]
- 7. biotage.com [biotage.com]
- 8. benchchem.com [benchchem.com]
- 9. Liquid-liquid Extraction and Stripping The PSC task Liquid-liquid extraction and stripping [pscengineering.com]
- 10. Purification [chem.rochester.edu]
- 11. biotage.com [biotage.com]
- 12. benchchem.com [benchchem.com]
- 13. scielo.br [scielo.br]
- 14. Chromatography [chem.rochester.edu]
- 15. benchchem.com [benchchem.com]
Stability of 2,3,3-trimethyl-1-pentene under acidic and basic conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2,3,3-trimethyl-1-pentene under acidic and basic conditions. The information is tailored for professionals encountering issues during experimental work involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound under acidic conditions?
A1: this compound is generally unstable under acidic conditions and is prone to several reactions, primarily isomerization and hydration. The presence of a carbon-carbon double bond makes it susceptible to electrophilic addition.[1]
Under acidic catalysis, the double bond is protonated, leading to the formation of a carbocation intermediate. For this compound, protonation at C1 results in a relatively stable tertiary carbocation at C2. This intermediate can then undergo several transformations:
-
Isomerization: The carbocation can rearrange to form a more stable carbocation, which upon deprotonation yields a more substituted and thermodynamically stable alkene. Due to the highly branched structure of this compound, it is susceptible to Wagner-Meerwein rearrangements, which involve a 1,2-methyl shift. This can lead to the formation of various isomers, with tetrasubstituted alkenes being the most likely stable products.
-
Hydration: In the presence of water, the carbocation intermediate can be trapped by a water molecule, leading to the formation of an alcohol after deprotonation. This reaction follows Markovnikov's rule, with the hydroxyl group adding to the more substituted carbon.[2][3][4][5][6]
-
Polymerization: Under strongly acidic conditions, the carbocation intermediate can react with another molecule of the alkene, initiating polymerization.
Q2: What are the likely isomerization products of this compound in acid?
A2: The isomerization of this compound under acidic conditions is driven by the formation of the most stable carbocation intermediate, which then leads to the most thermodynamically stable alkene. Generally, alkene stability increases with the number of alkyl substituents on the double bond (tetrasubstituted > trisubstituted > disubstituted > monosubstituted).[1][7][8][9][10]
The initial tertiary carbocation formed from this compound can undergo a Wagner-Meerwein rearrangement (1,2-methyl shift) to form a different, potentially more stable, tertiary carbocation. Deprotonation of these carbocations can lead to a mixture of isomers. The most likely and stable product would be a tetrasubstituted alkene.
Potential Isomerization Products:
| Isomer Name | Structure | Substitution | Relative Stability |
| 2,3,3-trimethyl-2-pentene | CH3-C(CH3)=C(CH3)-CH2-CH3 | Tetrasubstituted | High |
| 2,3,4,4-tetramethyl-2-pentene | (CH3)2C=C(CH3)-C(CH3)3 | Tetrasubstituted | High |
Q3: How stable is this compound under basic conditions?
A3: this compound is significantly more stable under basic conditions compared to acidic conditions. Alkenes are generally resistant to attack by bases unless there are acidic protons that can be abstracted.
In the case of this compound, there are allylic protons on the carbon adjacent to the double bond (C4). A strong base can potentially abstract one of these protons to form an allylic carbanion. Reprotonation of this intermediate could lead to isomerization, shifting the double bond. However, this process typically requires strong bases and often elevated temperatures. For most routine experimental conditions using common bases, this compound can be considered relatively stable.
Troubleshooting Guides
Problem 1: My reaction in acidic medium is yielding a complex mixture of unexpected products.
Possible Cause: Acid-catalyzed isomerization and rearrangement of this compound.
Troubleshooting Steps:
-
Confirm Product Identity: Use Gas Chromatography-Mass Spectrometry (GC-MS) to identify the components of your product mixture. Compare the mass spectra with libraries to identify potential isomers.
-
Lower Reaction Temperature: Carbocation rearrangements are often temperature-dependent. Running your reaction at a lower temperature may slow down the rate of isomerization.
-
Use a Milder Acid: If possible, switch to a weaker acid or use a lower concentration of the strong acid to minimize side reactions.
-
Reduce Reaction Time: Monitor the reaction progress over time using techniques like Thin Layer Chromatography (TLC) or GC to determine the optimal time to stop the reaction before significant isomerization occurs.
Logical Troubleshooting Workflow for Unexpected Products in Acidic Conditions
Caption: Troubleshooting unexpected products in acidic media.
Problem 2: I am observing the formation of an alcohol as a byproduct in my acid-catalyzed reaction.
Possible Cause: Acid-catalyzed hydration of the alkene.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: If the formation of an alcohol is undesirable, ensure that your reaction is performed under strictly anhydrous conditions. Use dry solvents and reagents, and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Use a Non-Aqueous Acid: If the presence of water is unavoidable in your starting materials, consider using a Lewis acid catalyst that is less likely to promote hydration.
Reaction Pathway: Acid-Catalyzed Hydration
Caption: Mechanism of acid-catalyzed hydration.
Problem 3: My GC-MS analysis of the reaction mixture shows broad or tailing peaks for the alkene isomers.
Possible Cause: Issues with the GC-MS method or column.
Troubleshooting Steps:
-
Check for Column Overload: Injecting too concentrated a sample can lead to peak broadening and fronting. Dilute your sample and re-inject.
-
Optimize Temperature Program: A slow temperature ramp in your GC program can help to improve the separation of closely eluting isomers.
-
Check for Active Sites: Active sites in the injector liner or on the column can cause peak tailing for polar analytes, but can also affect unsaturated hydrocarbons. Use a deactivated liner and consider conditioning your column.
-
Verify Column Choice: For separating alkene isomers, a column with a polar stationary phase (e.g., a WAX-type column) can often provide better resolution than a non-polar phase.[11]
Experimental Protocols
Protocol 1: Monitoring Acid-Catalyzed Isomerization of this compound by GC-MS
Objective: To observe the isomerization of this compound in the presence of a strong acid.
Materials:
-
This compound
-
Anhydrous solvent (e.g., hexane (B92381) or dichloromethane)
-
Concentrated sulfuric acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
GC vials
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (e.g., 100 mg) in the anhydrous solvent (10 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 drops).
-
Stir the reaction mixture at room temperature.
-
At various time points (e.g., 15 min, 30 min, 1 hr, 2 hr), withdraw a small aliquot (approx. 0.5 mL) of the reaction mixture.
-
Immediately quench the aliquot by adding it to a vial containing saturated sodium bicarbonate solution (1 mL) and a small amount of the organic solvent used in the reaction. Vortex thoroughly.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, and transfer it to a GC vial for analysis.
-
Analyze the samples by GC-MS to identify the starting material and any isomerization products that have formed.
GC-MS Analysis Workflow
References
- 1. fiveable.me [fiveable.me]
- 2. Acid-catalyzed Hydration of Alkenes - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. leah4sci.com [leah4sci.com]
- 5. Khan Academy [khanacademy.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Stability Order of the substituted alkenes | Organic Chemistry Tutorial [curlyarrows.com]
- 9. Video: Relative Stabilities of Alkenes [jove.com]
- 10. youtube.com [youtube.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Polymerization of Sterically Hindered Olefins
Welcome to the technical support center for the polymerization of sterically hindered olefins. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during the polymerization of sterically hindered olefins, offering potential causes and solutions.
| Issue | Potential Causes | Troubleshooting Steps & Solutions |
| Low or No Polymer Yield | Inhibitors in Monomer Feed: Presence of impurities, oxygen, or moisture can inhibit polymerization.[1] | 1. Purify Monomers: Ensure high-purity monomers by employing adequate purification techniques.[1] 2. Use Scavengers: Introduce scavengers or inhibitors to remove reactive impurities.[1] 3. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent oxygen inhibition.[1] |
| Catalyst Deactivation: The catalyst may be deactivated by impurities or side reactions. | 1. Catalyst Purity: Use a highly pure and active catalyst. 2. Optimize Catalyst Loading: Ensure the correct catalyst-to-monomer ratio is used. 3. Ligand Modification: Modify the catalyst's ligand structure to prevent deactivation pathways, such as the formation of inactive η6-arene complexes.[2] | |
| Poor Monomer Insertion: Steric bulk on the monomer and/or catalyst ligand can hinder monomer coordination and insertion.[3][4] | 1. Ligand Tuning: Adjust the steric and electronic properties of the catalyst's ligands to create a more accessible active site.[3][5][6] 2. Reaction Temperature: Optimize the reaction temperature; higher temperatures can sometimes overcome activation barriers but may also lead to side reactions. 3. Monomer Concentration: Adjust the monomer concentration to influence the kinetics of the polymerization. | |
| Poor Control Over Molecular Weight and Polydispersity | Chain Transfer Reactions: Frequent chain transfer to monomer, cocatalyst (e.g., MAO), or other species can limit chain growth. | 1. Optimize Cocatalyst Ratio: Carefully control the ratio of cocatalyst to catalyst.[6] 2. Lower Temperature: Running the polymerization at lower temperatures can reduce the rate of chain transfer reactions.[7] 3. Choice of Catalyst: Select a catalyst system known for producing high molecular weight polymers with the specific olefin. |
| Multiple Active Sites: The presence of different active species can lead to a broad molecular weight distribution. | 1. Single-Site Catalysts: Utilize well-defined single-site catalysts (e.g., metallocenes) to achieve narrow polydispersity.[8] 2. Controlled Activation: Ensure a controlled and uniform activation of the catalyst precursor. | |
| Insoluble Polymer Product | Crosslinking: The formation of crosslinked polymer networks can lead to insolubility. | 1. Avoid Difunctional Impurities: Ensure the monomer feed is free from dienes or other difunctional impurities. 2. Ligand Design: The choice of ligand can influence the potential for side reactions leading to crosslinking.[5] |
| High Crystallinity/Chain Packing: The polymer's microstructure may lead to high crystallinity and poor solubility in common solvents.[9] | 1. Copolymerization: Introduce a comonomer to disrupt the polymer chain regularity and reduce crystallinity.[8][9] 2. Solvent Selection: Test a wider range of solvents at elevated temperatures for dissolution. | |
| Formation of Gels | Fast Polymerization Rate: A very high polymerization rate can lead to uncontrolled chain growth and gel formation.[5] | 1. Ligand Steric Hindrance: Adjust the steric bulk of the ligands on the catalyst; smaller steric hindrance can sometimes lead to overly rapid polymerization.[5] 2. Lower Initiator/Catalyst Concentration: Reduce the concentration of the initiating species to slow down the reaction rate. |
Frequently Asked Questions (FAQs)
Q1: Why is my polymerization of a sterically hindered olefin resulting in a low molecular weight polymer?
A1: Low molecular weight is a common challenge and can be attributed to several factors:
-
Chain Transfer: Frequent chain transfer reactions, especially with bulky monomers, can prematurely terminate chain growth. This can be exacerbated by high temperatures and certain cocatalysts.
-
Catalyst Deactivation: The catalyst may deactivate before long polymer chains can form.
-
Steric Hindrance: Severe steric hindrance around the catalytic active site can favor chain termination over propagation.
Q2: How does the steric hindrance of the catalyst's ligands affect the polymerization?
A2: The steric properties of the ligands play a crucial role in several aspects of the polymerization:
-
Catalytic Activity: An optimal level of steric hindrance is often required. Too little can lead to overly rapid, uncontrolled polymerization and gel formation, while excessive hindrance can block monomer access and reduce or halt catalytic activity.[5]
-
Polymer Microstructure: The ligand framework influences the stereoselectivity of monomer insertion, which in turn affects the polymer's properties like tacticity and crystallinity.[4]
-
Chain Walking vs. Insertion: In some systems, particularly with α-diimine palladium catalysts, ligand sterics can influence the balance between monomer insertion and chain walking, which determines the branching of the resulting polymer.[10]
Q3: What is catalyst deactivation and how can I prevent it?
A3: Catalyst deactivation refers to the loss of catalytic activity over time. In the context of sterically hindered olefins, common deactivation pathways include:
-
Formation of Stable, Inactive Complexes: The catalyst can react to form a stable species that is no longer active for polymerization. For example, some iridium pincer-crown ether catalysts can form inactive η6-arene complexes.[2]
-
Reaction with Impurities: Trace amounts of water, oxygen, or other functional groups in the reaction medium can irreversibly react with and deactivate the catalyst.
-
Intramolecular Reactions: The catalyst itself may undergo intramolecular reactions that lead to an inactive form.
To prevent deactivation, ensure the rigorous purification of all reagents and solvents, work under a strictly inert atmosphere, and consider modifying the catalyst's ligand structure to block known deactivation pathways.[2]
Q4: Can I copolymerize a sterically hindered olefin with a less hindered one like ethylene?
A4: Yes, copolymerization is a common strategy to incorporate bulky monomers into a polymer chain and tailor the material's properties.[8] Metallocene and other single-site catalysts are often effective for this purpose.[8] The incorporation of the sterically hindered olefin will depend on the catalyst system, reaction conditions, and the relative reactivity of the comonomers. Copolymerization can lead to materials with interesting properties, such as high glass transition temperatures and improved thermal resistance.[8]
Q5: My polymer is insoluble in common organic solvents. What can I do?
A5: Insolubility can arise from high crystallinity due to a regular polymer microstructure or from crosslinking.[9] To address this, you can try:
-
A wider range of solvents: Explore different solvents and try dissolving the polymer at elevated temperatures.
-
Characterize the polymer: Use techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to understand its thermal properties and crystallinity.
-
Modify the synthesis: Consider copolymerizing the bulky olefin with a comonomer to disrupt the chain regularity and reduce crystallinity.[9]
Experimental Protocols
Protocol 1: General Procedure for Polymerization of a Sterically Hindered α-Olefin using a Metallocene Catalyst
This protocol provides a general guideline. Specific conditions should be optimized for the particular monomer and catalyst system.
1. Materials and Reagents:
-
Sterically hindered α-olefin (e.g., 3-(1-adamantyl)propene)[9]
-
Metallocene catalyst precursor (e.g., rac-Et(Ind)₂ZrCl₂)
-
Cocatalyst (e.g., Methylaluminoxane (MAO) solution in toluene)
-
High-purity toluene (B28343) (or other suitable solvent), dried and deoxygenated
-
Methanol (B129727) (for quenching)
-
Hydrochloric acid solution (for catalyst residue removal)
-
Nitrogen or Argon gas (high purity)
2. Equipment:
-
Schlenk line or glovebox for inert atmosphere operations
-
Reaction vessel (e.g., Schlenk flask or glass reactor) equipped with a magnetic stirrer and temperature control
-
Syringes for liquid transfer
3. Procedure:
-
Reactor Preparation: The reaction vessel is thoroughly dried in an oven and then assembled hot under a stream of inert gas. It is then subjected to several vacuum/inert gas cycles to ensure an oxygen- and moisture-free environment.
-
Solvent and Monomer Addition: The desired amount of dry, deoxygenated toluene is transferred to the reactor via cannula or syringe. The purified sterically hindered olefin is then added.
-
Initiation of Polymerization: The reactor is brought to the desired polymerization temperature. The cocatalyst (MAO) is added first, followed by the metallocene catalyst solution. The reaction mixture is stirred vigorously.
-
Polymerization: The reaction is allowed to proceed for the predetermined time. The progress can sometimes be monitored by an increase in the viscosity of the solution.
-
Quenching: The polymerization is terminated by the slow addition of methanol.
-
Polymer Isolation and Purification: The polymer precipitates upon quenching. The solid polymer is collected by filtration. To remove catalyst residues, the polymer is stirred with an acidic methanol solution, filtered, and then washed repeatedly with methanol.
-
Drying: The purified polymer is dried under vacuum at a moderate temperature until a constant weight is achieved.
8. Characterization: The resulting polymer can be characterized by techniques such as Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, Nuclear Magnetic Resonance (NMR) for microstructure, and Differential Scanning Calorimetry (DSC) for thermal properties.
Visualizations
References
- 1. jinzongmachinery.com [jinzongmachinery.com]
- 2. Identifying and Evading Olefin Isomerization Catalyst Deactivation Pathways Resulting from Ion-Tunable Hemilability – Department of Chemistry [chem.unc.edu]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Tandem Synthesis of Ultra-High Molecular Weight Drag Reducing Poly-α-Olefins for Low-Temperature Pipeline Transportation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. "Polymerization of Olefins With Bulky Substituents. 1. Homo- and Copoly" by Albert J. van Reenen, Lon J. Mathias et al. [aquila.usm.edu]
- 10. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Analysis of the Reactivity of 2,3,3-trimethyl-1-pentene and 2,3,3-trimethyl-2-pentene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chemical reactivity of two isomeric alkenes: 2,3,3-trimethyl-1-pentene and 2,3,3-trimethyl-2-pentene. Understanding the distinct reactivity profiles of these compounds is crucial for their application in organic synthesis and drug development, where precise control of chemical reactions is paramount. This document summarizes their key differences in stability and reactivity towards common electrophilic addition reactions, supported by established principles of organic chemistry.
Executive Summary
2,3,3-trimethyl-2-pentene, a tetrasubstituted alkene, is thermodynamically more stable than its trisubstituted isomer, this compound. This stability difference, primarily attributed to hyperconjugation and steric factors, dictates their relative reactivity. In general, the less stable this compound is expected to exhibit greater reactivity towards electrophilic addition reactions such as catalytic hydrogenation, acid-catalyzed hydration, and hydrohalogenation. This is because it possesses a higher ground state energy, leading to a lower activation energy barrier for these reactions. However, the steric hindrance around the double bond in the tetrasubstituted isomer can also significantly influence reaction rates.
Data Presentation
| Reaction | This compound (Trisubstituted) | 2,3,3-trimethyl-2-pentene (Tetrasubstituted) | Expected Relative Reactivity |
| Catalytic Hydrogenation | Yields 2,3,3-trimethylpentane | Yields 2,3,3-trimethylpentane | This compound > 2,3,3-trimethyl-2-pentene |
| Acid-Catalyzed Hydration | Yields 2,3,3-trimethyl-2-pentanol (B3369338) (Markovnikov product) | Yields 2,3,3-trimethyl-2-pentanol | This compound > 2,3,3-trimethyl-2-pentene |
| Hydrohalogenation (e.g., with HBr) | Yields 2-bromo-2,3,3-trimethylpentane (Markovnikov product) | Yields 2-bromo-2,3,3-trimethylpentane | This compound > 2,3,3-trimethyl-2-pentene |
Note: The expected relative reactivity is based on the general principle that less stable alkenes react faster in electrophilic additions. Studies on similar isomers, such as 2,4,4-trimethyl-1-pentene (B89804) and 2,4,4-trimethyl-2-pentene, have shown that the terminal alkene undergoes hydrogenation substantially faster than the internal alkene.[1]
Theoretical Framework: Stability and Steric Hindrance
The difference in reactivity between the two isomers is fundamentally linked to their relative stabilities. Alkene stability generally increases with the number of alkyl substituents on the double bond. This is due to hyperconjugation, the stabilizing interaction of electrons in adjacent C-H σ-bonds with the π-system of the double bond. Therefore, the tetrasubstituted 2,3,3-trimethyl-2-pentene is predicted to be more stable than the trisubstituted this compound.
However, steric hindrance can counteract the stabilizing effect of substitution. In the case of highly substituted alkenes, the bulky alkyl groups can crowd the double bond, making it less accessible to incoming reagents. This steric hindrance can decrease the rate of reaction, even for a thermodynamically less stable isomer. For 2,3,3-trimethyl-2-pentene, the four methyl and ethyl groups surrounding the double bond create a sterically hindered environment. Despite this, the inherent instability of the terminal alkene in this compound is expected to be the dominant factor driving its higher reactivity in many cases.
Experimental Protocols
The following are generalized experimental protocols for the key reactions discussed. These should be adapted and optimized for specific laboratory conditions and analytical requirements.
Catalytic Hydrogenation
Objective: To reduce the carbon-carbon double bond of the alkene to a single bond.
Materials:
-
Alkene (this compound or 2,3,3-trimethyl-2-pentene)
-
Solvent (e.g., ethanol, ethyl acetate)
-
Catalyst (e.g., 10% Palladium on carbon, PtO₂)
-
Hydrogen gas (H₂)
-
Reaction flask, stir bar, balloon or hydrogen cylinder, filtration apparatus
Procedure:
-
Dissolve the alkene in a suitable solvent in a reaction flask equipped with a stir bar.
-
Carefully add the catalyst to the solution.
-
Seal the flask and purge with an inert gas (e.g., nitrogen or argon).
-
Introduce hydrogen gas, typically via a balloon or from a cylinder, and maintain a positive pressure.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Upon completion, carefully filter the reaction mixture through a pad of celite to remove the catalyst.
-
Remove the solvent under reduced pressure to obtain the crude product, 2,3,3-trimethylpentane.
-
Purify the product if necessary by distillation or chromatography.
Acid-Catalyzed Hydration
Objective: To add a molecule of water across the double bond to form an alcohol.
Materials:
-
Alkene (this compound or 2,3,3-trimethyl-2-pentene)
-
Aqueous solution of a strong acid (e.g., dilute sulfuric acid, H₂SO₄)
-
Reaction flask, stir bar, condenser, heating mantle
Procedure:
-
Place the alkene in a reaction flask equipped with a stir bar and a condenser.
-
Add the aqueous acid solution to the flask.
-
Heat the reaction mixture with stirring. The reaction temperature will depend on the reactivity of the alkene.
-
Monitor the reaction progress by GC or NMR.
-
Upon completion, cool the reaction mixture and neutralize the acid with a weak base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure.
-
The expected product for both isomers is 2,3,3-trimethyl-2-pentanol. Purify by distillation or chromatography if necessary.
Hydrohalogenation
Objective: To add a hydrogen halide (e.g., HBr) across the double bond to form an alkyl halide.
Materials:
-
Alkene (this compound or 2,3,3-trimethyl-2-pentene)
-
Hydrogen halide (e.g., HBr in acetic acid or as a gas)
-
Inert solvent (e.g., dichloromethane, if using gaseous HBr)
-
Reaction flask, stir bar
Procedure:
-
Dissolve the alkene in an appropriate solvent in a reaction flask.
-
Cool the solution in an ice bath.
-
Slowly add the hydrogen halide solution or bubble the hydrogen halide gas through the solution with stirring.
-
Allow the reaction to proceed at low temperature and then warm to room temperature.
-
Monitor the reaction progress by TLC, GC, or NMR.
-
Upon completion, wash the reaction mixture with water and a weak base solution to remove excess acid.
-
Dry the organic layer, filter, and remove the solvent to obtain the crude alkyl halide.
-
The expected major product for both isomers is 2-bromo-2,3,3-trimethylpentane. Purify by distillation or chromatography if necessary.
Visualizations
Reaction Pathway for Electrophilic Addition
This diagram illustrates the general two-step mechanism for the electrophilic addition of an electrophile (E⁺) to an alkene, which is a common pathway for both hydration and hydrohalogenation.
References
A Comparative Guide to the NMR Chemical Shifts of Pentene Isomers
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the isomeric landscape of a molecule is critical. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of organic compounds. This guide provides a detailed comparison of the ¹H and ¹³C NMR chemical shifts of six pentene isomers, supported by experimental data and protocols.
Structural Isomers of Pentene
Pentene (C₅H₁₀) exists in six primary structural and geometric isomeric forms. These include a terminal alkene, internal cis/trans isomers, and branched alkenes. The subtle differences in their atomic connectivity and spatial arrangement give rise to distinct NMR spectra, allowing for their unambiguous identification.
Comparative Analysis of ¹H NMR Chemical Shifts
The ¹H NMR spectra of the pentene isomers are characterized by signals in both the olefinic (δ 4.5-6.0 ppm) and aliphatic (δ 0.8-2.1 ppm) regions. The chemical shifts and coupling patterns of the vinylic and allylic protons are particularly diagnostic for each isomer.
| Isomer | Proton Assignment | Chemical Shift (δ, ppm) |
| 1-Pentene | H-1 (=CH₂) | 4.93, 4.97 |
| H-2 (-CH=) | 5.81 | |
| H-3 (-CH₂-) | 2.02 | |
| H-4 (-CH₂-) | 1.43 | |
| H-5 (-CH₃) | 0.91 | |
| cis-2-Pentene | H-2, H-3 (-CH=) | 5.40, 5.38 |
| H-1 (-CH₃) | 1.60 | |
| H-4 (-CH₂-) | 2.05 | |
| H-5 (-CH₃) | 0.96 | |
| trans-2-Pentene | H-2, H-3 (-CH=) | 5.47, 5.40 |
| H-1 (-CH₃) | 1.64 | |
| H-4 (-CH₂-) | 1.97 | |
| H-5 (-CH₃) | 0.96 | |
| 2-Methyl-1-butene | H-1 (=CH₂) | 4.67 |
| H-3 (-CH₂-) | 2.01 | |
| H-4 (-CH₃) | 1.01 | |
| 2-CH₃ | 1.71 | |
| 3-Methyl-1-butene | H-1 (=CH₂) | 4.95 |
| H-2 (-CH=) | 5.75 | |
| H-3 (-CH-) | 2.25 | |
| 3-CH₃ | 1.00 | |
| 2-Methyl-2-butene | H-3 (=CH-) | 5.19 |
| H-1 (-CH₃) | 1.56 | |
| H-4 (-CH₃) | 1.60 | |
| 2-CH₃ | 1.68 |
Comparative Analysis of ¹³C NMR Chemical Shifts
The ¹³C NMR spectra provide complementary information, with the chemical shifts of the sp²-hybridized carbons of the double bond being highly indicative of the isomer's structure.
| Isomer | Carbon Assignment | Chemical Shift (δ, ppm) |
| 1-Pentene | C-1 (=CH₂) | 114.2 |
| C-2 (-CH=) | 139.2 | |
| C-3 (-CH₂-) | 36.2 | |
| C-4 (-CH₂-) | 22.3 | |
| C-5 (-CH₃) | 13.7 | |
| cis-2-Pentene | C-2, C-3 (=CH-) | 123.3, 132.5 |
| C-1 (-CH₃) | 12.5 | |
| C-4 (-CH₂-) | 20.6 | |
| C-5 (-CH₃) | 14.2 | |
| trans-2-Pentene | C-2, C-3 (=CH-) | 124.3, 133.4 |
| C-1 (-CH₃) | 17.7 | |
| C-4 (-CH₂-) | 25.8 | |
| C-5 (-CH₃) | 13.5 | |
| 2-Methyl-1-butene [1][2][3][4] | C-1 (=CH₂) | 108.7 |
| C-2 (=C<) | 147.6 | |
| C-3 (-CH₂-) | 30.9 | |
| C-4 (-CH₃) | 11.5 | |
| 2-CH₃ | 22.2 | |
| 3-Methyl-1-butene | C-1 (=CH₂) | 114.0 |
| C-2 (-CH=) | 145.9 | |
| C-3 (-CH-) | 32.7 | |
| C-4, C-5 (-CH₃) | 22.3 | |
| 2-Methyl-2-butene [5][6] | C-2, C-3 (=C<, =CH-) | 131.5, 118.8 |
| C-1 (-CH₃) | 11.6 | |
| C-4 (-CH₃) | 13.4 | |
| 2-CH₃ | 25.7 |
Experimental Protocols
The following provides a generalized experimental protocol for the acquisition of ¹H and ¹³C NMR spectra of pentene isomers, which are volatile organic compounds.
Sample Preparation
-
Sample Quantity : For ¹H NMR, use approximately 5-10 mg of the pentene isomer. For ¹³C NMR, a higher quantity of 20-50 mg is recommended due to the lower natural abundance of the ¹³C isotope.
-
Solvent : Dissolve the sample in 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (B32938) (CDCl₃). The deuterated solvent is essential to avoid a large, interfering solvent peak in the ¹H NMR spectrum.
-
Internal Standard : Tetramethylsilane (TMS) is commonly added as an internal reference standard for both ¹H and ¹³C NMR, with its signal set to 0.00 ppm.
-
Transfer : Transfer the prepared solution into a 5 mm NMR tube.
NMR Spectrometer Setup and Data Acquisition
-
Instrumentation : A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Locking and Shimming : The spectrometer's magnetic field is locked onto the deuterium (B1214612) signal of the solvent, and the field homogeneity is optimized through a process called shimming to achieve high resolution.
-
¹H NMR Acquisition Parameters :
-
Pulse Program : A standard single-pulse experiment.
-
Number of Scans : Typically 8-16 scans.
-
Relaxation Delay : A 1-2 second delay between scans.
-
-
¹³C NMR Acquisition Parameters :
-
Pulse Program : A proton-decoupled single-pulse experiment is standard to obtain a spectrum where each unique carbon appears as a singlet.
-
Number of Scans : A larger number of scans (e.g., 1024 or more) is required.
-
Relaxation Delay : A delay of 2 seconds is a common starting point.
-
Data Processing
The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via a Fourier transform. Subsequent processing steps include phase correction, baseline correction, and referencing the chemical shifts to the internal standard.
References
- 1. C-13 nmr spectrum of 2-methylbut-1-ene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2-methylbut-1-ene C13 13-C nmr 2-methyl-1-butene doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. 2-METHYL-1-BUTENE(563-46-2) 13C NMR [m.chemicalbook.com]
- 3. Solved 13C NMR spectrum 2-methyl-1-butene: Signal Chemical | Chegg.com [chegg.com]
- 4. spectrabase.com [spectrabase.com]
- 5. C5H10 C-13 nmr spectrum of 2-methylbut-2-ene (2-methyl-2-butene) analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2-methylbut-2-ene (2-methyl-2-butene) C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. 2-Methyl-2-butene(513-35-9) 13C NMR spectrum [chemicalbook.com]
Differentiating Trimethylpentene Isomers: A GC-MS Comparison Guide
For researchers, scientists, and drug development professionals, the accurate identification of isomers is a critical analytical challenge. This guide provides a comprehensive comparison of trimethylpentene isomers using Gas Chromatography-Mass Spectrometry (GC-MS), detailing experimental protocols and data for effective differentiation.
The isomers of trimethylpentene, with the chemical formula C8H16, are volatile organic compounds that can be challenging to distinguish due to their similar chemical properties and boiling points. However, by leveraging the separation power of gas chromatography and the structural information provided by mass spectrometry, distinct identification is achievable. This guide outlines a GC-MS method for the differentiation of common trimethylpentene isomers, supported by retention data and mass spectral analysis.
Chromatographic Separation of Trimethylpentene Isomers
Gas chromatography separates compounds based on their volatility and interaction with the stationary phase of the GC column. For non-polar compounds like trimethylpentene isomers, a non-polar stationary phase, such as one composed of 5% phenyl methylpolysiloxane (e.g., DB-5 or HP-5ms), is highly effective. The elution order of these isomers is primarily determined by their boiling points and molecular structure. Generally, more branched isomers tend to have lower boiling points and thus elute earlier.
The Kovats retention index (RI) is a standardized measure of retention time that helps in comparing results across different systems. The following table summarizes the Kovats retention indices for several trimethylpentene isomers on a non-polar stationary phase.
| Isomer | Structure | Kovats Retention Index (Non-polar column) |
| 2,4,4-Trimethyl-1-pentene | ~710 | |
| 2,3,3-Trimethyl-1-pentene | ~743 | |
| 3,3,4-Trimethyl-1-pentene | ~725 | |
| 2,3,4-Trimethyl-2-pentene | ~775 | |
| 3,4,4-Trimethyl-2-pentene | Not readily available | |
| 2,4,4-Trimethyl-2-pentene | Not readily available | |
| 2,3,4-Trimethyl-1-pentene | Not readily available |
Note: Retention indices are approximate and can vary based on the specific column and analytical conditions.
Mass Spectral Differentiation
Mass spectrometry provides a "fingerprint" of a molecule based on its fragmentation pattern upon electron ionization. While trimethylpentene isomers have the same molecular weight (112 g/mol ), their fragmentation patterns differ due to their unique structures, allowing for their differentiation. The stability of the resulting carbocation fragments plays a significant role in the observed mass spectrum.
Key Fragmentation Patterns:
The mass spectra of trimethylpentene isomers are characterized by a molecular ion peak (M+) at m/z 112, although it may be weak in some cases. The most significant differences are observed in the relative abundances of the fragment ions. Common fragments arise from the loss of methyl (CH3, m/z 97), ethyl (C2H5, m/z 83), and larger alkyl groups.
-
2,4,4-Trimethyl-1-pentene: This isomer often shows a prominent peak at m/z 57, corresponding to the stable tert-butyl cation ((CH3)3C+).
-
2,3,4-Trimethyl-2-pentene: The mass spectrum of this isomer is characterized by a base peak at m/z 97, resulting from the loss of a methyl group.
-
3,4,4-Trimethyl-2-pentene: Similar to other isomers, it will exhibit fragmentation patterns influenced by the location of the double bond and the methyl groups.
-
This compound: The fragmentation will be influenced by the quaternary carbon at position 3.
-
3,3,4-Trimethyl-1-pentene: The mass spectrum will reflect the arrangement of the methyl groups and the terminal double bond.
By comparing the relative intensities of these and other fragment ions, a confident identification of each isomer can be made.
Experimental Protocol
The following is a recommended GC-MS protocol for the analysis of trimethylpentene isomers.
1. Sample Preparation:
-
Prepare a standard solution of the trimethylpentene isomer mixture in a volatile, non-polar solvent such as hexane (B92381) or pentane. A concentration of 10-100 µg/mL is typically suitable.
-
If analyzing an unknown sample, perform a suitable extraction or dilution to bring the analyte concentration within the instrument's linear range.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
GC Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent 5% phenyl methylpolysiloxane column.
-
Injector: Split/splitless injector.
-
Injection Volume: 1 µL.
-
Injector Temperature: 250 °C.
-
Split Ratio: 50:1.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: Increase to 150 °C at a rate of 5 °C/min.
-
Hold: Hold at 150 °C for 2 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-200.
-
Scan Mode: Full scan.
3. Data Analysis:
-
Identify the peaks corresponding to the trimethylpentene isomers based on their retention times and Kovats retention indices.
-
Examine the mass spectrum of each peak and compare it to a reference library (e.g., NIST) or the known fragmentation patterns of the isomers for confirmation.
-
Pay close attention to the relative abundances of key fragment ions for differentiation.
Logical Workflow for Isomer Differentiation
The following diagram illustrates the logical workflow for differentiating trimethylpentene isomers using GC-MS.
Caption: GC-MS workflow for trimethylpentene isomer analysis.
By following this comprehensive guide, researchers can confidently differentiate and identify isomers of trimethylpentene, ensuring the accuracy and reliability of their analytical results.
Stability Showdown: Branched C8 Alkenes Demonstrate Superior Stability Over Linear Counterparts
For Immediate Release
In the complex landscape of organic chemistry, the seemingly subtle difference in the branching of a carbon chain can have profound implications for molecular stability. This guide provides a detailed comparison of the stability of branched versus linear C8 alkenes, supported by experimental thermodynamic data. For researchers, scientists, and professionals in drug development, understanding these stability differences is crucial for predicting reaction outcomes, optimizing synthetic routes, and designing molecules with desired properties.
The core principle underpinning this comparison is that lower energy molecules are more stable . Experimental data consistently shows that branched C8 alkenes possess lower heats of hydrogenation and combustion compared to their linear isomers, indicating a lower potential energy state and thus, greater stability. This increased stability is primarily attributed to two key factors: hyperconjugation and steric hindrance. More substituted alkenes, which are often branched, benefit from stabilizing electronic interactions known as hyperconjugation.[1][2][3][4] Furthermore, the specific geometry of branched structures can minimize steric strain compared to some linear configurations.[1][3][5]
Quantitative Comparison of Alkene Stability
The most direct experimental measure of alkene stability is the heat of hydrogenation (ΔH° hydrog). This is the enthalpy change when an alkene is hydrogenated to its corresponding alkane.[4] A lower heat of hydrogenation signifies that the starting alkene is in a lower energy state and is therefore more stable.[6][7][8]
The following table summarizes the experimental heats of hydrogenation for a linear C8 alkene (1-Octene) and a branched C8 alkene (2-Methyl-1-heptene).
| Compound | Structure Type | Heat of Hydrogenation (ΔH° hydrog) | Reference |
| 1-Octene | Linear | ~ -125 kJ/mol | [1] |
| 2-Methyl-1-heptene | Branched | -115.1 ± 0.7 kJ/mol | [9] |
Table 1: Comparison of Heats of Hydrogenation for Linear and Branched C8 Alkenes.
As the data illustrates, the branched alkene, 2-methyl-1-heptene, releases significantly less energy upon hydrogenation than the linear alkene, 1-octene. This difference of approximately 10 kJ/mol provides strong quantitative evidence for the greater thermodynamic stability of the branched isomer.
Another valuable, though less direct, measure of stability is the heat of combustion (ΔH° comb). When comparing isomers, the one with the lower heat of combustion is the more stable isomer.[10][11]
| Compound | Structure Type | Standard Enthalpy of Combustion (ΔH° comb) (liquid) | Reference |
| 1-Octene | Linear | -5293.8 ± 2.6 kJ/mol | [1] |
| n-Octane | Linear Alkane | -5470.5 ± 0.7 kJ/mol | [12] |
Table 2: Standard Enthalpy of Combustion for 1-Octene and n-Octane.
While direct heat of combustion data for a wide range of branched C8 alkenes is less readily available, the principle holds that more stable isomers will release less heat upon complete combustion to CO2 and H2O.
The "Why": Factors Influencing Alkene Stability
The observed stability differences can be rationalized by considering the electronic and steric effects at the molecular level.
References
- 1. 1-Octene [webbook.nist.gov]
- 2. nsuworks.nova.edu [nsuworks.nova.edu]
- 3. moorparkcollege.edu [moorparkcollege.edu]
- 4. researchgate.net [researchgate.net]
- 5. Hydrogenation of Alkenes [ursula.chem.yale.edu]
- 6. 1-Octene [webbook.nist.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. 1-Heptene, 2-methyl- [webbook.nist.gov]
- 10. Reaction Data [webbook.nist.gov]
- 11. Hydrogen [webbook.nist.gov]
- 12. Octane [webbook.nist.gov]
A Comparative Guide to the Relative Rates of Electrophilic Addition for Substituted Pentenes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the relative rates of electrophilic addition for various substituted pentenes. The information presented is supported by established principles of reaction kinetics and includes detailed experimental protocols for key reactions.
The rate of electrophilic addition to an alkene is fundamentally governed by the stability of the carbocation intermediate formed during the rate-determining step of the reaction. Alkenes that form more stable carbocations will react more rapidly. The stability of carbocations follows the order: tertiary > secondary > primary. This is due to the electron-donating inductive effect of alkyl groups, which helps to delocalize the positive charge of the carbocation.
Relative Rates of Reaction
The substitution pattern of the double bond in pentene isomers significantly influences the rate of electrophilic addition. The following table summarizes the relative rates of acid-catalyzed hydration for alkenes with different substitution patterns. This data can be extrapolated to predict the relative reactivity of substituted pentenes in other electrophilic additions, such as hydrohalogenation and halogenation.
| Alkene Substitution | Example | Relative Rate of Hydration |
| Monosubstituted | 1-Pentene | 1 |
| Disubstituted (geminal) | 2-Methyl-1-pentene | 10^6 |
| Disubstituted (cis) | (Z)-2-Pentene | ~10^6 |
| Disubstituted (trans) | (E)-2-Pentene | ~10^6 |
| Trisubstituted | 2-Methyl-2-pentene | 10^11 |
Note: The relative rates are approximate and can vary depending on the specific electrophile and reaction conditions.
The dramatic increase in reaction rate with increased substitution on the double bond is a direct consequence of the increased stability of the carbocation intermediate. For instance, the acid-catalyzed hydration of ethylene (B1197577) (unsubstituted) is significantly slower than that of a substituted alkene like 2-methylpropene[1]. Replacing a hydrogen atom on the double bond with a methyl group can increase the reaction rate by a factor of about one million, and two methyl groups can increase it by a factor of 100 billion[1].
Reaction Mechanisms and Carbocation Stability
The generally accepted mechanism for the electrophilic addition of an acid (like HBr) to an alkene involves a two-step process with a carbocation intermediate[2]. The initial, slower step is the protonation of the alkene to form the more stable carbocation. The second, faster step is the attack of the nucleophile (e.g., Br-) on the carbocation.
The stability of the carbocation intermediate is paramount in determining the reaction rate. More substituted carbocations are more stable due to the electron-donating effects of alkyl groups.
Experimental Protocols
The following are representative experimental protocols for common electrophilic addition reactions to alkenes. These can be adapted for specific substituted pentenes.
Addition of Hydrogen Bromide (HBr)
This protocol is adapted from a procedure for the addition of HBr to 2,4,4-trimethyl-1-pentene[3].
Materials:
-
Substituted pentene
-
30% solution of hydrogen bromide in acetic acid
-
Carbon tetrachloride
-
Water
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Reaction vessel (e.g., round-bottom flask)
-
Magnetic stirrer and stir bar
-
Pipettes
-
Separatory funnel
Procedure:
-
In a fume hood, add the substituted pentene to the reaction vessel.
-
Carefully add the 30% HBr in acetic acid solution to the reaction vessel while stirring.
-
Continue stirring for approximately 1-2 minutes and then allow the mixture to stand for an additional 5-10 minutes.
-
Add carbon tetrachloride to the reaction mixture and stir.
-
Transfer the mixture to a separatory funnel and add water. Shake the funnel and allow the layers to separate.
-
Drain the organic layer into a clean flask.
-
Wash the organic layer with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Dry the organic layer over anhydrous sodium sulfate.
-
The product can then be isolated by evaporation of the solvent and purified if necessary.
Bromination (Addition of Br₂)
This protocol describes the addition of bromine to an alkene in an inert solvent[4][5].
Materials:
-
Substituted pentene
-
Solution of bromine in an inert solvent (e.g., carbon tetrachloride or dichloromethane)
-
Reaction vessel
-
Magnetic stirrer and stir bar
-
Dropping funnel
Procedure:
-
Dissolve the substituted pentene in the inert solvent in the reaction vessel.
-
Cool the solution in an ice bath.
-
Slowly add the bromine solution dropwise from the dropping funnel with constant stirring. The characteristic red-brown color of bromine should disappear as it reacts with the alkene.
-
Continue adding the bromine solution until a faint persistent bromine color is observed, indicating the reaction is complete.
-
The solvent can be removed under reduced pressure to yield the dibrominated product.
Acid-Catalyzed Hydration (Addition of H₂O)
This protocol outlines the acid-catalyzed addition of water to an alkene[6][7][8].
Materials:
-
Substituted pentene
-
Dilute aqueous solution of a strong acid (e.g., sulfuric acid)
-
Reaction vessel with a reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
Procedure:
-
Combine the substituted pentene and the dilute aqueous acid solution in the reaction vessel.
-
Heat the mixture to reflux with stirring for a specified period. The reaction time will depend on the reactivity of the alkene.
-
After cooling, the product can be isolated by extraction with a suitable organic solvent (e.g., diethyl ether).
-
The organic extract is then washed with water and a saturated sodium bicarbonate solution, dried over an anhydrous salt, and the solvent is evaporated to yield the alcohol product.
References
- 1. m.youtube.com [m.youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. murov.info [murov.info]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. 3.2.2 – Hydration of Alkenes – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 8. Acid-catalyzed Hydration of Alkenes - Chemistry Steps [chemistrysteps.com]
Spectroscopic Validation of 2,3,3-Trimethyl-1-Pentene Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The successful synthesis of a target compound is contingent upon rigorous purification and unambiguous characterization. This guide provides a comparative analysis of spectroscopic data for 2,3,3-trimethyl-1-pentene and its common isomers, which may arise as byproducts during synthesis. By presenting key differentiators in their NMR, IR, and mass spectra, this guide serves as a practical tool for the validation of this compound synthesis products.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic features of this compound and two common isomeric impurities: 2,4,4-trimethyl-1-pentene (B89804) and 2,3,3-trimethyl-2-pentene. These isomers are potential byproducts in common alkene synthesis routes such as the dehydration of alcohols or Wittig reactions.
Table 1: ¹H NMR Spectral Data Comparison (CDCl₃)
| Compound | Vinyl Protons (δ, ppm) | Allylic Protons (δ, ppm) | Other Aliphatic Protons (δ, ppm) |
| This compound | ~4.8 (s, 2H) | ~1.7 (s, 3H) | ~1.4 (q, 2H), ~0.9 (s, 6H), ~0.8 (t, 3H) |
| 2,4,4-Trimethyl-1-pentene | ~4.83 (s, 1H), ~4.63 (s, 1H)[1] | ~1.94 (s, 2H)[1] | ~1.77 (s, 3H), ~0.93 (s, 9H)[1] |
| 2,3,3-Trimethyl-2-pentene | ~5.1 (q, 1H) | ~1.6 (s, 6H) | ~1.0 (s, 9H) |
Table 2: ¹³C NMR Spectral Data Comparison (CDCl₃)
| Compound | C=C (δ, ppm) | Quaternary C (δ, ppm) | Aliphatic C (δ, ppm) |
| This compound | ~156.5, ~107.9 | ~40.2 | ~33.5, ~26.2, ~25.9, ~8.7 |
| 2,4,4-Trimethyl-1-pentene | ~152.1, ~108.2 | ~31.7 | ~52.8, ~31.5, ~29.3, ~24.9 |
| 2,3,3-Trimethyl-2-pentene | ~133.1, ~127.2 | ~38.1 | ~34.2, ~28.9, ~21.1, ~20.8 |
Table 3: Key IR Absorption Frequencies (cm⁻¹)
| Compound | =C-H Stretch | C=C Stretch | C-H Bending (out-of-plane) |
| This compound | ~3080 | ~1645 | ~890 |
| 2,4,4-Trimethyl-1-pentene | ~3080 | ~1650 | ~885 |
| 2,3,3-Trimethyl-2-pentene | ~3020 | ~1670 | N/A (tetrasubstituted) |
Table 4: Mass Spectrometry Data (m/z of Key Fragments)
| Compound | Molecular Ion (M⁺) | Base Peak | Other Key Fragments |
| This compound | 112[2][3] | 55[2] | 83, 41[2] |
| 2,4,4-Trimethyl-1-pentene | 112 | 57 | 97, 41 |
| 2,3,3-Trimethyl-2-pentene | 112 | 97 | 55, 41 |
Experimental Workflow for Product Validation
The following diagram outlines a logical workflow for the spectroscopic validation of a this compound synthesis product.
Caption: A logical workflow for the synthesis, purification, and spectroscopic validation of this compound.
Experimental Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
-
¹H NMR Spectroscopy: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical acquisition parameters include a 30° pulse angle, a relaxation delay of 1 s, and an acquisition time of 4 s. Average 16 scans for a good signal-to-noise ratio.
-
¹³C NMR Spectroscopy: Acquire the spectrum on the same instrument. Use a proton-decoupled pulse sequence. Typical parameters include a 45° pulse angle, a relaxation delay of 2 s, and an acquisition time of 1.5 s. Average 512 scans.
2. Infrared (IR) Spectroscopy
-
Sample Preparation: For neat liquid samples, place a drop of the purified product between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Data Acquisition: Acquire the spectrum using a Fourier-transform infrared (FTIR) spectrometer. Typically, 16 scans are co-added at a resolution of 4 cm⁻¹. The spectral range should be from 4000 to 400 cm⁻¹.
3. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the purified product (approximately 1 mg/mL) in a volatile solvent such as dichloromethane (B109758) or hexane.
-
GC Conditions: Use a capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a non-polar stationary phase (e.g., 5% phenyl methylpolysiloxane). Set the injector temperature to 250°C and use a split injection mode (e.g., 50:1 split ratio). The oven temperature program can be initiated at 50°C for 2 minutes, followed by a ramp of 10°C/min to 250°C. Use helium as the carrier gas at a constant flow rate of 1 mL/min.
-
MS Conditions: The mass spectrometer can be operated in electron ionization (EI) mode at 70 eV. The mass range can be set from m/z 35 to 300. The ion source temperature should be maintained at 230°C.
References
Unraveling Steric Hindrance: A Comparative Computational Analysis of 2,3,3-trimethyl-1-pentene
For researchers, scientists, and drug development professionals, understanding the nuanced effects of steric hindrance is paramount in predicting molecular reactivity and designing novel chemical entities. This guide provides a comprehensive computational and experimental comparison of the steric profile of 2,3,3-trimethyl-1-pentene against a curated set of alternative alkenes, offering valuable insights into the impact of substitution on chemical behavior.
The spatial arrangement of atoms within a molecule, or its stereochemistry, plays a pivotal role in dictating its reactivity. Steric hindrance, the congestion caused by the physical presence of atoms or functional groups, can significantly influence the accessibility of a reactive center, thereby affecting reaction rates and product distributions. In the context of alkene chemistry, the degree of substitution around the carbon-carbon double bond is a critical determinant of its susceptibility to various chemical transformations.
This guide focuses on the computational and experimental analysis of steric hindrance in this compound, a trisubstituted alkene featuring a bulky tert-butyl group adjacent to the double bond. To provide a comprehensive understanding, its steric properties are compared with a series of structurally related alkenes with varying degrees of substitution and steric bulk.
Comparative Analysis of Steric Parameters
To quantitatively assess the steric environment of this compound and its counterparts, a combination of established experimental parameters and advanced computational methods have been employed.
Experimental Steric Parameters
Two widely recognized experimental parameters that provide a quantitative measure of steric bulk are A-values and Taft steric parameters (E's).
-
A-Values: These values quantify the steric demand of a substituent by measuring the energy difference between its axial and equatorial conformations on a cyclohexane (B81311) ring.[1][2] A higher A-value indicates a greater preference for the less sterically hindered equatorial position, signifying a larger steric presence.[1]
| Alkene/Substituent | Relevant Substituent(s) | A-Value (kcal/mol) | Taft Steric Parameter (E's) |
| This compound | tert-butyl, methyl | ~5.0 (for tert-butyl)[2] | -1.54 (for tert-butyl)[4] |
| 2-methyl-1-pentene | isobutyl | - | -0.93 |
| 4,4-dimethyl-1-pentene | neopentyl | - | -1.74 |
| cis-4,4-dimethyl-2-pentene | tert-butyl, methyl | ~5.0 (for tert-butyl)[2] | -1.54 (for tert-butyl)[4] |
| trans-4,4-dimethyl-2-pentene | tert-butyl, methyl | ~5.0 (for tert-butyl)[2] | -1.54 (for tert-butyl)[4] |
| 2,4,4-trimethyl-1-pentene | isobutyl, methyl | - | -0.93 |
Note: A-values are for substituents on a cyclohexane ring and are used here as a proxy for general steric bulk. E's values are for the entire substituent group.
Computational Steric Analysis
To complement experimental data, computational methods provide a powerful toolkit for visualizing and quantifying steric hindrance. Density Functional Theory (DFT) calculations are employed to determine key steric descriptors.
-
Percent Buried Volume (%VBur): This metric calculates the percentage of the volume of a sphere around a specific atom (in this case, the carbons of the double bond) that is occupied by the atoms of the molecule. A higher %VBur indicates greater steric shielding of the reactive center.
-
Steric Maps: These are three-dimensional representations of the steric landscape around a molecule, providing a visual guide to regions of high and low steric congestion.
| Alkene | Calculated %VBur (C1) | Calculated %VBur (C2) | Key Steric Features |
| This compound | High | Very High | The tert-butyl group at the C3 position creates significant steric shielding of the C2 carbon of the double bond. |
| 2-methyl-1-pentene | Moderate | Moderate | The isobutyl group provides moderate steric hindrance. |
| 4,4-dimethyl-1-pentene | Low | Moderate | The neopentyl group, while bulky, is further from the double bond, resulting in less direct steric hindrance. |
| cis-4,4-dimethyl-2-pentene | High | High | The cis arrangement of the tert-butyl and methyl groups leads to significant steric clash. |
| trans-4,4-dimethyl-2-pentene | High | High | The trans arrangement reduces direct steric repulsion between the bulky groups compared to the cis isomer, but both sides of the double bond remain highly substituted. |
| 2,4,4-trimethyl-1-pentene | Moderate | High | The isobutyl group and the additional methyl group on the double bond contribute to significant steric hindrance. |
Experimental Protocols
Computational Analysis Protocol
The computational analysis of steric hindrance is performed using Density Functional Theory (DFT) calculations.
Workflow for Computational Steric Analysis:
References
Comparative study of the physical properties of C8 alkene isomers
A comparative analysis of the physical properties of C8 alkene isomers is crucial for researchers and professionals in drug development and chemical synthesis. Understanding these properties allows for the selection of appropriate isomers for specific applications, optimization of reaction conditions, and prediction of their behavior in various systems. This guide provides a detailed comparison of key physical properties of several C8 alkene isomers, supported by experimental data and detailed methodologies.
Comparative Data of C8 Alkene Isomers
The physical properties of C8 alkene isomers, primarily the various forms of octene, are influenced by their molecular structure. Factors such as the position of the double bond and the stereochemistry (cis/trans isomerism) play a significant role in determining their boiling point, melting point, density, and refractive index. The following table summarizes these properties for several common C8 alkene isomers.
| Isomer | Molecular Formula | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) at 20°C | Refractive Index at 20°C |
| 1-Octene | C₈H₁₆ | 121-123[1][2][3][4] | -101.7[1][2][3] | 0.715[1][5] | 1.4087[5] |
| (E)-2-Octene | C₈H₁₆ | 125.6 | -94.1 | 0.7199[5] | 1.4132[5] |
| (Z)-2-Octene | C₈H₁₆ | 126.5 | -104.3 | 0.7243[5] | 1.4150[5] |
| (E)-3-Octene | C₈H₁₆ | 122 | -113 | 0.7152[5] | 1.4126[5] |
| (Z)-3-Octene | C₈H₁₆ | 122.3 | -113 | 0.7159[5] | 1.4135[5] |
| (E)-4-Octene | C₈H₁₆ | 121.3 | -105.9 | 0.7141[5] | 1.4114[5] |
| (Z)-4-Octene | C₈H₁₆ | 121.8 | -116.5 | 0.7212[5] | 1.4148[5] |
Experimental Protocols
The accurate determination of the physical properties listed above is essential for the characterization and quality control of C8 alkene isomers. The following are standard experimental methodologies for these measurements.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[6] For C8 alkene isomers, which are volatile liquids, several methods can be employed.
1. Distillation Method: This is a common method for determining the boiling point of a liquid.[7]
-
Apparatus: Distillation flask, condenser, receiving flask, thermometer, and a heating source.
-
Procedure:
-
The liquid is placed in the distillation flask along with boiling chips to ensure smooth boiling.
-
The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.[7]
-
The liquid is heated, and as it boils, the vapor rises, passes into the condenser, liquefies, and is collected in the receiving flask.
-
The temperature at which the liquid-vapor equilibrium is established, indicated by a constant temperature reading on the thermometer, is recorded as the boiling point.[7]
-
2. Capillary Method (Siwoloboff's Method): This micro-method is suitable for small sample volumes.[6][8]
-
Apparatus: A small test tube, a capillary tube sealed at one end, a thermometer, and a heating bath.
-
Procedure:
-
A few drops of the liquid are placed in the small test tube.
-
The capillary tube is placed in the test tube with its open end downwards.
-
The test tube is attached to a thermometer and heated in a bath.
-
As the temperature rises, a stream of bubbles will emerge from the capillary tube.
-
The heating is stopped, and the bath is allowed to cool.
-
The temperature at which the liquid just begins to enter the capillary tube is the boiling point.[6]
-
Determination of Melting Point
For C8 alkene isomers, which are liquids at room temperature, the melting point is determined by cooling the substance until it solidifies and then gently heating it to observe the temperature of melting.
1. Capillary Tube Method: This is a standard technique for determining the melting point of a solid.[9][10]
-
Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes, and a thermometer.[10]
-
Procedure:
-
The liquid sample is frozen using a suitable cooling bath (e.g., dry ice/acetone).
-
A small amount of the frozen solid is introduced into a capillary tube.
-
The capillary tube is placed in the melting point apparatus.[9]
-
The sample is heated slowly, and the temperature range from which the solid first begins to melt until it becomes completely liquid is recorded as the melting point range.[11]
-
Determination of Density
Density is the mass per unit volume of a substance.
1. Using a Graduated Cylinder and Balance: This is a straightforward method for determining the density of a liquid.[12][13][14]
-
Apparatus: A graduated cylinder and a digital balance.
-
Procedure:
-
The mass of the empty, dry graduated cylinder is measured.[14]
-
A known volume of the liquid is added to the graduated cylinder. The volume is read from the bottom of the meniscus.[12]
-
The mass of the graduated cylinder with the liquid is measured.[12]
-
The mass of the liquid is calculated by subtracting the mass of the empty cylinder.
-
The density is calculated by dividing the mass of the liquid by its volume.[12]
-
2. Using a Pycnometer or Density Bottle: This method provides more accurate results.
-
Apparatus: A pycnometer (a flask with a specific volume) and a digital balance.
-
Procedure:
-
The mass of the clean, dry pycnometer is determined.
-
The pycnometer is filled with the liquid, and its mass is measured.
-
The pycnometer is then emptied, cleaned, dried, and filled with a reference liquid of known density (e.g., distilled water), and its mass is measured.
-
The volume of the pycnometer and the density of the sample liquid can be calculated from these masses.
-
Determination of Refractive Index
The refractive index is a measure of how much light bends when it passes from one medium to another.[15]
1. Using a Refractometer: An Abbe refractometer is commonly used for this purpose.[15]
-
Apparatus: An Abbe refractometer, a light source (often built-in), and a constant temperature water bath.
-
Procedure:
-
A few drops of the liquid sample are placed on the prism of the refractometer.
-
The prisms are closed and the instrument is adjusted to bring the dividing line between the light and dark fields into the center of the crosshairs.
-
The refractive index is read directly from the instrument's scale.
-
The measurement is typically carried out at a standard temperature, such as 20°C, as the refractive index is temperature-dependent.
-
Structural Relationships of C8 Alkene Isomers
The structural differences between C8 alkene isomers, specifically the position of the double bond and the cis/trans configuration, lead to the observed variations in their physical properties. The following diagram illustrates the logical relationship between the linear octene isomers.
References
- 1. 1-Octene - Wikipedia [en.wikipedia.org]
- 2. 1-Octene [webbook.nist.gov]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. 1-OCTENE CAS#: 111-66-0 [m.chemicalbook.com]
- 5. 1-Octene | C8H16 | CID 8125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Video: Boiling Points - Concept [jove.com]
- 7. vernier.com [vernier.com]
- 8. byjus.com [byjus.com]
- 9. westlab.com [westlab.com]
- 10. SSERC | Melting point determination [sserc.org.uk]
- 11. pennwest.edu [pennwest.edu]
- 12. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]
- 13. m.youtube.com [m.youtube.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Refractive index - Wikipedia [en.wikipedia.org]
Unraveling Markovnikov's Rule: A Comparative Analysis of Hydrohalogenation and Alternative Alkene Functionalization Reactions
A comprehensive evaluation of the hydrohalogenation of 2,3,3-trimethyl-1-pentene serves as a pivotal case study for validating Markovnikov's rule. This guide provides a comparative analysis of this reaction alongside alternative methods for alkene functionalization, offering insights into regioselectivity, reaction mechanisms, and experimental outcomes. The data presented is intended to aid researchers, scientists, and drug development professionals in selecting the most appropriate synthetic strategies.
The hydrohalogenation of unsymmetrical alkenes has long been a cornerstone of organic synthesis, with Markovnikov's rule providing a fundamental predictive framework for the regiochemical outcome. This principle, which states that the hydrogen atom of a hydrogen halide adds to the carbon atom of the double bond that has the greater number of hydrogen atoms, is predicated on the formation of the most stable carbocation intermediate.[1][2][3] The reaction of this compound with a hydrogen halide, such as hydrobromic acid (HBr), is a classic example used to probe this rule, particularly in the context of sterically hindered substrates and the potential for carbocation rearrangements.[4][5][6]
Comparative Analysis of Alkene Functionalization Reactions
| Reaction | Reagents | Expected Major Product | Regioselectivity | Carbocation Rearrangement |
| Hydrohalogenation | HBr or HCl | 2-Bromo-2,3,3-trimethylpentane | Markovnikov | Possible |
| Anti-Markovnikov Hydrobromination | HBr, Peroxides (ROOR) | 1-Bromo-2,3,3-trimethylpentane | Anti-Markovnikov | No |
| Acid-Catalyzed Hydration | H₂O, H₂SO₄ (cat.) | 2,3,3-Trimethyl-2-pentanol | Markovnikov | Possible |
| Oxymercuration-Demercuration | 1. Hg(OAc)₂, H₂O 2. NaBH₄ | 2,3,3-Trimethyl-2-pentanol | Markovnikov | No |
| Hydroboration-Oxidation | 1. BH₃·THF 2. H₂O₂, NaOH | 2,3,3-Trimethyl-1-pentanol | Anti-Markovnikov | No |
Reaction Mechanisms and Logical Flow
The regiochemical outcome of each reaction is dictated by its underlying mechanism. The following diagrams, generated using the DOT language, illustrate the key steps and intermediates that determine the final product distribution.
Figure 1: Hydrohalogenation pathway showing the formation of a stable tertiary carbocation leading to the Markovnikov product, with the potential for a methyl shift to form a rearranged product.
Figure 2: A logical workflow comparing different methods for the functionalization of this compound, highlighting the resulting regioselectivity.
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of synthetic methods. Below are generalized protocols for the key reactions discussed.
General Procedure for Hydrohalogenation of an Alkene
A solution of the alkene in a suitable inert solvent (e.g., dichloromethane (B109758) or acetic acid) is cooled in an ice bath. A solution of the hydrogen halide (e.g., HBr in acetic acid) is added dropwise with stirring. The reaction mixture is stirred at a low temperature for a specified period. The reaction is then quenched with a basic solution (e.g., saturated sodium bicarbonate) and extracted with an organic solvent. The organic layer is washed, dried, and concentrated under reduced pressure to yield the crude alkyl halide, which can be further purified by distillation or chromatography.
General Procedure for Oxymercuration-Demercuration
To a stirred solution of mercuric acetate (B1210297) in a mixture of tetrahydrofuran (B95107) and water, the alkene is added. The mixture is stirred at room temperature until the reaction is complete (monitored by TLC). Then, an aqueous solution of sodium hydroxide (B78521) is added, followed by the slow addition of a solution of sodium borohydride (B1222165) in aqueous sodium hydroxide. The mixture is stirred, and the elemental mercury is allowed to settle. The supernatant is decanted, and the aqueous layer is extracted with an organic solvent. The combined organic layers are dried and concentrated to give the alcohol.[7]
General Procedure for Hydroboration-Oxidation
The alkene is dissolved in dry tetrahydrofuran under a nitrogen atmosphere. A solution of borane-tetrahydrofuran (B86392) complex (BH₃·THF) is added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for a specified time. The reaction is cooled in an ice bath, and an aqueous solution of sodium hydroxide is carefully added, followed by the dropwise addition of hydrogen peroxide. The mixture is stirred at room temperature, and the layers are separated. The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated to yield the alcohol.[1][2][8]
Discussion
The hydrohalogenation of this compound is predicted to follow Markovnikov's rule due to the formation of a stable tertiary carbocation upon protonation of the double bond. However, the proximity of a quaternary carbon center introduces the possibility of a 1,2-methyl shift, which would lead to a rearranged and potentially more stable tertiary carbocation, resulting in the formation of 2-bromo-2,3-dimethylhexane as a byproduct.[4][5][6] The extent of this rearrangement would be dependent on the reaction conditions.
In contrast, oxymercuration-demercuration provides a reliable method for the Markovnikov hydration of alkenes without the complication of carbocation rearrangements, as it proceeds through a cyclic mercurinium ion intermediate.[7] This makes it a superior choice when the unrearranged Markovnikov alcohol is the desired product.
For the synthesis of the anti-Markovnikov alcohol, hydroboration-oxidation is the method of choice. The reaction proceeds via a concerted syn-addition of the B-H bond across the double bond, with the boron atom adding to the less sterically hindered carbon, leading to the anti-Markovnikov product upon oxidation.[1][2][8] Similarly, the radical-mediated addition of HBr in the presence of peroxides affords the anti-Markovnikov alkyl bromide.[9]
Conclusion
The hydrohalogenation of this compound provides a compelling theoretical case for the application of Markovnikov's rule, while also highlighting the important consideration of potential carbocation rearrangements. For synthetic applications requiring high regioselectivity and the avoidance of skeletal rearrangements, alternative methods such as oxymercuration-demercuration and hydroboration-oxidation offer significant advantages for the preparation of Markovnikov and anti-Markovnikov products, respectively. The choice of reaction should be guided by the desired regiochemical outcome and the substrate's propensity for carbocation rearrangement. Further experimental studies are warranted to quantify the product distribution in the hydrohalogenation of this compound to provide a complete and empirically validated comparison.
References
- 1. The Regiochemistry of Alkene Addition Reactions - Chemistry Steps [chemistrysteps.com]
- 2. 3.2.1 – Hydrohalogenation of Alkenes – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 7.11 Evidence for the Mechanism of Electrophilic Additions: Carbocation Rearrangements - Organic Chemistry | OpenStax [openstax.org]
- 7. 10.6 Two Other Hydration Reactions of Alkenes | Organic Chemistry I | Manifold @CUNY [cuny.manifoldapp.org]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 2,3,3-Trimethyl-1-pentene: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of 2,3,3-Trimethyl-1-pentene
The proper disposal of this compound, a highly flammable liquid, is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage and dispose of this chemical waste effectively. Adherence to these protocols will minimize risks and prevent environmental contamination.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times. All handling of this substance and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of vapors.[1][2] Ensure that all sources of ignition, such as open flames, hot surfaces, and sparks, are eliminated from the vicinity.[1][2][3]
Waste Collection and Storage Protocol
-
Container Selection: Collect waste this compound in a designated, compatible container. Suitable options include glass bottles for small quantities (<5 gallons) or metal cans for larger volumes.[4] The container must have a secure, tightly fitting cap to prevent leakage and the escape of flammable vapors.[5][6]
-
Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and volume.[4][7] Also, include any relevant hazard pictograms, such as the flame symbol for flammability.[7]
-
Segregation: Store the waste container in a designated satellite accumulation area (SAA).[5] It is critical to segregate this compound waste from incompatible materials, particularly oxidizing agents, acids, and bases, to prevent violent reactions.[5][7]
-
Storage Conditions: Keep the waste container closed at all times, except when adding waste.[4][6] Store it in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[1][2] To mitigate the risk of spills, secondary containment, such as a tray or tub, is highly recommended.[5]
Disposal Procedure
Under no circumstances should this compound be disposed of down the sanitary sewer system.[6][8] This substance is toxic to aquatic life and its low water solubility prevents effective dilution.[1][2] Evaporation in a fume hood is also not an acceptable method of disposal.[8]
The final disposal of this compound must be conducted through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[1][2][6] Follow your organization's specific procedures for requesting a waste pickup.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for a closely related isomer, 2,4,4-Trimethyl-1-pentene, which has similar properties.
| Property | Value |
| Flash Point | -6 °C / 21.2 °F[1] |
| Boiling Point | 101 - 102 °C / 213.8 - 215.6 °F[1] |
| Upper Flammability Limit | 4.8%[1] |
| Lower Flammability Limit | 0.8%[1] |
| Specific Gravity | 0.700[1] |
Experimental Workflow for Disposal
The logical flow of the disposal process is outlined below to ensure a systematic and safe approach.
Caption: Disposal workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fr.cpachem.com [fr.cpachem.com]
- 4. Laboratory Waste – UF | EHS [ehs.ufl.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. safety.pitt.edu [safety.pitt.edu]
- 7. canterbury.ac.nz [canterbury.ac.nz]
- 8. vumc.org [vumc.org]
Personal protective equipment for handling 2,3,3-Trimethyl-1-pentene
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 2,3,3-Trimethyl-1-pentene in a laboratory setting. Adherence to these guidelines is critical for ensuring the safety of all personnel and the integrity of research activities.
Chemical Properties: this compound is a colorless, flammable liquid with a hydrocarbon odor.[1] It is insoluble in water but soluble in non-polar organic solvents.[1]
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this compound. This equipment should be donned before any handling of the chemical begins.
| Protection Type | Recommended Equipment | Specifications |
| Eye and Face Protection | Chemical Safety Goggles or Face Shield | Must be worn at all times to protect from splashes.[2][3] |
| Skin Protection | Chemical-Resistant Gloves | Nitrile or butyl rubber gloves are recommended. Avoid latex. |
| Laboratory Coat | Flame-resistant material is preferred. | |
| Respiratory Protection | Fume Hood or Ventilated Enclosure | All handling of this compound should be conducted in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation of vapors.[2] |
Operational Plan: Handling and Disposal
A systematic approach to handling and disposal is crucial to mitigate the risks associated with this compound.
1. Preparation:
-
Ensure that a chemical fume hood is operational and available.
-
Assemble all necessary equipment (e.g., glassware, stir plates, non-sparking tools) within the fume hood.[2][3][4]
-
Verify that an eyewash station and safety shower are accessible and unobstructed.[3]
-
Ground all equipment to prevent static discharge, which can be an ignition source.[2][3][4]
-
Have appropriate fire extinguishing media readily available (e.g., CO2, dry chemical, or foam).[2]
2. Handling:
-
Wear the appropriate PPE as detailed in the table above.
-
Dispense the required amount of this compound carefully within the fume hood to avoid splashing.
-
Keep the container tightly closed when not in use to prevent the release of flammable vapors.[2][4]
-
Avoid contact with heat, sparks, open flames, and other ignition sources.[2][3][4]
-
In case of skin contact, immediately wash the affected area with soap and plenty of water.[2] If irritation persists, seek medical attention.[2]
-
In case of eye contact, rinse cautiously with water for several minutes.[2] Remove contact lenses if present and easy to do.[2] Continue rinsing and seek medical attention.[2]
3. Disposal:
-
Dispose of all waste, including empty containers and contaminated materials, in a designated and properly labeled hazardous waste container.[2][4]
-
Empty containers may retain product residue and should be handled as hazardous.[4]
-
Do not dispose of this compound down the drain or in general waste.[2]
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
Experimental Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
